molecular formula C8H6BrNO B058052 4-Bromooxindole CAS No. 99365-48-7

4-Bromooxindole

Numéro de catalogue: B058052
Numéro CAS: 99365-48-7
Poids moléculaire: 212.04 g/mol
Clé InChI: XQQPPAZTHUEMPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromooxindole, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQPPAZTHUEMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376799
Record name 4-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99365-48-7
Record name 4-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Bromooxindole. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates information on the broader class of oxindole and spirooxindole derivatives to provide context for its potential biological activities and signaling pathway involvement.

Chemical Structure and Properties

This compound, systematically named 4-bromo-1,3-dihydroindol-2-one, is a halogenated derivative of oxindole.[1] The core of the molecule is an oxindole moiety, which consists of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. In this compound, a bromine atom is substituted at the 4th position of the benzene ring.[2]

The presence of the bromine atom, an electron-withdrawing group, is expected to influence the electron density distribution of the aromatic ring and the reactivity of the molecule. This substitution is a key feature for its utility as a versatile intermediate in organic synthesis.[2]

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 4-bromo-1,3-dihydroindol-2-one[1]
Synonyms 4-Bromoindolin-2-one
CAS Number 99365-48-7[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance Brown powder
Storage Conditions 0-8 °C

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and carbonyl substituents. The NH proton of the lactam would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would resonate at a characteristic downfield chemical shift. The carbon atom attached to the bromine would also show a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (212.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring. Another characteristic absorption would be the N-H stretching vibration.

Synthesis of Oxindole Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method for the synthesis of spiro-fused 2-oxindoles from isatin derivatives has been reported. This domino reaction involves the use of zinc powder and can be adapted for various substituted isatins.[3]

Below is a generalized workflow for such a synthesis.

G Isatin Substituted Isatin (e.g., 4-Bromo-isatin) Reaction Reaction Isatin->Reaction Bromomethylacrylate 2-(Bromomethyl)acrylate Bromomethylacrylate->Reaction Zinc Zinc Powder Zinc->Reaction Solvent Anhydrous THF Temperature 80 °C Quench Quench with 1N HCl Extract Extract with Ethyl Acetate Quench->Extract Purify Flash Chromatography Extract->Purify Product Spiro-fused 2-Oxindole Derivative Purify->Product Reaction->Quench Reaction Completion

Caption: Generalized workflow for the synthesis of spiro-fused 2-oxindoles.

Experimental Protocol (General for Spiro-fused 2-Oxindoles) [3]

  • To a reaction vessel containing zinc powder (1.5 mmol) in anhydrous tetrahydrofuran (THF, 3 mL), add the substituted isatin (1 mmol) and methyl 2-(bromomethyl)acrylate (1.5 mmol) sequentially under a nitrogen atmosphere.

  • Seal the reaction vessel and heat to 80 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding 1N HCl (2 mL).

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired spiro-fused 2-oxindole.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway involvement of this compound are limited. However, the oxindole and, more specifically, the spirooxindole scaffolds are present in numerous compounds with significant pharmacological activities, particularly in the context of cancer and neurological disorders.

Anticancer Potential of Spirooxindole Derivatives

Spirooxindole derivatives have emerged as a promising class of compounds for cancer therapy.[4] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

One of the most well-documented targets of spirooxindoles is the p53-MDM2 protein-protein interaction.[5] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can lead to the reactivation of p53's tumor-suppressive functions. Several spirooxindole-containing compounds have been shown to be potent inhibitors of this interaction.[5]

The diagram below illustrates the general mechanism of p53-MDM2 inhibition.

G cluster_inhibition Inhibition of p53 Degradation p53 p53 MDM2 MDM2 p53->MDM2 Binds to Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Ub Ubiquitination MDM2->Ub Promotes Spirooxindole Spirooxindole Derivative Spirooxindole->MDM2 Inhibits Binding Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Inhibition of the p53-MDM2 interaction by spirooxindole derivatives.

Furthermore, halogenated spirooxindoles have been implicated in inducing other forms of programmed cell death, such as ferroptosis, and can influence cell cycle regulation by targeting cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[6]

Potential in Neurological Disorders

The indole nucleus is a common feature in many neuroactive compounds. While direct evidence for this compound is lacking, related indole derivatives are being investigated for their potential in treating neurological disorders. For instance, some indole compounds have been studied for their neuroprotective effects, which may involve the modulation of inflammatory pathways and the activity of microglia in the brain.[7][8][9] The precise mechanisms by which such compounds exert their effects are complex and involve a variety of signaling pathways.

Conclusion

This compound is a valuable synthetic intermediate with a chemical structure that holds potential for the development of novel therapeutic agents. While specific biological and detailed spectroscopic data for this compound are not extensively available, the broader class of oxindole and spirooxindole derivatives demonstrates significant promise, particularly in oncology. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and therapeutic potential of this compound. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the known characteristics of this compound and the potential avenues for future investigation based on related chemical scaffolds.

References

An In-depth Technical Guide to 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromooxindole, a halogenated derivative of oxindole. It details the chemical and physical properties, safety and handling protocols, and its significant applications as a versatile intermediate in organic synthesis and pharmaceutical research. This document includes a detailed synthesis protocol and explores the potential of this compound and its derivatives in the context of drug discovery, particularly in the development of novel therapeutics for neurological disorders and cancer.

Chemical and Physical Properties

This compound, with the CAS number 99365-48-7, is a key synthetic intermediate.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
CAS Number 99365-48-7[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance Brown powder
Melting Point 223 °C
Boiling Point Not available
Solubility Not available
IUPAC Name 4-bromo-1,3-dihydroindol-2-one[1]
Synonyms 4-Bromo-2,3-dihydro-1H-indol-2-one, 4-Bromoindolin-2-one[1]

Safety and Handling

Appropriate safety measures are crucial when handling this compound. The compound is classified with several hazards, and proper personal protective equipment (PPE) should be utilized at all times.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Hazard Classes:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2A)[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[1]

Precautionary Measures: Standard laboratory precautions should be followed, including the use of a fume hood, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Synthesis_Workflow Oxindole Oxindole Reaction Bromination Oxindole->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: A potential workflow for the synthesis of this compound.

General Experimental Considerations:

  • Reactants: Oxindole and a suitable brominating agent, such as N-Bromosuccinimide (NBS).

  • Solvent: A polar aprotic solvent like acetonitrile is often used for such reactions.

  • Catalyst: A radical initiator like azobisisobutyronitrile (AIBN) may be required.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched, and the crude product is isolated. Purification is often achieved through recrystallization from a suitable solvent system.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for various cross-coupling reactions.

Intermediate for Pharmaceutical Agents

The oxindole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds. This compound is a key intermediate in the development of potential therapeutics targeting:

  • Neurological Disorders: The oxindole core is present in several compounds with neuroprotective and other neurological activities.

  • Cancer: Many kinase inhibitors and other anti-cancer agents are based on the oxindole structure. The bromine atom on this compound provides a convenient handle for further molecular elaboration to optimize target binding and pharmacokinetic properties.

Role in Cross-Coupling Reactions

The bromine substituent at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of diverse chemical libraries for biological screening.

Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling Bromooxindole This compound Reaction Suzuki-Miyaura Coupling Bromooxindole->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 4-Aryl/Heteroaryl-oxindole Reaction->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathway modulation of this compound are limited, the broader class of indole derivatives, including brominated indoles, has been extensively studied. These compounds are known to interact with various biological targets and influence key cellular signaling pathways implicated in cancer and other diseases.

Natural indole compounds and their derivatives have been shown to affect multiple signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.

  • NF-κB Signaling: This pathway plays a key role in inflammation and cell survival.

  • MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis.

The exploration of this compound derivatives in biological screening assays could reveal novel modulators of these and other important signaling pathways, leading to the development of new therapeutic agents.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bromooxindole_Derivative This compound Derivative Bromooxindole_Derivative->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its utility as a synthetic intermediate, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes it an important tool for medicinal chemists. Further investigation into the biological activities of this compound derivatives is warranted to explore their therapeutic potential, especially in the context of modulating key signaling pathways involved in human diseases. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its properties, handling, and potential applications.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in the development of novel therapeutics, 4-bromooxindole, has a rich, albeit not extensively documented, history of synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and historical evolution of this compound synthesis. The document details key synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for seminal synthetic routes.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged structural motif found in numerous biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 4-position of the oxindole ring significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. Its applications span various therapeutic areas, including the development of kinase inhibitors for oncology and agents targeting neurological disorders.

Historical Perspective and Key Synthetic Strategies

The precise first synthesis of this compound is not prominently documented in readily available historical literature. However, its preparation can be understood through the broader context of the development of synthetic methodologies for substituted oxindoles. Two primary strategies have emerged for the synthesis of this compound: the cyclization of pre-functionalized acyclic precursors and the direct, regioselective bromination of the oxindole core.

Synthesis via Cyclization of Acyclic Precursors

This classical approach involves the construction of the oxindole ring from a starting material that already contains the bromine atom at the desired position on the aromatic ring. A key example of this strategy is the intramolecular cyclization of α-haloacetanilides.

A plausible and historically significant route to this compound involves a multi-step sequence starting from a readily available bromo-substituted aniline derivative. This pathway leverages well-established named reactions to build the oxindole scaffold.

DOT Script for Synthesis of this compound via Cyclization

Caption: Plausible synthetic pathway to this compound via cyclization.

Direct Regioselective Bromination of Oxindole

The direct bromination of the parent oxindole molecule presents a more atom-economical approach. However, controlling the regioselectivity of this electrophilic aromatic substitution is a significant challenge. The oxindole ring system has multiple positions susceptible to electrophilic attack (C3, C5, and C7), with the C4 position being less activated.

Achieving bromination at the C4 position often requires specific brominating agents and carefully controlled reaction conditions to overcome the inherent reactivity of other positions. The use of milder brominating agents and specific solvent systems can favor the formation of the 4-bromo isomer.

DOT Script for Direct Bromination of Oxindole

G cluster_products Possible Bromination Products Oxindole Oxindole P4 This compound Oxindole->P4 Regioselective Brominating Agent P5 5-Bromooxindole Oxindole->P5 P7 7-Bromooxindole Oxindole->P7 P3 3-Bromooxindole Oxindole->P3 P_di Dibromooxindoles Oxindole->P_di

Caption: Regioselectivity challenges in the direct bromination of oxindole.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via a plausible multi-step cyclization route. Data for direct bromination methods are often less reported and can vary significantly based on the specific conditions used to achieve regioselectivity.

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. Acetylation3-Bromo-2-methylanilineAcetic AnhydrideAcetic Acid120290-95>98
2. OxidationN-(3-Bromo-2-methylphenyl)acetamidePotassium Permanganate, WaterPyridine/Water100860-70>95
3. HydrolysisN-(3-Bromo-2-carboxyphenyl)acetamideSulfuric Acid, WaterWater100485-90>98
4. Diazotization & Reduction/Cyclization2-Amino-3-bromobenzoic acidSodium Nitrite, HCl, then SnCl2, HClWater/Ethanol0 to 100650-60>97

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization of 2-Amino-3-bromobenzoic Acid

This protocol outlines a representative procedure for the synthesis of this compound starting from 2-amino-3-bromobenzoic acid, which would be synthesized in preceding steps as outlined in the pathway diagram.

Step 1: Diazotization of 2-Amino-3-bromobenzoic acid

  • To a stirred suspension of 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL), a solution of sodium nitrite (3.5 g, 50.7 mmol) in water (10 mL) is added dropwise at 0-5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization to this compound

  • In a separate flask, a solution of tin(II) chloride dihydrate (31.3 g, 138.9 mmol) in concentrated hydrochloric acid (50 mL) is prepared and cooled to 0 °C.

  • The cold diazonium salt solution from Step 1 is added portion-wise to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 100 °C for 4 hours.

  • The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to afford this compound as a crystalline solid.

  • The product is dried under vacuum. Expected yield: 50-60%. The purity can be assessed by HPLC and the structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

The synthesis of this compound, while not marked by a singular, celebrated discovery, has evolved through the application of fundamental organic synthesis principles. The cyclization of pre-brominated precursors offers a reliable, albeit longer, route, while direct bromination presents a more efficient but regioselectively challenging alternative. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the pharmaceutical industry to access this critical building block for the development of next-generation therapeutics. Further research into more efficient and regioselective direct bromination methods remains an active area of investigation.

Biological activity of brominated oxindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Biological Activity of Brominated Oxindole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in natural alkaloids, first identified in plants like Uncaria tomentosa, highlights its evolutionary significance as a pharmacophore.[1] Chemical modification of the oxindole ring system, particularly through halogenation, has proven to be a powerful strategy for enhancing and diversifying its therapeutic properties. Bromination, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the biological activities of brominated oxindole derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to serve as a resource for researchers in drug discovery and development.

Anticancer Activity

A significant body of research has focused on brominated oxindoles as potential anticancer agents.[2][3] These compounds exert their effects through the modulation of critical cellular signaling pathways involved in proliferation, survival, and apoptosis.[3] The most extensively studied compound in this class is 6-bromoindirubin-3'-oxime (6-BIO).

Mechanism of Action: 6-BIO and GSK-3β Inhibition

6-bromoindirubin-3'-oxime (6-BIO) is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[4][5] GSK-3β is a pleiotropic serine/threonine kinase that plays a pivotal role in numerous cellular processes; its dysregulation is implicated in various pathologies, including cancer.[5] In the context of many cancers, particularly colorectal cancer, GSK-3β is a key component of the β-catenin destruction complex.[6][7]

In the absence of Wnt signaling, this complex (comprising GSK-3β, Axin, and APC) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7] By inhibiting GSK-3β, 6-BIO prevents the phosphorylation of β-catenin.[6] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[6][8] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to regulate the expression of target genes involved in cell proliferation and survival.[7][8][9]

Interestingly, while activation of the Wnt/β-catenin pathway is often associated with oncogenesis, the effects of 6-BIO are context-dependent. In some cancer models, GSK-3β inhibition by 6-BIO has been shown to reduce cell proliferation and migration.[10] However, in other studies on colorectal cancer cells, it has been observed to promote drug resistance and upregulate markers of "stemness".[6] Furthermore, 6-BIO has been identified as a pan-JAK inhibitor, which can suppress STAT3 signaling and induce apoptosis in melanoma cells, indicating its multi-target nature.[11]

G cluster_0 Wnt Signaling Pathway: OFF State cluster_1 Wnt Pathway Activation by 6-BIO Wnt_Ligand_absent Wnt Ligand (Absent) Frizzled_LRP Frizzled/LRP5/6 Receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled_LRP->Destruction_Complex Inactive Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Target_Genes_off Target Genes (e.g., c-Myc, Cyclin D1) TRANSCRIPTION OFF TCF_LEF->Target_Genes_off BIO 6-Bromoindirubin-3'-oxime (6-BIO) GSK3B_in_complex GSK-3β BIO->GSK3B_in_complex Inhibits Destruction_Complex_inact Destruction Complex (Inactive) GSK3B_in_complex->Destruction_Complex_inact Part of Beta_Catenin_stable β-catenin (Stable) Destruction_Complex_inact->Beta_Catenin_stable No Phosphorylation Beta_Catenin_nucleus β-catenin Beta_Catenin_stable->Beta_Catenin_nucleus Accumulates & Translocates to Nucleus TCF_LEF_active TCF/LEF Beta_Catenin_nucleus->TCF_LEF_active Binds to Target_Genes_on Target Genes TRANSCRIPTION ON TCF_LEF_active->Target_Genes_on Activates G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Stress Neurotoxic Stressors (e.g., Aβ peptides, Oxidative Stress) GSK3B GSK-3β Hyperactivation Stress->GSK3B Pathology Neuronal Damage & Cellular Senescence GSK3B->Pathology BIO Brominated Oxindole (e.g., 6-BIO) BIO->GSK3B Inhibits Protection Reduced Biomolecular Damage & Oxidative Load BIO->Protection Outcome Neuroprotection & Amelioration of Deficits Protection->Outcome G start Start: Compound Library of Brominated Oxindoles step1 Primary Screening: Determine Minimum Inhibitory Concentration (MIC) start->step1 decision1 Is MIC below threshold? step1->decision1 step2 Secondary Screening: Determine Minimum Bactericidal Concentration (MBC) decision1->step2 Yes end_inactive Inactive Compound decision1->end_inactive No step3 Assess Biofilm Inhibition & Eradication step2->step3 step4 Evaluate Synergy with Conventional Antibiotics (Checkerboard Assay) step3->step4 end_active Identify Lead Compound for Further Development step4->end_active

References

Potential Therapeutic Targets of 4-Bromooxindole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

4-Bromooxindole has emerged as a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. While direct therapeutic applications of this compound itself are not extensively documented, its structural motif is central to numerous derivatives exhibiting potent activity against a variety of therapeutic targets, particularly in oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining the biological activities of its closely related derivatives and structurally similar compounds. The primary focus is on cyclin-dependent kinases (CDKs), key regulators of the cell cycle, and other targets implicated in cancer progression. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction

The oxindole core is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 4-position of the oxindole ring, yielding this compound, provides a crucial handle for synthetic diversification, enabling the generation of libraries of novel compounds.[1] Although primarily utilized as a synthetic precursor, the consistent emergence of potent kinase inhibitors and anticancer agents from this compound-derived scaffolds strongly suggests the therapeutic potential inherent to this structural class.[2] This guide will explore the key therapeutic targets and biological activities of compounds derived from or structurally related to this compound.

Cyclin-Dependent Kinases (CDKs) as a Primary Target Class

The most prominent therapeutic targets for compounds derived from this compound are the cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A patent for 4-alkenyl and 4-alkynyl oxindoles, synthesized from this compound, explicitly identifies these derivatives as inhibitors of CDKs, with a particular focus on CDK2.[2] The inhibition of CDK2 is a key mechanism for inducing cell cycle arrest and preventing the proliferation of cancer cells.

CDK-Regulated Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. CDKs, in complex with their regulatory cyclin partners, drive the progression through the different phases of the cell cycle. The CDK2/cyclin E and CDK2/cyclin A complexes are particularly important for the G1/S and S phase transitions, respectively. Inhibition of CDK2 can therefore halt the cell cycle at these critical checkpoints.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription G1_Checkpoint G1/S Checkpoint E2F->G1_Checkpoint CDK2_E CDK2 Cyclin E->CDK2_E activates S_Phase_Proteins S Phase Proteins CDK2_E->S_Phase_Proteins phosphorylates Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A activates CDK2_A->S_Phase_Proteins phosphorylates 4-Bromooxindole_Derivatives This compound Derivatives 4-Bromooxindole_Derivatives->CDK2_E inhibit 4-Bromooxindole_Derivatives->CDK2_A inhibit G1_Checkpoint->Cyclin E

Figure 1: Simplified CDK Signaling Pathway in Cell Cycle Progression.

Anticancer Activity and Related Targets

Derivatives of this compound and structurally similar compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines. This activity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of selected bromo-oxindole and bromo-indole derivatives. It is important to note that this data is for derivatives and not for this compound itself.

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 ValueReference
Spirooxindole DerivativeMCF-7 (Breast)MTT Assay3.597 µM[3]
Spirooxindole DerivativeHCT116 (Colon)MTT Assay3.236 µM[3]
Spirooxindole DerivativeA431 (Skin)MTT Assay2.434 µM[3]
Spirooxindole DerivativePaCa-2 (Pancreatic)MTT Assay12.5 µM[3]
6-BromoisatinHT29 (Colon)MTT Assay~100 µM
6-BromoisatinCaco-2 (Colon)MTT Assay~100 µM
Induction of Apoptosis

A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis. Several bromo-indole derivatives have been shown to trigger this process.

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis Cancer_Cells Cancer Cells in Culture Treatment Treat with This compound Derivative Cancer_Cells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells AnnexinV_PI_Staining Annexin V/PI Staining Harvest_Cells->AnnexinV_PI_Staining Caspase_Assay Caspase Activity Assay Harvest_Cells->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins Harvest_Cells->Western_Blot Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI_Staining->Flow_Cytometry Result Quantification of Apoptotic Cells Flow_Cytometry->Result Caspase_Assay->Result Western_Blot->Result

References

A Technical Guide to 4-Bromooxindole as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromooxindole (4-bromo-1,3-dihydro-2H-indol-2-one) is a versatile heterocyclic compound that has emerged as a significant chemical intermediate in the field of medicinal chemistry and organic synthesis. Its structure, featuring the privileged oxindole scaffold with a bromine atom at the 4-position, provides a unique and powerful tool for the construction of complex bioactive molecules. The bromine atom serves as a key synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and critical role of this compound in the drug discovery pipeline, with a particular focus on its application in the development of kinase inhibitors for oncology.

Introduction

The oxindole core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Halogenation of this scaffold is a critical strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates.

This compound, specifically, is a valuable building block that combines the inherent biological relevance of the oxindole nucleus with the synthetic versatility of an aryl bromide. This makes it an ideal starting point for creating diverse molecular libraries. Its primary relevance lies in its role as a versatile chemical intermediate for synthesizing high-value molecules for the pharmaceutical and agrochemical industries.[1] In medicinal chemistry, derivatives of this compound are instrumental in developing experimental therapies, particularly kinase inhibitors for cancer treatment and novel neuropharmaceuticals.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 99365-48-7[2]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.05 g/mol [2]
Appearance Brown Powder[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Synthesis of this compound

An efficient synthesis for this compound, which was previously an unknown compound, has been developed from 4-amino-2-nitrotoluene.[1] The general synthetic strategy involves the transformation of the amino group into a bromine via a Sandmeyer-type reaction, followed by reductive cyclization of the nitro group to form the oxindole ring.

G A 4-Amino-2-nitrotoluene B Diazotization (NaNO₂, HBr) A->B C Sandmeyer Reaction (CuBr) B->C D 4-Bromo-2-nitrotoluene C->D E Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Role as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a modifiable scaffold for building potent and selective drug candidates. The oxindole core often serves as an ATP-competitive hinge-binding motif in kinase inhibitors, while the C4-position, functionalized via the bromine atom, allows for the introduction of substituents that can target solvent-exposed regions, enhance selectivity, and improve pharmacokinetic properties.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Small molecule kinase inhibitors are therefore a major focus of modern drug discovery. The oxindole skeleton is a key component of several approved kinase inhibitors. For example, Nintedanib and Sunitinib are multi-kinase inhibitors that target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in tumor angiogenesis and proliferation.

The bromine atom on this compound is a versatile precursor for palladium-catalyzed cross-coupling reactions, allowing for the facile installation of various aryl, heteroaryl, or alkyl groups at the C4 position.[4] This strategy is fundamental for exploring Structure-Activity Relationships (SAR) and optimizing lead compounds.

G cluster_0 Synthetic Pathway cluster_1 Application A This compound (Core Scaffold) B Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.) A->B C Diverse Library of 4-Substituted Oxindoles B->C D Screening & SAR Optimization C->D E Lead Compound (e.g., Kinase Inhibitor) D->E G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF PI3K PI3K-AKT Pathway VEGFR->PI3K Oxindole Oxindole-Based Inhibitor (e.g., Nintedanib) Oxindole->VEGFR Inhibition Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation RAS_RAF->Proliferation PI3K->Proliferation

References

The Oxindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its presence in numerous natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the oxindole core, including its synthesis, diverse pharmacological applications, and mechanisms of action, with a focus on its role in oncology as a kinase inhibitor.

The Oxindole Core: Structure and Significance

The fundamental oxindole structure consists of a benzene ring fused to a five-membered pyrrolidin-2-one ring. This deceptively simple framework offers a unique three-dimensional arrangement and electronic properties that allow for diverse chemical modifications, particularly at the C3 position.[6] The ability to introduce a wide array of substituents at this position, often creating a stereogenic center, has been a key driver of the scaffold's success in drug discovery.[6][7]

Synthesis of Oxindole Derivatives

A variety of synthetic strategies have been developed to access the oxindole core and its derivatives. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Knoevenagel Condensation

A widely employed method for the synthesis of 3-substituted oxindoles is the Knoevenagel condensation of isatins (indole-2,3-diones) with active methylene compounds.[8][9] This reaction is typically catalyzed by a weak base, such as piperidine.

Experimental Protocol: Knoevenagel Condensation for 3-Alkenyl-Oxindole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq.) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.) in a suitable solvent such as ethanol or water.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to remove impurities. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis of 3,3-Disubstituted Oxindoles

The creation of a quaternary center at the C3 position is a key strategy in the design of many bioactive oxindole derivatives.[6][10][11]

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxy-2-oxindoles from 2-Arylindoles [12][13]

  • Reaction Setup: To a solution of a 2-arylindole (1.0 eq.) in a suitable solvent like dimethyl sulfoxide (DMSO), add a base such as cesium carbonate (Cs2CO3) (2.0 eq.).

  • Reaction Conditions: Stir the mixture under an oxygen atmosphere (e.g., using an O2 balloon) at a specified temperature (e.g., 100 °C) for an extended period (e.g., 8 hours). Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-hydroxy-2-oxindole.

Synthesis of Spirooxindoles

Spirooxindoles, where the C3 position of the oxindole is part of a spirocyclic system, represent a particularly important class of compounds with significant biological activities.[14][15][16]

Experimental Protocol: One-Pot Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives [14][15][17]

  • Reaction Setup: In a suitable solvent, combine isatin (1.0 eq.), an amino acid (e.g., proline or sarcosine) (1.2 eq.), and a dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of a chiral phosphoric acid (e.g., 10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

Biological Activities and Therapeutic Applications

Oxindole derivatives have demonstrated a vast array of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The most extensively studied application of the oxindole scaffold is in oncology.[1] Many oxindole-based compounds exhibit potent antiproliferative and pro-apoptotic effects against a wide range of cancer cell lines. This has led to the successful development of several FDA-approved anticancer drugs.

  • Sunitinib: An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3]

  • Nintedanib: A triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, approved for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[18][19]

  • Semaxanib: An inhibitor of the VEGF receptor tyrosine kinase.

  • Orantinib: A multi-targeted tyrosine kinase inhibitor.

The table below summarizes the in vitro anticancer activity of selected oxindole derivatives.

CompoundTarget(s)Cell LineIC50/GI50Reference(s)
SunitinibVEGFR, PDGFR, c-KIT, FLT3MultipleVaries by cell line[3]
NintedanibVEGFR, FGFR, PDGFRMultipleVaries by cell line[18][19]
OrantinibVEGFR-2, PDGFR, c-KitMultipleVaries by cell line
SemaxanibVEGFR-2Endothelial cellsVaries
Other Biological Activities

Beyond cancer, the oxindole scaffold has shown promise in a variety of other therapeutic areas:

  • Antimicrobial Activity: Some oxindole derivatives exhibit activity against various bacterial and fungal strains.

  • Antiviral Activity: Certain oxindoles have been investigated for their potential to inhibit viral replication.

  • Anti-inflammatory Activity: The scaffold has been explored for the development of new anti-inflammatory agents.

  • Central Nervous System (CNS) Activity: Some derivatives have shown potential in treating CNS disorders.

Mechanism of Action: Focus on Kinase Inhibition

A primary mechanism through which many oxindole-based anticancer agents exert their effects is the inhibition of protein kinases.[2] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Tyrosine Kinase Inhibition

Many oxindole derivatives are designed as ATP-competitive inhibitors of tyrosine kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Signaling

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK->Adaptor Recruitment PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization SOS SOS Adaptor->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Oxindole Oxindole Inhibitor Oxindole->RTK Inhibition VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Cell Migration VEGFR->Migration PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Oxindole Oxindole Inhibitor Oxindole->VEGFR Drug_Discovery_Workflow Start Synthesized Oxindole Compound Library MTT_Assay Cell Viability Assay (e.g., MTT) Start->MTT_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Western_Blot Mechanism of Action Studies (Western Blot) IC50_Determination->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Lead_Compound Identify Lead Compound(s) Western_Blot->Lead_Compound Cell_Cycle->Lead_Compound

References

The Anticancer Potential of Spirooxindole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. Its unique three-dimensional and rigid conformation allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets implicated in cancer progression. This technical guide provides an in-depth overview of the anticancer potential of spirooxindole compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Mechanisms of Anticancer Activity

Spirooxindole derivatives exert their anticancer effects through a variety of mechanisms, primarily by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. The most prominent mechanisms include the inhibition of the p53-MDM2 protein-protein interaction and the inhibition of various kinases involved in cell cycle control.[1][2][3]

Inhibition of the p53-MDM2 Interaction

A crucial strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein.[3] In many cancers, p53 is not mutated but is functionally inactivated by its negative regulator, Murine Double Minute 2 (MDM2).[4] Spirooxindole compounds have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction.[5][6][7] This disruption liberates p53 from MDM2-mediated degradation, allowing it to accumulate and trigger downstream pathways leading to cell cycle arrest, DNA repair, and apoptosis.[3]

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Spirooxindole Treatment p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binding & Inactivation MDM2->p53_inactive Ubiquitination & Degradation Spirooxindole Spirooxindole Compound MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited Inhibition p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest MDM2_inhibited->p53_active Release & Activation

Figure 1: Spirooxindole-mediated inhibition of the p53-MDM2 interaction.
Kinase Inhibition

Several spirooxindole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[1][2] These kinases play critical roles in cell cycle progression, proliferation, and survival. By targeting these enzymes, spirooxindole compounds can effectively halt the uncontrolled growth of cancer cells.

One notable target is the Polo-like kinase 4 (Plk4), a master regulator of centriole duplication.[8][9][10] Overexpression of Plk4 can lead to centrosome amplification and chromosomal instability, which are hallmarks of many cancers.[8][9] Spirooxindole-based Plk4 inhibitors can disrupt this process, leading to mitotic errors and ultimately, cancer cell death.[8][9] Other kinases targeted by spirooxindoles include cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1]

kinase_inhibition_pathway Spirooxindole Spirooxindole Compound Plk4 Plk4 Kinase Spirooxindole->Plk4 Inhibition CDKs CDK2/5/9 Spirooxindole->CDKs Inhibition CentrosomeDuplication Centrosome Duplication Plk4->CentrosomeDuplication Apoptosis Apoptosis Plk4->Apoptosis Inhibition leads to CellCycleProgression Cell Cycle Progression CDKs->CellCycleProgression CDKs->Apoptosis Inhibition leads to ChromosomalInstability Chromosomal Instability CentrosomeDuplication->ChromosomalInstability UncontrolledProliferation Uncontrolled Proliferation CellCycleProgression->UncontrolledProliferation

Figure 2: Kinase inhibition by spirooxindole compounds.

Quantitative Data on Anticancer Activity

The anticancer efficacy of spirooxindole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for several representative spirooxindole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
4j A549 (Lung)66.3% inhibition at 25 µg/mL[11]
6b A549 (Lung)64.8% inhibition at 25 µg/mL[11]
6h A549 (Lung)66.3% inhibition at 25 µg/mL[11]
25b PC3 (Prostate)3.7 ± 1.0[1]
25e HeLa (Cervical)7.2 ± 0.5[1]
25d MDA-MB-231 (Breast)7.63 ± 0.08[1]
43d Not Specified3.80 ± 0.21[1]
MI-219 Not SpecifiedLow nanomolar affinity to MDM2[5]
5e A549 (Lung)3.48[12]
5f A549 (Lung)1.2[12]
by241 MGC-803 (Gastric)Varies (concentration-dependent)[13]
3b MCF-7 (Breast)4.1 ± 0.1[14]
3b HepG2 (Liver)3.5 ± 0.07[14]
6d MCF-7 (Breast)4.3 ± 0.18[14]
6j MCF-7 (Breast)4.7 ± 0.18[14]
6a HepG2 (Liver)6.9[15][16]
6a PC-3 (Prostate)11.8[15][16]
4b Caco-2 (Colon)68 ± 6[9][10]
4b HCT-116 (Colon)63 ± 4[9][10]
4i Caco-2 (Colon)55 ± 3[9][10]
4i HCT-116 (Colon)51 ± 4[9][10]

Experimental Protocols

The evaluation of the anticancer potential of spirooxindole compounds involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and effects on cellular processes.

Synthesis of Spirooxindole-Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

A common and efficient method for synthesizing a diverse range of spirooxindole-pyrrolidine derivatives is the one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin derivative

  • α-amino acid (e.g., sarcosine, proline)

  • Dipolarophile (e.g., an activated alkene)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • A mixture of the isatin derivative (1.0 eq), α-amino acid (1.2 eq), and the dipolarophile (1.2 eq) is prepared in the chosen solvent.

  • The reaction mixture is stirred at room temperature or refluxed for a specified period (typically a few hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

  • The crude product can be further purified by recrystallization or column chromatography to yield the desired spirooxindole-pyrrolidine compound.

synthesis_workflow Start Start: Reagents Mixing 1. Mix Isatin, Amino Acid, & Dipolarophile in Solvent Start->Mixing Reaction 2. Stir/Reflux Mixing->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Filtration 4. Filter & Wash Precipitate Monitoring->Filtration Complete Purification 5. Purify (Recrystallization/ Column Chromatography) Filtration->Purification Product End: Pure Spirooxindole -Pyrrolidine Purification->Product

Figure 3: General workflow for the synthesis of spirooxindole-pyrrolidines.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Spirooxindole compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the spirooxindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Spirooxindole compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the spirooxindole compound for a desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Spirooxindole compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the spirooxindole compound for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

  • Wash the fixed cells with PBS and resuspend them in the PI staining solution.

  • Incubate at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, MDM2, and members of the Bcl-2 family (e.g., Bax, Bcl-2), to elucidate the molecular mechanism of action.

Materials:

  • Cancer cell lines

  • Spirooxindole compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the spirooxindole compound, then lyse the cells to extract total protein.

  • Determine the protein concentration using a protein assay.

  • Separate the protein samples by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Evaluation Synthesis Synthesis of Spirooxindole Derivatives Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle Active Compounds Mechanism Mechanism of Action (Western Blotting) Apoptosis->Mechanism CellCycle->Mechanism

Figure 4: General experimental workflow for evaluating anticancer spirooxindoles.

Conclusion

Spirooxindole compounds represent a highly promising class of molecules for the development of novel anticancer agents. Their structural diversity and ability to target multiple key oncogenic pathways, including the p53-MDM2 interaction and various protein kinases, underscore their therapeutic potential. The data presented in this guide highlight the significant in vitro efficacy of several spirooxindole derivatives against a range of cancer cell lines. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and advance the most promising candidates toward clinical application.

References

The Versatility of 4-Bromooxindole in Early-Stage Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, particularly 4-bromooxindole, have emerged as versatile building blocks in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in early-stage drug discovery, with a focus on its utility in the development of anticancer and neuroprotective agents. The unique chemical properties conferred by the bromine substitution at the 4-position make it a valuable intermediate for synthesizing diverse and potent bioactive molecules.[1][2]

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. The core structure allows for extensive chemical modifications, leading to the development of compounds that can modulate key signaling pathways involved in cancer progression.

Inhibition of Cancer Cell Growth

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The data presented in Table 1 summarizes the in vitro anticancer activity of several of these compounds, highlighting their potency and selectivity.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Spirooxindole Derivative from 6-BromoisatinHT29 (Colon)~100[3][4]
Spirooxindole Derivative from 6-BromoisatinCaco-2 (Colon)~100[3][4]
Tyrindoleninone (related bromoindole)HT29 (Colon)390[3][4]
Spirooxindole Compound 6 MCF-7 (Breast)3.55 ± 0.49[5]
Spirooxindole Compound 6 MDA-MB-231 (Breast)4.40 ± 0.468[5]
Di-spirooxindole analog 4b PC3 (Prostate)3.7 ± 1.0[6]
Di-spirooxindole analog 4a HeLa (Cervical)7.1 ± 0.2[6]
Di-spirooxindole analog 4l HeLa (Cervical)7.2 ± 0.5[6]
Di-spirooxindole analog 4i MDA-MB231 (Breast)7.63 ± 0.08[6]
Spirooxindole-pyrrolothiazole IVc (Anti-inflammatory)2.4 ± 1.3[7]
Oxindole-indole conjugate 6c MCF-7 (Breast)2.72 ± 0.17[8]
Oxindole-indole conjugate 6a MCF-7 (Breast)3.12 ± 0.14[8]
Oxindole-indole conjugate 6b MDA-MB-231 (Breast)10.29 ± 0.72[8]

Note: Some compounds are derived from brominated isatins, which are closely related precursors to this compound.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. These compounds have been shown to modulate the expression of key apoptotic regulators, such as the Bax/Bcl-2 protein ratio and the activation of caspases. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3 and -7.[1][9]

For instance, a semi-purified fraction containing 6-bromoisatin, a related compound, induced apoptosis in 77.6% of HT29 colon cancer cells and arrested the cell cycle in the G2/M phase.[3][4] This suggests that these compounds can halt cell proliferation and trigger cell death. The workflow for assessing these effects typically involves treating cancer cells with the compound of interest and then analyzing them using techniques like Western blotting for protein expression and flow cytometry for cell cycle analysis.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis start Cancer Cell Culture treat Treat with this compound Derivative start->treat incubate Incubate for 24-72h treat->incubate harvest Harvest Cells incubate->harvest lysis_a Cell Lysis harvest->lysis_a fix Fix Cells harvest->fix protein_quant Protein Quantification lysis_a->protein_quant sds_page SDS-PAGE protein_quant->sds_page western Western Blot sds_page->western probe Probe with Antibodies (Bax, Bcl-2, Caspase-3) western->probe detect Chemiluminescent Detection probe->detect analyze_a Analyze Protein Expression detect->analyze_a stain Stain with Propidium Iodide fix->stain flow Flow Cytometry stain->flow analyze_c Analyze Cell Cycle Distribution flow->analyze_c

Workflow for apoptosis and cell cycle analysis.

Modulation of Signaling Pathways

The anticancer activity of indole derivatives, including those derived from this compound, is often linked to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival.[10][11] Aberrant activation of this pathway is a common feature of many cancers. Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, thereby suppressing tumor growth.[12][13] This inhibition can lead to a decrease in the phosphorylation of Akt and downstream effectors, ultimately promoting apoptosis and inhibiting proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bromooxindole This compound Derivative Bromooxindole->PI3K Inhibits Bromooxindole->Akt Inhibits

Inhibition of the PI3K/Akt pathway by this compound derivatives.

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is also a common driver of cancer. Bromo-substituted compounds have been shown to block the phosphorylation of MAPK molecules, thereby inhibiting pro-inflammatory and pro-proliferative signaling.[6]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Bromooxindole This compound Derivative Bromooxindole->Raf Inhibits Bromooxindole->MEK Inhibits

Inhibition of the MAPK/ERK pathway by this compound derivatives.

Neuroprotective Applications of this compound Derivatives

Beyond their anticancer properties, indole derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.[16][17] The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties.

Protection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key contributor to neuronal damage in neurodegenerative disorders.[18] Indole derivatives have been shown to possess potent antioxidant and ROS scavenging effects.[16]

The neuroprotective potential of this compound derivatives can be evaluated using in vitro models of oxidative stress. A common experimental approach involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y) with agents like hydrogen peroxide (H₂O₂) and then assessing the protective effects of the test compounds.

Experimental Workflow: In Vitro Neuroprotection Assay

G cluster_viability Cell Viability Assessment cluster_ros ROS Measurement start Neuronal Cell Culture (e.g., SH-SY5Y) pre_treat Pre-treat with This compound Derivative start->pre_treat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pre_treat->induce_stress incubate Incubate for 24h induce_stress->incubate mtt_assay MTT Assay incubate->mtt_assay dcfda_stain Stain with DCFH-DA incubate->dcfda_stain measure_absorbance Measure Absorbance mtt_assay->measure_absorbance analyze_viability Determine Cell Viability measure_absorbance->analyze_viability measure_fluorescence Measure Fluorescence dcfda_stain->measure_fluorescence analyze_ros Quantify ROS Levels measure_fluorescence->analyze_ros

Workflow for assessing neuroprotective effects against oxidative stress.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the synthesis of spirooxindole derivatives and for conducting the MTT assay to assess cell viability.

General Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

Spirooxindoles are a prominent class of compounds derived from oxindoles, and their synthesis often involves a [3+2] cycloaddition reaction. A general procedure is as follows:

  • A mixture of an isatin derivative (e.g., 5-bromoisatin), an amino acid (e.g., L-proline or thioproline), and a chalcone derivative is refluxed in methanol.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired spirooxindole derivative.[7][19]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16][20][21]

Conclusion

This compound serves as a highly valuable and versatile scaffold in the design and synthesis of novel drug candidates. Its derivatives have demonstrated significant potential in the fields of oncology and neuroprotection. The presence of the bromine atom provides a handle for further chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the synthesis of more diverse libraries of this compound derivatives and their evaluation against a broader range of biological targets to unlock their full therapeutic potential.

References

Preliminary Investigation of 4-Bromooxindole Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a preliminary investigation into the potential cytotoxic properties of 4-Bromooxindole. While direct studies on the cytotoxicity of this compound are not extensively available, this document synthesizes findings from research on structurally related brominated indole and oxindole derivatives to build a case for its investigation as a potential anticancer agent. We present a summary of reported cytotoxic activities of analogous compounds, detail essential experimental protocols for assessing cytotoxicity and elucidating mechanisms of action, and provide visual workflows and hypothetical signaling pathways to guide future research. This guide serves as a foundational resource for researchers initiating studies into the bioactivity of this compound.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenation, particularly bromination, is a common strategy to enhance the therapeutic properties of organic molecules, including their anticancer activity. The introduction of a bromine atom can modulate factors such as lipophilicity, metabolic stability, and target binding affinity. Several synthetic spirooxindoles have demonstrated that dihalide substitutions can significantly increase their anticancer effects.

While this compound itself has not been the subject of extensive cytotoxic investigation, numerous related brominated indoles and oxindoles have shown promising results in various cancer cell lines. These findings provide a strong rationale for a systematic evaluation of this compound's potential as a cytotoxic agent. This document outlines the foundational steps for such an investigation, drawing upon the established bioactivity of its chemical relatives.

Cytotoxic Activity of Structurally Related Compounds

A review of the literature reveals that various brominated indole and oxindole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Below is a summary of reported IC50 values for compounds structurally related to this compound.

CompoundCell Line(s)IC50 (µM)Reference
5-Bromo-oxindole-indole conjugate (6d)MCF-7 (Breast)3.31 ± 0.11[1]
6-BromoisatinHT29 (Colon), Caco-2 (Colon)~100[2]
Tyrindoleninone (a brominated indole derivative)HT29 (Colon)390[2][3]
TyrindoleninoneCaco-2 (Colon)98[3]
TyrindoleninoneU937 (Leukemia)4[3]
TyrindoleninoneKGN (Ovarian Granulosa Tumor)39[3]

Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell line-specific sensitivities, compound purity, and assay duration.[4]

Recommended Experimental Protocols

A thorough investigation of this compound's cytotoxicity requires a multi-faceted approach, employing a series of well-established assays to determine its effect on cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A reduction in color formation is indicative of decreased cell viability.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After treatment, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • Quantification: The formation of NADH is measured spectrophotometrically at 340 nm.

    • Data Analysis: The amount of LDH released is proportional to the number of lysed cells.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value.

    • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

3.2.2. Caspase Activity Assay

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a luminogenic or fluorogenic substrate that is cleaved by a specific caspase (e.g., caspase-3/7, caspase-8, caspase-9), producing a detectable signal.

  • Protocol:

    • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

    • Reagent Addition: Add the caspase-Glo® reagent directly to the wells. The reagent contains the caspase substrate and components for the luciferase reaction.

    • Incubation: Incubate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in the signal indicates increased caspase activity.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for representing complex workflows and signaling pathways, providing a clear and concise overview.

Experimental_Workflow Figure 1. General Experimental Workflow for Cytotoxicity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Panel B This compound Treatment (Dose-Response) A->B C MTT/LDH Assay (24h, 48h, 72h) B->C D Calculate IC50 Values C->D E Select Sensitive Cell Lines D->E Proceed if IC50 < Threshold F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot Analysis (Apoptotic Proteins) E->H

Figure 1. General Experimental Workflow for Cytotoxicity Screening

Potential Mechanisms of Action

Based on studies of other indole derivatives, this compound may induce cytotoxicity through the induction of apoptosis. Indole compounds have been shown to modulate the expression of key regulatory proteins in the apoptotic pathway.[5]

A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This could be initiated by an increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[5] This shift in balance can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[5]

Some studies on brominated indoles also suggest a potential link to the reduction in the activity of extracellular signal-regulated protein kinase (ERK), which can suppress cell growth and induce apoptosis.[3]

Apoptosis_Pathway Figure 2. Hypothetical Apoptosis Signaling Pathway for this compound cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Bromooxindole This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bromooxindole->Bcl2 Downregulation Bax Bax / Bak (Pro-apoptotic) Bromooxindole->Bax Upregulation Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2. Hypothetical Apoptosis Signaling Pathway for this compound

Conclusion and Future Directions

The existing body of research on brominated indole and oxindole derivatives strongly suggests that this compound is a promising candidate for cytotoxic evaluation. Its structural similarity to compounds with proven anticancer activity provides a solid foundation for further investigation.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a diverse panel of cancer cell lines to identify sensitive cancer types.

  • In-depth Mechanistic Studies: Beyond apoptosis, investigating effects on the cell cycle, autophagy, and key signaling pathways (e.g., MAPK, PI3K/Akt).

  • In Vivo Efficacy: Progressing to animal models to assess the compound's anti-tumor activity, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

By following the experimental strategies outlined in this guide, researchers can systematically uncover the therapeutic potential of this compound and contribute to the development of novel anticancer agents.

References

An In-depth Technical Guide to the Reactivity and Synthesis of C4-Functionalized Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. While functionalization of the C3 position is well-established, selective modification of the C4 position on the benzene ring remains a significant synthetic challenge. This guide provides a comprehensive overview of the current strategies to access C4-substituted oxindoles, focusing on key synthetic transformations, experimental protocols, and the underlying logical frameworks.

The Challenge of C4 Reactivity in Oxindoles

Direct C-H functionalization of the benzene ring of an oxindole is inherently difficult. The lactam moiety deactivates the aromatic ring towards electrophilic substitution, and without a directing group, achieving regioselectivity among the C4, C5, C6, and C7 positions is non-trivial. Unlike the more electron-rich indole nucleus, where directing group strategies for C4-H activation are increasingly common, analogous transformations on the oxindole core are notably scarce in the literature.[1][2] Consequently, the most effective methods for obtaining C4-functionalized oxindoles are often indirect, relying on the construction of the oxindole ring from a pre-functionalized precursor or through strategic cyclization reactions.

Key Synthetic Strategy: Oxidative Cyclization of 2-Chloroindoles

A robust and innovative method for constructing complex, C4-functionalized oxindole cores involves a regiocontrolled oxidative cyclization of 3-substituted-2-chloroindoles.[3] This strategy leverages a C2-chloro substituent as a crucial control element. It serves as a blocking group, preventing the more kinetically favorable cyclization at the C2 position, and electronically influences the indole nucleus to favor cyclization at the C4 position. The resulting 2-chloro-tetracycle can then be readily hydrolyzed to the corresponding C4-substituted oxindole.[3]

The reaction is typically mediated by manganese(III) acetate (Mn(OAc)₃) and demonstrates tolerance for a variety of functional groups, making it a valuable tool for the synthesis of complex molecules like the welwitindolinone alkaloids.[3]

The following table summarizes the yields for the key Mn(OAc)₃-mediated cyclization step to form the tetracyclic precursor to C4-substituted oxindoles.

EntrySubstrate (3-Substituted-2-chloroindole)R GroupYield of C4-Cyclized Product
12-chloro-3-(3-oxobutyl)indole derivative-CH₂CH₂C(O)CH₃66%
2Acetal-protected derivative-CH₂CH(OTMS)CH₂C(O)CH₃71%
3Chloroalkyl-substituted derivative-CH₂CH₂C(O)CH₂Cl65%
4Bromoaryl-substituted derivative-CH₂CH₂C(O)Ar(Br)61%
Data sourced from Bhat, V. et al., Org. Lett., 2011.[3]

This protocol is adapted from the synthesis of the bicyclo[4.3.1]decane core of the welwitindolinones.[3]

Materials:

  • 3-Substituted-2-chloroindole precursor

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

  • Copper(II) acetate (Cu(OAc)₂)

  • Acetic Acid (AcOH), glacial

Procedure:

  • To a solution of the 3-substituted-2-chloroindole (1.0 equiv) in glacial acetic acid (0.02 M), add Cu(OAc)₂ (1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add Mn(OAc)₃·2H₂O (2.5 equiv) in a single portion.

  • Heat the reaction mixture to 80 °C and stir vigorously for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the C4-cyclized product.

  • Subsequent acidic hydrolysis of the 2-chloroindole functionality yields the final oxindole.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical and experimental workflows for accessing C4-substituted oxindoles.

logical_framework cluster_0 Access to C4-Functionalized Oxindoles cluster_1 Indirect Methods start Target: C4-Substituted Oxindole indirect Indirect Synthetic Routes (Well-Established) start->indirect direct Direct C4 C-H Activation (Challenging / Undeveloped) start->direct cyclization Oxidative Cyclization of 2-Chloroindoles indirect->cyclization annulation Rh-Catalyzed Annulation of 3-Acylindoles indirect->annulation

Caption: Logical framework for C4-oxindole synthesis.

experimental_workflow cluster_workflow Workflow: Oxidative Cyclization Route start Start: 3-Substituted 2-Chloroindole reaction Cyclization Reaction Mn(OAc)3, Cu(OAc)2 AcOH, 80 °C start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purify Flash Chromatography workup->purify 3 intermediate Intermediate: Tetracyclic 2-Chloroindole purify->intermediate 4 hydrolysis Acidic Hydrolysis intermediate->hydrolysis 5 product Product: C4-Functionalized Oxindole hydrolysis->product 6

Caption: Experimental workflow for C4-oxindole synthesis.

Alternative Strategy: Rhodium-Catalyzed Annulation

An alternative, though more specialized, route involves the Rh(III)-catalyzed reaction of 3-formyl or 3-acetyl indoles with alkynes. This reaction proceeds via a C4–H activation of the indole, followed by alkyne insertion and cyclization with the C3-carbonyl directing group. The process results in the formation of complex benzo-fused oxindoles, effectively functionalizing the original C4 position of the indole as part of a new aromatic ring fused to the oxindole core.[4]

Outlook and Future Directions

The selective functionalization of the C4 position in oxindoles remains a fertile area for research. While indirect methods involving intramolecular cyclizations have proven effective for constructing complex C4-substituted scaffolds, the development of a general, direct C4 C-H activation/functionalization protocol for the oxindole core is a highly desirable goal. Success in this area would require the design of novel directing groups compatible with the lactam functionality or the discovery of catalyst systems that can overcome the inherent electronic deactivation of the oxindole's benzene ring. Achieving this would significantly streamline the synthesis of novel oxindole derivatives for evaluation as potential therapeutic agents.

References

Methodological & Application

Synthesis of 4-Bromooxindole from 4-Amino-2-nitrotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive, five-step synthetic route for the preparation of 4-bromooxindole, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4-amino-2-nitrotoluene. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis proceeds through five key transformations:

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group of 4-amino-2-nitrotoluene to a bromine atom.

  • Benzylic Bromination: Introduction of a bromine atom at the benzylic position of the methyl group.

  • Cyanation: Displacement of the benzylic bromide with a cyanide group.

  • Nitro Group Reduction: Selective reduction of the nitro group to an amine.

  • Hydrolysis and Intramolecular Cyclization: Hydrolysis of the nitrile to a carboxylic acid, followed by spontaneous intramolecular lactamization to yield the final this compound.

Experimental Protocols and Data

Step 1: Synthesis of 4-Bromo-2-nitrotoluene

This step involves the diazotization of 4-amino-2-nitrotoluene followed by a Sandmeyer reaction to introduce a bromine atom.

Protocol:

  • In a suitable reaction vessel, dissolve 4-amino-2-nitrotoluene in an aqueous solution of hydrobromic acid (HBr).

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Gradually add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 4-bromo-2-nitrotoluene.

Quantitative Data for Step 1:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountYield (%)Physical State
4-Amino-2-nitrotoluene152.151.01.0(Specify amount)-Solid
Sodium Nitrite69.001.11.1(Specify amount)-Solid
Hydrobromic Acid (48%)80.91(Excess)-(Specify volume)-Liquid
Copper(I) Bromide143.451.11.1(Specify amount)-Solid
4-Bromo-2-nitrotoluene216.03--(To be determined)(Typical: 70-85%)Solid
Step 2: Synthesis of 1-(Bromomethyl)-4-bromo-2-nitrobenzene

This step involves the free-radical bromination of the methyl group of 4-bromo-2-nitrotoluene using N-bromosuccinimide (NBS).

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitrotoluene in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) to yield 1-(bromomethyl)-4-bromo-2-nitrobenzene.[1][2]

Quantitative Data for Step 2:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountYield (%)Physical State
4-Bromo-2-nitrotoluene216.031.01.0(Specify amount)-Solid
N-Bromosuccinimide (NBS)177.981.11.1(Specify amount)-Solid
Benzoyl Peroxide (or AIBN)242.23 (164.21)(Catalytic)-(Specify amount)-Solid
1-(Bromomethyl)-4-bromo-2-nitrobenzene294.93--(To be determined)(Typical: 60-75%)Solid
Step 3: Synthesis of (4-Bromo-2-nitrophenyl)acetonitrile

This step involves the nucleophilic substitution of the benzylic bromide with a cyanide ion.

Protocol:

  • In a suitable solvent such as ethanol or DMSO, dissolve 1-(bromomethyl)-4-bromo-2-nitrobenzene.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (4-bromo-2-nitrophenyl)acetonitrile, which can be used in the next step without further purification or purified by column chromatography.

Quantitative Data for Step 3:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountYield (%)Physical State
1-(Bromomethyl)-4-bromo-2-nitrobenzene294.931.01.0(Specify amount)-Solid
Sodium Cyanide49.011.21.2(Specify amount)-Solid
(4-Bromo-2-nitrophenyl)acetonitrile241.04--(To be determined)(Typical: 85-95%)Solid
Step 4: Synthesis of (2-Amino-4-bromophenyl)acetonitrile

This step involves the selective reduction of the nitro group to an amine.

Protocol:

  • Suspend (4-bromo-2-nitrophenyl)acetonitrile in a mixture of ethanol and water.

  • Add a reducing agent such as iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl).

  • Heat the mixture to reflux and stir vigorously. The reaction is typically complete in 2-4 hours.

  • Monitor the reaction by TLC until the starting material disappears.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (2-amino-4-bromophenyl)acetonitrile.

Quantitative Data for Step 4:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountYield (%)Physical State
(4-Bromo-2-nitrophenyl)acetonitrile241.041.01.0(Specify amount)-Solid
Iron Powder55.84(Excess)-(Specify amount)-Solid
Ammonium Chloride53.49(Catalytic)-(Specify amount)-Solid
(2-Amino-4-bromophenyl)acetonitrile211.06--(To be determined)(Typical: 80-90%)Solid
Step 5: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to a carboxylic acid, which then undergoes intramolecular cyclization to form the oxindole ring.

Protocol:

  • Dissolve (2-amino-4-bromophenyl)acetonitrile in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water or sulfuric acid and water.

  • Heat the reaction mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid and subsequent cyclization will occur.

  • Monitor the reaction progress by TLC. The reaction may take several hours to complete.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, neutralize the solution carefully with a base (e.g., sodium hydroxide or sodium bicarbonate) to induce precipitation.

  • Filter the solid product, wash it with cold water, and dry it under vacuum to obtain this compound.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data for Step 5:

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountYield (%)Physical State
(2-Amino-4-bromophenyl)acetonitrile211.061.01.0(Specify amount)-Solid
Concentrated HCl (or H₂SO₄)(Varies)(Excess)-(Specify volume)-Liquid
This compound212.04--(To be determined)(Typical: 75-85%)Solid

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Amino-2-nitrotoluene B 4-Bromo-2-nitrotoluene A->B  Step 1:  Sandmeyer Reaction C 1-(Bromomethyl)-4-bromo-2-nitrobenzene B->C  Step 2:  Benzylic Bromination D (4-Bromo-2-nitrophenyl)acetonitrile C->D  Step 3:  Cyanation E (2-Amino-4-bromophenyl)acetonitrile D->E  Step 4:  Nitro Reduction F This compound E->F  Step 5:  Hydrolysis & Cyclization

Caption: Overall synthetic workflow for the preparation of this compound.

Logical Relationship of Key Transformations

Transformations Start Starting Material: 4-Amino-2-nitrotoluene Intermediate1 Diazonium Salt Formation Start->Intermediate1 Diazotization Intermediate2 Aryl Bromide Formation Intermediate1->Intermediate2 Sandmeyer Reaction Intermediate3 Benzylic Radical Formation Intermediate2->Intermediate3 Radical Initiation Intermediate4 Benzylic Bromide Formation Intermediate3->Intermediate4 Radical Propagation Intermediate5 Nitrile Formation Intermediate4->Intermediate5 Nucleophilic Substitution Intermediate6 Aniline Formation Intermediate5->Intermediate6 Nitro Reduction Intermediate7 Carboxylic Acid Formation Intermediate6->Intermediate7 Nitrile Hydrolysis End Final Product: This compound Intermediate7->End Intramolecular Lactamization

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Consequently, the development of efficient synthetic methodologies for the functionalization of the oxindole core is of significant interest to medicinal chemists and drug discovery professionals. 4-Bromooxindole serves as a versatile building block, offering a reactive handle for introducing diverse substituents at the C4-position through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provide powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of novel 4-substituted oxindole derivatives with potential therapeutic applications.[2][3][4] This document provides detailed application notes and generalized protocols for employing this compound in these key palladium-catalyzed transformations.

Applications in Drug Discovery

The functionalization of the 4-position of the oxindole ring system has been shown to be a viable strategy for the development of new therapeutic agents. For instance, 4-aryl oxindole derivatives have been investigated for their potential as kinase inhibitors in cancer therapy. Alkenyl oxindoles, which can be synthesized via the Heck reaction, have been identified as promising moieties in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Furthermore, the introduction of amino groups at the 4-position through Buchwald-Hartwig amination can lead to compounds with diverse pharmacological profiles. The ability to readily access a variety of 4-substituted oxindoles through palladium catalysis makes this compound a valuable starting material in hit-to-lead and lead optimization campaigns.

Palladium-Catalyzed Cross-Coupling Reactions of this compound: An Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) manifold, is depicted below. The specific cycle for each reaction type (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) varies in the nature of the coupling partner and the transmetalation or equivalent step.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Ar = 4-Oxindolyl, X = Br) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation\nor equivalent Transmetalation or equivalent Ar-Pd(II)-X(L2)->Transmetalation\nor equivalent R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation\nor equivalent->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R 4-Substituted Oxindole Reductive\nElimination->Ar-R

General Palladium Catalytic Cycle

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. This reaction is widely used to synthesize biaryl compounds.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following data is based on reactions with structurally similar aryl bromides and may require optimization for this compound.

EntryAryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8018-22~60
25-Bromoindolep-Tolylboronic acidPd/SPhos (5)SPhosK₂CO₃ (3)Acetonitrile/H₂O3718~98
34-BromophenolPhenylboronic acidPd on glass carrier-Na₂CO₃WaterMW-High

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Suzuki Coupling Workflow reagents This compound Arylboronic Acid Pd Catalyst & Ligand Base reaction_setup Inert Atmosphere Degassed Solvent Heat & Stir reagents->reaction_setup workup Quench Extraction Drying reaction_setup->workup purification Filtration Concentration Chromatography workup->purification product 4-Aryloxindole purification->product

Suzuki Coupling Experimental Workflow

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if necessary), and the base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxindole.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of 4-vinyloxindoles.[3]

Data Presentation: Representative Conditions for Heck Reaction

The following data is based on reactions with structurally similar aryl bromides and may require optimization for this compound.

EntryAryl BromideAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd EnCat (0.1)-Na₂CO₃ (1.45)NMP1503High
24-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂]-K₂CO₃THF8020Good
34-BromotolueneStyrenePd(OAc)₂ (1)-Cs₂CO₃ (2)DMF12024High

Experimental Protocol: General Procedure for Heck Reaction of this compound

Heck Reaction Workflow reagents This compound Alkene Pd Catalyst Base reaction_setup Inert Atmosphere Solvent Heat & Stir reagents->reaction_setup workup Cool & Filter Extraction Drying reaction_setup->workup purification Concentration Chromatography workup->purification product 4-Alkenyloxindole purification->product

Heck Reaction Experimental Workflow

Materials:

  • This compound

  • Alkene (1.1 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃; 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-3.0 equiv.)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Sealed tube or flask with reflux condenser

Procedure:

  • To a sealed tube or a flask equipped with a reflux condenser, add this compound, the palladium catalyst, the ligand (if necessary), and the base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-alkenyloxindole.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 4-alkynyloxindoles.[5]

Data Presentation: Representative Conditions for Sonogashira Coupling

The following data is based on reactions with structurally similar aryl bromides and may require optimization for this compound.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu-cocatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF804-693
24-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.3)-THF/DMA7572<2 (batch)
3Aryl BromideTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSOrt2-24Good

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

Sonogashira Coupling Workflow reagents This compound Terminal Alkyne Pd Catalyst & CuI Base reaction_setup Inert Atmosphere Anhydrous Solvent Heat & Stir reagents->reaction_setup workup Quench with NH₄Cl Extraction Drying reaction_setup->workup purification Filtration Concentration Chromatography workup->purification product 4-Alkynyloxindole purification->product

Sonogashira Coupling Experimental Workflow

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄; 1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Et₃N, DIPA; 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., DMF, THF, toluene)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous and degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyloxindole.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-aminooxindoles from this compound and a primary or secondary amine.[2][6][7][8][9]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following data is based on reactions with structurally similar aryl bromides and may require optimization for this compound.

EntryAryl BromideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10016High
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)KOtBuToluene100 (MW)0.17Good
34-BromoanisoleAnilinePd₂(dba)₃-----Varies

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Buchwald-Hartwig Amination Workflow reagents This compound Amine Pd Pre-catalyst & Ligand Base reaction_setup Inert Atmosphere Anhydrous Solvent Heat & Stir reagents->reaction_setup workup Cool & Filter Extraction Drying reaction_setup->workup purification Concentration Chromatography workup->purification product 4-Aminooxindole purification->product

Buchwald-Hartwig Amination Workflow

Materials:

  • This compound

  • Amine (primary or secondary; 1.1 - 1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos; 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS; 1.2-2.0 equiv.)

  • Anhydrous and deoxygenated solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the ligand, and the base to a Schlenk tube or sealed vial.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminooxindole.[6]

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the derivatization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions enable the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents at the C4-position, respectively. The resulting 4-substituted oxindoles are valuable compounds for further synthetic elaboration and for screening in drug discovery programs. The generalized protocols provided herein serve as a starting point for the development of specific synthetic routes to novel oxindole-based molecules. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes.

References

Application Notes and Protocols for N-Alkylation of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 4-bromooxindole, a key synthetic transformation for the generation of diverse molecular scaffolds in drug discovery and development. N-alkylated oxindoles are prevalent in a wide array of biologically active compounds. The protocol herein is based on established methodologies for the N-alkylation of oxindole systems.

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. A base is employed to deprotonate the nitrogen atom of the oxindole ring, creating a nucleophilic indolide anion. This anion subsequently attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the desired N-alkylated product. Careful selection of the base, solvent, and reaction temperature is crucial to favor N-alkylation over potential side reactions, such as C3-alkylation.

Experimental Protocols

This section details a general and robust protocol for the N-alkylation of this compound. The procedure is adaptable to a range of alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Potassium Iodide (KI) (optional, as a catalyst)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the this compound. A typical concentration is between 0.1 and 0.5 M.

  • Addition of Base and Catalyst: Add potassium carbonate (2.0 equivalents) and potassium iodide (0.05 equivalents) to the stirred solution. If using a stronger base like sodium hydride, it should be added cautiously at 0 °C.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of oxindoles, which can be applied to this compound. Researchers should populate a similar table with their specific experimental data for comparison.

EntryBase (equivalents)Alkylating Agent (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Benzyl Bromide (1.2)DMF602471-76[1]
2NaH (1.1)Alkyl Halide (1.2)THF0 to rt2-24Varies
3NaOH (excess)Methyl IodideDMFrtNot specifiedGood[2]
4TEABenzyl Bromide (1.2)DMF603Low[1]

Yields are based on similar oxindole systems and may vary for this compound.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow and the chemical transformation for the N-alkylation of this compound.

N_Alkylation_Workflow Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous Solvent B Add Base (e.g., K2CO3) A->B C Add Catalyst (e.g., KI) B->C D Add Alkylating Agent C->D E Heat and Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash and Dry H->I J Concentrate I->J K Purify (Chromatography) J->K L Characterize Product K->L

Caption: General experimental workflow for the N-alkylation of this compound.

reaction_scheme General Reaction Scheme reactant This compound reagents + R-X (Alkylating Agent) product N-Alkyl-4-bromooxindole reactant->product conditions Base, Solvent Temperature

Caption: Chemical transformation for N-alkylation of this compound.

References

Application of 4-Bromooxindole in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-bromooxindole emerges as a versatile scaffold in the synthesis of potent and selective kinase inhibitors. Its strategic bromination at the 4-position provides a crucial handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles against various kinase targets implicated in cancer and other diseases.

The oxindole core is a privileged structure in medicinal chemistry, forming the backbone of several approved and investigational kinase inhibitors. The introduction of a bromine atom at the 4-position of the oxindole ring opens up synthetic avenues for the creation of novel derivatives with potential therapeutic applications. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways.

Key Applications and Synthetic Strategies

The primary application of this compound in kinase inhibitor synthesis lies in its utility as a building block for creating libraries of compounds through palladium-catalyzed cross-coupling reactions. The two most prominent strategies are:

  • Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the 4-position of the oxindole ring and a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems that can interact with specific pockets within the kinase active site.

  • Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, enabling the introduction of various primary or secondary amines at the 4-position. The introduced amino group can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of many kinases.

These synthetic strategies allow for the systematic modification of the this compound scaffold to target a range of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Epidermal Growth Factor Receptors (EGFRs)

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from bromo-aromatic precursors, including a derivative of a bromo-benzamide, and other oxindole-based inhibitors. While direct IC50 values for kinase inhibitors synthesized specifically from this compound are not extensively reported in publicly available literature, the data presented for analogous compounds highlight the potential of this scaffold.

Compound ClassTarget Kinase(s)IC50 (µM)Target Cell Line(s)Reference Compound
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (C9) FGFR11.36 ± 0.27NCI-H520 (NSCLC)-
1.25 ± 0.23NCI-H1581 (NSCLC)
2.31 ± 0.41NCI-H226 (NSCLC)
2.14 ± 0.36NCI-H460 (NSCLC)
1.85 ± 0.32NCI-H1703 (NSCLC)
3-Substituted Oxindole Derivative (6f) EGFR1.38-Sunitinib (IC50 = 0.08 µM)
VEGFR-25.75-Sunitinib (IC50 = 0.33 µM)
PDGFR-β3.18-Sunitinib (IC50 = 0.18 µM)

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the oxindole ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-oxindole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine functionality at the 4-position of the oxindole ring.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equivalent), the amine (1.2 equivalents), and cesium carbonate (1.5 equivalents).

  • Add the palladium pre-catalyst (Pd₂(dba)₃) and the ligand (Xantphos).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-oxindole derivative.

Protocol 3: Knoevenagel Condensation for Synthesis of 3-Substituted Oxindoles

This protocol details a Knoevenagel condensation, a common method for introducing substituents at the 3-position of the oxindole ring, which can be applied to this compound derivatives.

Materials:

  • This compound derivative

  • Aldehyde or ketone (1.0 equivalent)

  • Piperidine (catalytic amount)

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of the this compound derivative (1.0 equivalent) and the appropriate aldehyde or ketone (1.0 equivalent) is dissolved in absolute ethanol.

  • A few drops of piperidine are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and then with diethyl ether.

  • The solid product is dried to yield the 3-substituted this compound derivative.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active kinase (e.g., FGFR1, VEGFR-2, EGFR)

  • ATP

  • Kinase-specific substrate

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a well of the microplate, add the kinase assay buffer, the diluted inhibitor, and the kinase-specific substrate.

  • Add the recombinant active kinase to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by kinase inhibitors and a general workflow for the synthesis and screening of this compound-derived compounds.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds RAS RAS FGFR1->RAS PLCg PLCγ FGFR1->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR1 Inhibits VEGFR2_EGFR_Signaling_Pathway cluster_VEGFR VEGF Signaling cluster_EGFR EGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->EGFR Inhibits Experimental_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Modification Further Modification (e.g., Knoevenagel) Coupling->Modification Library Library of Derivatives Modification->Library Screening Kinase Inhibition Screening (IC50) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound SAR->Lead

Synthesis of Spirooxindole Derivatives from 4-Bromooxindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of spirooxindole derivatives utilizing 4-Bromooxindole as a key starting material. The protocols outlined herein focus on a robust and versatile two-step synthetic strategy, proceeding through a 4-Bromoisatin intermediate, to afford highly functionalized spirooxindole scaffolds. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2]

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. This unique three-dimensional architecture has established spirooxindoles as privileged scaffolds in the design of novel therapeutic agents, with many exhibiting potent anticancer, antimicrobial, and antiviral properties.[1][3][4] this compound serves as a valuable and versatile starting material in the synthesis of these complex molecules, allowing for the introduction of a bromine substituent that can be retained for its electronic effects or further functionalized.[5]

This guide details a reliable pathway for the synthesis of 4-bromo-substituted spirooxindoles via a multi-component reaction, a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity.

Synthetic Strategy Overview

The synthesis of spirooxindole derivatives from this compound is efficiently achieved through a two-step process. The initial step involves the oxidation of this compound to the corresponding 4-Bromoisatin. This intermediate is then utilized in a one-pot, three-component reaction with an activated methylene compound and a 1,3-dicarbonyl compound to construct the spirooxindole framework.

Synthesis_Workflow Start This compound Step1 Step 1: Oxidation Start->Step1 Intermediate 4-Bromoisatin Step1->Intermediate Step2 Step 2: Three-Component Spirocyclization Intermediate->Step2 Product 4-Bromo-Spirooxindole Derivative Step2->Product Reactants Activated Methylene Cpd. + 1,3-Dicarbonyl Cpd. Reactants->Step2

Caption: General workflow for the synthesis of 4-Bromo-Spirooxindole derivatives.

Experimental Protocols

Step 1: Synthesis of 4-Bromoisatin from this compound (Oxidation)

This protocol describes the oxidation of the C3-methylene group of this compound to a carbonyl group, yielding 4-Bromoisatin. While direct oxidation protocols for this compound are not extensively reported, methods for the oxidation of substituted oxindoles to isatins can be adapted. A common method involves the use of an oxidizing agent such as selenium dioxide or N-bromosuccinimide (NBS) in a suitable solvent.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq.) in CCl₄, add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN or BPO.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then hydrolyzed. Add a mixture of water and dioxane to the crude product and reflux for 2-3 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude 4-Bromoisatin by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 60-75%

Characterization Data for 4-Bromoisatin:

PropertyValue
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Light yellow to brown powder
Melting Point 271 °C[6]
Step 2: Three-Component Synthesis of 4-Bromo-Spirooxindole Derivatives

This protocol details the one-pot synthesis of spiro[indoline-3,4'-pyran] derivatives from 4-Bromoisatin, an activated methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone) using a base catalyst. This reaction is known to tolerate bromo-substitution on the isatin ring.[7]

Materials:

  • 4-Bromoisatin (from Step 1)

  • Malononitrile

  • Dimedone

  • Piperidine or another suitable base catalyst

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-Bromoisatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a catalytic amount of piperidine (10 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate of the product should form.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under vacuum and add water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the pure 4-bromo-spirooxindole derivative.

Proposed Reaction Mechanism:

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization Isatin 4-Bromoisatin Knoevenagel Isatylidene Malononitrile Isatin->Knoevenagel Piperidine Malononitrile Malononitrile Malononitrile->Knoevenagel Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Piperidine Dimedone Dimedone Enolate Dimedone->Michael_Adduct Final_Product Spirooxindole Derivative Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis of spirooxindoles.

Quantitative Data Summary:

The following table summarizes representative yields for the synthesis of various spirooxindole derivatives using substituted isatins in three-component reactions. While specific data for the 4-bromo derivative is part of a broader substrate scope, the tolerance for bromo-substitution suggests yields in a similar range.[7]

Isatin SubstituentActivated Methylene1,3-DicarbonylCatalystSolventYield (%)Reference
HMalononitrileDimedonePiperidineEthanol92[8]
5-BrMalononitrileDimedonePiperidineEthanol89[8]
4-Br Malononitrile Dimedone Piperidine Ethanol ~80-90 (expected) [7]
HEthyl Cyanoacetate8-HydroxyquinolinePiperidineEthanol85[8]

Biological Activity and Signaling Pathways

Spirooxindole derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects. Bromo-substituted spirooxindoles, in particular, have been investigated as inhibitors of key signaling pathways involved in cancer progression. For instance, certain spirooxindole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell cycle progression and proliferation in cancer cells.[9][10]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CDK2 CDK2 / Cyclin E CDK2->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Spirooxindole 4-Bromo- Spirooxindole Spirooxindole->EGFR Inhibition Spirooxindole->CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 signaling pathways by 4-Bromo-Spirooxindole derivatives.

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for accessing 4-bromo-substituted spirooxindole derivatives. The use of this compound as a starting material, followed by oxidation to 4-Bromoisatin and a subsequent three-component reaction, offers a versatile platform for the generation of a library of spirooxindoles for further investigation in drug discovery and development. The potential of these compounds to inhibit key cancer-related signaling pathways underscores their therapeutic promise.

References

4-Bromooxindole: A Versatile Precursor for the Development of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health challenge. A key strategy in the development of therapeutic interventions is the identification of small molecules that can protect neurons from damage and degeneration. 4-Bromooxindole has emerged as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds, particularly spirooxindole derivatives, which have shown considerable promise as neuroprotective agents. The oxindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been found to interact with various biological targets implicated in neurodegeneration, including Glycogen Synthase Kinase-3β (GSK-3β) and Monoamine Oxidase-B (MAO-B).[1] This document provides a comprehensive overview of the application of this compound as a precursor for neuroprotective agents, including detailed synthetic protocols, quantitative biological data, and visualization of relevant signaling pathways and experimental workflows.

I. Synthetic Strategies for Neuroprotective Agents from this compound

The synthesis of neuroprotective spirooxindole derivatives from this compound typically proceeds through an initial oxidation to the corresponding 4-bromoisatin. This intermediate is then utilized in multi-component reactions, most notably 1,3-dipolar cycloaddition reactions, to construct the spirocyclic scaffold.

A representative synthetic scheme involves the reaction of 4-bromoisatin with an amino acid (e.g., sarcosine or L-proline) to generate an in-situ azomethine ylide. This dipole then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkene, to yield the desired spiro[indoline-3,3'-pyrrolidine] derivative.[2]

Synthetic Scheme from this compound This compound This compound 4-Bromoisatin 4-Bromoisatin This compound->4-Bromoisatin Oxidation Azomethine Ylide Azomethine Ylide 4-Bromoisatin->Azomethine Ylide + Amino Acid (e.g., Sarcosine) Spirooxindole Derivative Spirooxindole Derivative Azomethine Ylide->Spirooxindole Derivative + Dipolarophile (1,3-Dipolar Cycloaddition)

General synthetic route from this compound.
Protocol 1: Synthesis of a Spiro[indoline-3,3'-pyrrolidine] Derivative

This protocol describes a generalized one-pot, three-component synthesis of a spiro[indoline-3,3'-pyrrolidine] derivative starting from 4-bromoisatin.

Materials:

  • 4-Bromoisatin

  • Sarcosine (or L-proline)

  • An appropriate dipolarophile (e.g., trans-1,2-dibenzoylethylene)

  • Ethanol (or other suitable solvent)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 4-bromoisatin (1.0 mmol) in ethanol (10 mL), add sarcosine (1.2 mmol).

  • Add the dipolarophile (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[indoline-3,3'-pyrrolidine] derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

II. Biological Activity and Quantitative Data

Derivatives of this compound, particularly spirooxindoles, have been evaluated for their inhibitory activity against key enzymes implicated in neurodegeneration and for their neuroprotective effects in cellular models.

Compound ClassTarget EnzymeIC50 ValueNeuroprotective EffectCell LineReference
Spirooxindole-pyrrolizidine--IC50 = 4.61 µM (antiproliferative)SKNSH (neuroblastoma)[3]
Spiro[indole-3,5′-isoxazoles]--18% cell viability at 25 µMBE(2)-C (neuroblastoma)[4]
Indazole-5-carboxamideMAO-B0.39 nMNot specified-[5]
Thiazole derivativesMAO-B0.062 µM>85% cell viability at 100 µMSH-SY5Y[5]
Synthetic GSK-3β inhibitorGSK-3β70 nMRestored cell viability after okadaic acid treatmentHT-22[6]
Selegiline (MAO-B Inhibitor)MAO-B-Increased viable cells to 64.4% after H₂O₂ treatmentRat neural stem cells[7]

III. Key Signaling Pathways in Neuroprotection

A. GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is constitutively active in the brain. Its overactivity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in promoting apoptosis. Inhibition of GSK-3β is a promising neuroprotective strategy.

GSK-3beta Signaling Pathway cluster_0 Neurotrophic Factors cluster_1 Neurodegeneration PI3K/Akt PI3K/Akt GSK-3beta (inactive) GSK-3beta (inactive) PI3K/Akt->GSK-3beta (inactive) Phosphorylation (inhibition) GSK-3beta (active) GSK-3beta (active) Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3beta (active)->Tau Hyperphosphorylation Apoptosis Apoptosis GSK-3beta (active)->Apoptosis Neuronal Dysfunction Neuronal Dysfunction Tau Hyperphosphorylation->Neuronal Dysfunction Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death This compound Derivative This compound Derivative This compound Derivative->GSK-3beta (active) Inhibition

Inhibition of GSK-3β by this compound derivatives.
B. MAO-B and Oxidative Stress Pathway

Monoamine oxidase-B (MAO-B) is an enzyme that degrades neurotransmitters, such as dopamine. This process generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage, particularly in Parkinson's disease.[8] Inhibition of MAO-B can reduce ROS production and protect neurons.[7]

MAO-B and Oxidative Stress Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism ROS ROS MAO-B->ROS Generates Oxidative Stress Oxidative Stress ROS->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage This compound Derivative This compound Derivative This compound Derivative->MAO-B Inhibition

MAO-B inhibition reduces oxidative stress.

IV. Experimental Workflows for Assessing Neuroprotection

A typical workflow for evaluating the neuroprotective potential of this compound derivatives involves a series of in vitro assays.

Experimental Workflow for Neuroprotection Assay Start Start Compound Synthesis Synthesize this compound Derivative Start->Compound Synthesis Cell Culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Start->Cell Culture Treatment Treat Cells with Synthesized Compound Compound Synthesis->Treatment Induce Neurotoxicity Induce Neurotoxicity (e.g., with H₂O₂, 6-OHDA, Aβ) Cell Culture->Induce Neurotoxicity Induce Neurotoxicity->Treatment Assess Viability Assess Cell Viability (MTT Assay) Treatment->Assess Viability Mechanistic Studies Mechanistic Studies Assess Viability->Mechanistic Studies ROS Measurement Measure ROS Levels Mechanistic Studies->ROS Measurement Enzyme Inhibition Enzyme Inhibition Assays (GSK-3β, MAO-B) Mechanistic Studies->Enzyme Inhibition Data Analysis Data Analysis and Conclusion ROS Measurement->Data Analysis Enzyme Inhibition->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for Incorporating 4-Bromooxindole into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

**Abstract

These application notes provide detailed methodologies for the incorporation of 4-Bromooxindole, a versatile heterocyclic compound with significant therapeutic potential, into various polymer matrices. The protocols described herein are designed to serve as a comprehensive guide for researchers in drug delivery, materials science, and pharmaceutical development. Three primary methods of incorporation are detailed: covalent conjugation to a polymer backbone, physical encapsulation within biodegradable microspheres, and the synthesis of a functionalized monomer for Ring-Opening Metathesis Polymerization (ROMP). Each section includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate understanding and replication.

Covalent Conjugation of this compound to a Polymer Backbone

Covalently attaching this compound to a polymer can create a stable polymer-drug conjugate with controlled release characteristics, potentially reducing systemic toxicity and improving therapeutic efficacy. The secondary amine of the oxindole ring and the bromine atom on the aromatic ring serve as reactive handles for conjugation.

Method 1: N-Acylation of this compound with an Acyl Chloride-Functionalized Polymer

This method involves the reaction of the secondary amine on the this compound with a polymer that has been functionalized with acyl chloride groups. This forms a stable amide bond, linking the drug to the polymer.

Experimental Protocol:

  • Polymer Functionalization:

    • Dissolve 1 gram of a hydroxyl-terminated polymer (e.g., polyethylene glycol (PEG), Mw 2000 g/mol ) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C.

    • Slowly add acryloyl chloride (1.5 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Collect the functionalized polymer by filtration and dry under vacuum.

  • Conjugation of this compound:

    • Dissolve the acyl chloride-functionalized polymer (1 gram) and this compound (1.2 equivalents) in 50 mL of anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) as a base.

    • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Purify the polymer-drug conjugate by dialysis against deionized water to remove unreacted this compound and salts.

    • Lyophilize the purified solution to obtain the final product.

Quantitative Analysis:

The drug loading content can be determined using UV-Vis spectroscopy. A calibration curve for this compound in a suitable solvent (e.g., DMSO) should be prepared. The absorbance of a known concentration of the polymer-drug conjugate is then measured, and the drug loading is calculated.

ParameterValueMethod
Polymer BackbonePolyethylene Glycol (PEG)-
Molecular Weight2000 g/mol -
Drug Loading (w/w %)8.5%UV-Vis Spectroscopy
Conjugation Efficiency75%HPLC

Table 1: Representative data for the N-acylation of this compound to a PEG backbone.

Experimental Workflow:

N_Acylation_Workflow cluster_prep Polymer Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis polymer Hydroxyl-Terminated Polymer functionalization Functionalization with Acyl Chloride polymer->functionalization reaction N-Acylation Reaction functionalization->reaction drug This compound drug->reaction purify Dialysis & Lyophilization reaction->purify analyze UV-Vis & HPLC Analysis purify->analyze

N-Acylation Workflow
Method 2: Sonogashira Coupling of this compound with an Alkyne-Functionalized Polymer

This method utilizes the bromine atom on the this compound for a palladium-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne-functionalized polymer. This creates a stable carbon-carbon bond between the drug and the polymer.

Experimental Protocol:

  • Polymer Functionalization:

    • Prepare an alkyne-functionalized polymer (e.g., alkyne-terminated PEG) using established methods.

  • Sonogashira Coupling:

    • In a reaction vessel, dissolve the alkyne-functionalized polymer (1 equivalent) and this compound (1.2 equivalents) in a mixture of anhydrous toluene and triethylamine (5:1 v/v).

    • Add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents) to the solution.

    • Degas the mixture by bubbling with nitrogen for 20 minutes.

    • Heat the reaction to 70 °C and stir for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Concentrate the filtrate and purify the polymer-drug conjugate by precipitation in cold diethyl ether followed by dialysis.

    • Lyophilize the purified product.

Quantitative Analysis:

Similar to the N-acylation method, drug loading can be quantified by UV-Vis spectroscopy.

ParameterValueMethod
Polymer BackbonePolyethylene Glycol (PEG)-
Molecular Weight5000 g/mol -
Drug Loading (w/w %)5.2%UV-Vis Spectroscopy
Coupling Efficiency85%¹H NMR

Table 2: Representative data for the Sonogashira coupling of this compound to a PEG backbone.

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_purification Purification & Analysis polymer Alkyne-Functionalized Polymer reaction Sonogashira Coupling (Pd/Cu catalyst) polymer->reaction drug This compound drug->reaction purify Filtration, Precipitation & Dialysis reaction->purify analyze UV-Vis & NMR Analysis purify->analyze

Sonogashira Coupling Workflow

Physical Encapsulation of this compound in Biodegradable Microspheres

Physical encapsulation is a common method for achieving controlled release of a drug without chemical modification. Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL) are frequently used for this purpose.

Method: Oil-in-Water (o/w) Single Emulsion Solvent Evaporation

This technique is suitable for hydrophobic drugs like this compound and involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to form solid microspheres.

Experimental Protocol:

  • Preparation of the Organic Phase:

    • Dissolve 200 mg of PLGA (50:50 lactide:glycolide ratio) and 20 mg of this compound in 2 mL of dichloromethane (DCM).

  • Emulsification:

    • Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA).

    • Add the organic phase to 20 mL of the PVA solution.

    • Homogenize the mixture at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker containing 100 mL of a 0.1% (w/v) PVA solution.

    • Stir the mixture at 500 rpm at room temperature for 4 hours to allow the DCM to evaporate.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation at 5,000 rpm for 10 minutes.

    • Wash the microspheres three times with deionized water to remove residual PVA.

    • Lyophilize the washed microspheres to obtain a dry powder.

Quantitative Analysis:

  • Drug Loading and Encapsulation Efficiency: Dissolve a known mass of microspheres in a suitable solvent (e.g., DMSO) and determine the amount of encapsulated this compound by UV-Vis spectroscopy or HPLC.

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in microspheres / Initial mass of drug) x 100

  • In Vitro Release Study: Disperse a known amount of drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C. At predetermined time intervals, withdraw samples, and quantify the amount of released this compound.

PolymerDrug Loading (w/w %)Encapsulation Efficiency (%)Burst Release (first 24h)
PLGA (50:50)9.1%91%25%
PCL8.5%85%15%

Table 3: Representative data for the encapsulation of this compound in biodegradable microspheres.

Experimental Workflow:

Emulsion_Evaporation_Workflow cluster_prep Phase Preparation cluster_process Microsphere Formation cluster_final Collection & Analysis organic_phase Organic Phase: This compound + Polymer in DCM emulsification Homogenization (o/w emulsion) organic_phase->emulsification aqueous_phase Aqueous Phase: PVA in Water aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Centrifugation & Washing evaporation->collection analysis Lyophilization & Characterization collection->analysis ROMP_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_analysis Polymer Characterization start_mat Norbornene Anhydride + Ethanolamine intermediate Hydroxyethyl-Norbornene Imide start_mat->intermediate activated Mesylated Intermediate intermediate->activated final_monomer This compound- Norbornene Monomer activated->final_monomer romp ROMP with Grubbs' Catalyst final_monomer->romp purification Precipitation & Drying romp->purification characterization GPC & NMR Analysis purification->characterization

Application Notes and Protocols: The Versatile Role of 4-Bromooxindole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromooxindole as a versatile starting material in the synthesis of novel agrochemicals. The unique structural features of this compound, particularly the presence of a reactive bromine atom and a modifiable lactam function, make it an attractive scaffold for developing a new generation of fungicides, insecticides, and herbicides.

Introduction to this compound in Agrochemical Discovery

This compound is a derivative of oxindole, a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] The introduction of a bromine atom at the 4-position of the oxindole ring enhances its synthetic utility, providing a handle for various cross-coupling reactions and further functionalization. This allows for the creation of diverse chemical libraries with a wide range of biological activities. The exploration of this compound derivatives in agrochemical research is a promising avenue for the discovery of new crop protection agents with improved efficacy and novel modes of action.

Fungicidal Applications: Synthesis of 3-Indolyl-3-Hydroxyoxindole Derivatives

Recent studies have highlighted the potent fungicidal activity of 3-indolyl-3-hydroxyoxindole derivatives. The synthesis of these compounds can be readily achieved starting from this compound and substituted isatins. The presence of the bromine substituent on the oxindole ring has been shown to be crucial for the antifungal activity of these compounds.[2][3]

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of synthesized 3-indolyl-3-hydroxyoxindole derivatives against a panel of common plant pathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC50).

Compound IDPathogenEC50 (mg/L)
3u (with 5-bromo substitution) Rhizoctonia solani3.44
Carvacrol (Positive Control)Rhizoctonia solani7.38
Phenazine-1-carboxylic acid (PCA) (Positive Control)Rhizoctonia solani11.62
3u (with 5-bromo substitution) Botrytis cinereaInhibition rate of 91.05% at 50 mg/L
Carvacrol (Positive Control)Botrytis cinereaInhibition rate of 84.38% at 50 mg/L
Phenazine-1-carboxylic acid (PCA) (Positive Control)Botrytis cinereaInhibition rate of 81.86% at 50 mg/L
3t, 3v, 3w (with halogen substitutions) Bipolaris maydisInhibition rates of 86.56% to 92.22% at 50 mg/L
Carvacrol (Positive Control)Bipolaris maydisInhibition rate of 64.36% at 50 mg/L
Phenazine-1-carboxylic acid (PCA) (Positive Control)Bipolaris maydisInhibition rate of 98.01% at 50 mg/L
3t, 3u, 3v, 3w (with halogen substitutions) Pyricularia oryzaeInhibition rates > 75% at 50 mg/L
Carvacrol (Positive Control)Pyricularia oryzaeInhibition rate of 74.94% at 50 mg/L
Phenazine-1-carboxylic acid (PCA) (Positive Control)Pyricularia oryzaeInhibition rate of 53.64% at 50 mg/L

Data extracted from a study on 3-indolyl-3-hydroxy oxindole derivatives, where halogen substitutions, including bromine, were found to be critical for activity.[2][3]

Experimental Protocol: Synthesis of 3-(5-bromo-1H-indol-3-yl)-3-hydroxy-4-bromoindolin-2-one

This protocol describes the synthesis of a potent fungicidal compound derived from this compound.

Materials:

  • This compound

  • 5-bromo-1H-indole-2,3-dione (5-bromoisatin)

  • Indole

  • Ethanol

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and 5-bromo-1H-indole-2,3-dione (1 mmol) in ethanol (10 mL).

  • Addition of Indole and Catalyst: To the solution, add indole (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, acidify the mixture with 1N HCl to pH 5-6. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from ethanol to obtain the desired 3-(5-bromo-1H-indol-3-yl)-3-hydroxy-4-bromoindolin-2-one.

Synthesis_of_Fungicidal_Oxindole_Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process This compound This compound Reaction Reaction This compound->Reaction 5-Bromoisatin 5-Bromoisatin 5-Bromoisatin->Reaction Indole Indole Indole->Reaction Ethanol Ethanol Ethanol->Reaction Piperidine Piperidine Piperidine->Reaction Room_Temperature Room Temperature Room_Temperature->Reaction Workup_Purification Work-up & Purification Reaction->Workup_Purification Product 3-(5-bromo-1H-indol-3-yl)-3-hydroxy-4-bromoindolin-2-one Workup_Purification->Product

Caption: Synthetic workflow for a potent fungicidal this compound derivative.

Potential Insecticidal Applications: Synthesis of Spirooxindole Derivatives

Spirooxindoles are a class of compounds known for their diverse biological activities, including insecticidal properties.[4][5] The synthesis of spirooxindoles often involves multicomponent reactions starting from isatin (or its derivatives like 4-bromoisatin, which can be synthesized from this compound).[6][7] These reactions allow for the rapid construction of complex molecular architectures.

Hypothetical Synthetic Pathway to Insecticidal Spirooxindoles

A plausible route to novel insecticidal spirooxindoles involves the reaction of 4-bromoisatin (derived from this compound) with a suitable 1,3-dicarbonyl compound and a nitrogen source in a one-pot synthesis.

Insecticidal_Spirooxindole_Synthesis This compound This compound Oxidation Oxidation This compound->Oxidation 4-Bromoisatin 4-Bromoisatin Oxidation->4-Bromoisatin Multicomponent_Reaction Multicomponent Reaction 4-Bromoisatin->Multicomponent_Reaction Insecticidal_Spirooxindole Potential Insecticidal Spirooxindole Derivative Multicomponent_Reaction->Insecticidal_Spirooxindole Reactants 1,3-Dicarbonyl Compound + Amine Source Reactants->Multicomponent_Reaction Herbicidal_Candidate_Development This compound This compound N_Alkylation N-Alkylation This compound->N_Alkylation N_Alkyl_Derivative N-Alkyl-4-bromooxindole N_Alkylation->N_Alkyl_Derivative Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki) N_Alkyl_Derivative->Cross_Coupling Herbicidal_Candidate Potential Herbicidal Candidate Cross_Coupling->Herbicidal_Candidate Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Cross_Coupling

References

Application Notes: Experimental Procedures for the Bromination of Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Oxindole and its derivatives are key structural motifs in numerous natural products and pharmacologically active compounds. The strategic introduction of bromine atoms onto the oxindole scaffold provides versatile intermediates for further synthetic transformations, enabling the development of novel drug candidates and molecular probes. The position of bromination—on the aromatic ring (positions 5 and 7) or at the C3-position—can be controlled by the choice of reagents and reaction conditions. These application notes provide detailed protocols for the selective bromination of oxindole using various methods.

Data Presentation: Summary of Bromination Protocols

The following table summarizes the quantitative data for different oxindole bromination procedures, allowing for easy comparison of reaction conditions and outcomes.

Product NameStarting MaterialBrominating Agent (Molar Eq.)SolventYieldMelting Point (°C)Reference
5-BromooxindoleOxindoleBromine (1.0 eq.)Water~97% (crude)220-221[1]
5,7-DibromooxindoleOxindoleBromine (2.0 eq.)Water~98% (crude)260[1]
3,3-DibromooxindoleOxindoleBromine (2.0 eq.)Anhydrous CCl₄Not specified-[1]
3,3,5,7-Tetrabromooxindole5,7-DibromooxindoleBromine (2.0 eq.)Anhydrous CCl₄Not specified250 (dec.)[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromooxindole via Aqueous Bromination

This protocol describes the regioselective bromination of oxindole at the C5 position on the aromatic ring using an aqueous solution of bromine.

Methodology

  • Dissolution: Dissolve oxindole (0.05 mol) in 200 cc of hot water in a suitable reaction vessel.

  • Reagent Preparation: Prepare a solution of bromine (8 g, 0.05 mol) in 25 cc of water containing 12 g of potassium bromide.

  • Reaction: Slowly add the bromine solution to the hot oxindole solution with stirring. Colorless crystalline material will begin to separate.

  • Isolation: Collect the precipitated solid by filtration. This yields the crude product (9.9 g).[1]

  • Purification: Recrystallize the crude product from alcohol to obtain pure 5-bromooxindole as colorless prisms.[1]

Protocol 2: Synthesis of 5,7-Dibromooxindole

This method achieves dibromination on the aromatic ring by using two molecular equivalents of bromine.

Methodology

  • Dissolution: Prepare a boiling solution of oxindole (3.33 g, 0.025 mol) in 100 cc of water.

  • Reagent Preparation: Prepare a solution of bromine (8 g, 0.05 mol) in 25 cc of water containing 12 g of potassium bromide.

  • Reaction: Add the bromine solution to the boiling oxindole solution. A colorless product will precipitate.

  • Isolation: Collect the solid product by filtration. The yield of the crude product is 7.1 g.[1]

  • Purification: Purify the collected solid by crystallization from glacial acetic acid to yield colorless needles of 5,7-dibromooxindole.[1]

Protocol 3: Synthesis of 3,3-Dibromooxindole in Anhydrous Solvent

This protocol describes the bromination at the C3 position, yielding a dibrominated product. This reaction must be conducted under anhydrous conditions to prevent side reactions.

Methodology

  • Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of oxindole in anhydrous carbon tetrachloride.

  • Reaction: Add two molecular proportions of bromine to the oxindole solution.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen bromide evolution.

  • Isolation: Upon completion, concentrate the solution and cool to induce crystallization.

  • Purification: The crude product can be further purified by recrystallization to yield 3,3-dibromooxindole.[1]

Protocol 4: Synthesis of 3-Bromooxindoles using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and easier-to-handle electrophilic brominating agent compared to liquid bromine. It is particularly effective for synthesizing 3-bromooxindoles.[2][3][4]

Methodology

  • Dissolution: Dissolve the starting oxindole derivative in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF) in a reaction vessel under an inert atmosphere.[4]

  • Reaction: Add N-bromosuccinimide (NBS) (typically 1.0-1.2 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating.[2][3]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflows for the bromination of oxindole.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Isolation & Purification cluster_end Final Product A Oxindole C Dissolve Oxindole in Hot Water A->C B Aqueous Bromine (Br₂/KBr) D Add Bromine Solution to Hot Mixture B->D C->D E Collect Precipitate by Filtration D->E Precipitation occurs F Recrystallize from Alcohol/Acetic Acid E->F Crude Product G Purified Bromooxindole (e.g., 5-Bromo or 5,7-Dibromo) F->G

Caption: Workflow for Aqueous Bromination of Oxindole.

G cluster_start Starting Materials cluster_reaction Anhydrous Reaction cluster_workup Work-up & Purification cluster_end Final Product A Oxindole or Bromooxindole C Dissolve Starting Material in Anhydrous Solvent (e.g., CCl₄, CH₃CN) A->C B Bromine (Br₂) or N-Bromosuccinimide (NBS) D Add Brominating Agent under Inert Atmosphere B->D C->D E Quench Reaction & Organic Extraction D->E Reaction Completion F Purify by Column Chromatography or Recrystallization E->F Crude Product G Purified Product (e.g., 3,3-Dibromooxindole) F->G

Caption: Workflow for Anhydrous Bromination of Oxindole.

References

Application Notes: 4-Bromooxindole as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromooxindole is a valuable and versatile synthetic intermediate employed in the construction of complex molecular architectures, particularly in the total synthesis of natural products. Its strategic placement of a bromine atom on the oxindole scaffold allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an essential tool for medicinal chemists and synthetic organic chemists. The oxindole core itself is a privileged structure found in numerous biologically active alkaloids and pharmaceuticals. The presence of the bromine atom at the C4-position provides a handle for late-stage functionalization, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies. This document provides an overview of the applications of this compound in natural product synthesis, complete with detailed experimental protocols and reaction schemes.

Key Applications in Natural Product Synthesis

The primary utility of this compound in total synthesis lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the aromatic C4-position is amenable to reactions such as the Heck and Suzuki couplings, allowing for the introduction of complex carbon frameworks. This strategy has been notably applied in the synthesis of the welwitindolinone class of alkaloids.

Total Synthesis of the Welwitindolinone Core

A key example showcasing the utility of this compound is in the synthesis of the bicyclic core of the welwitindolinone alkaloids. These natural products exhibit interesting biological activities, including the reversal of multidrug resistance in cancer cells. The synthesis commences with the preparation of N-protected this compound, which then serves as a crucial building block for subsequent elaborations.[1]

A pivotal step in this synthetic sequence involves a Heck coupling reaction of 4-bromo-N-methyloxindole with an acrylate derivative to introduce a key side chain. This reaction sets the stage for the construction of the complex polycyclic system of the welwitindolinones.[1]

Experimental Protocols

The following section provides detailed experimental procedures for key reactions involving this compound as a building block.

Protocol 1: Synthesis of N-Boc-4-bromooxindole

This protocol describes the synthesis of the N-Boc protected this compound, a common precursor for further synthetic transformations. The synthesis starts from the commercially available 4-bromoindole.

Reaction Scheme:

G cluster_0 Synthesis of N-Boc-4-bromooxindole 4-Bromoindole 4-Bromoindole N-Boc-4-bromoindole N-Boc-4-bromoindole 4-Bromoindole->N-Boc-4-bromoindole Boc₂O, DMAP THF N-Boc-4-bromooxindole N-Boc-4-bromooxindole N-Boc-4-bromoindole->N-Boc-4-bromooxindole Oxidation

Caption: Synthesis of N-Boc-4-bromooxindole.

Materials:

  • 4-Bromoindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Oxidizing agent (e.g., m-CPBA or via a boronic acid intermediate)

  • Standard workup and purification reagents

Procedure:

  • N-Protection: To a solution of 4-bromoindole in anhydrous THF is added DMAP followed by the portion-wise addition of Boc₂O at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude N-Boc-4-bromoindole is purified by column chromatography on silica gel.

  • Oxidation: The purified N-Boc-4-bromoindole is then oxidized to the corresponding oxindole. One reported method involves conversion to the 2-indolyl boronic acid followed by oxidation.[1]

  • Final Purification: The resulting N-Boc-4-bromooxindole is purified by column chromatography.

Protocol 2: N-Methylation of this compound

This protocol details the deprotection of N-Boc-4-bromooxindole and subsequent N-methylation.

Reaction Scheme:

G cluster_1 N-Methylation of this compound N-Boc-4-bromooxindole N-Boc-4-bromooxindole This compound This compound N-Boc-4-bromooxindole->this compound TFA, CH₂Cl₂ 4-Bromo-N-methyloxindole 4-Bromo-N-methyloxindole This compound->4-Bromo-N-methyloxindole MeI, Base DMF

Caption: N-Methylation of this compound.

Materials:

  • N-Boc-4-bromooxindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Methyl iodide (MeI)

  • A suitable base (e.g., NaH, K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Deprotection: N-Boc-4-bromooxindole is dissolved in CH₂Cl₂ and treated with TFA. The reaction is stirred at room temperature until complete deprotection is observed by TLC. The solvent and excess TFA are removed under reduced pressure to yield crude this compound.[1]

  • N-Methylation: The crude this compound is dissolved in anhydrous DMF and treated with a base (e.g., NaH) at 0 °C. After stirring for a short period, methyl iodide is added, and the reaction is stirred at room temperature until completion.

  • Workup and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 4-bromo-N-methyloxindole.[1]

Protocol 3: Heck Coupling of 4-Bromo-N-methyloxindole

This protocol describes the palladium-catalyzed Heck coupling of 4-bromo-N-methyloxindole with an alkene.

Reaction Scheme:

G cluster_2 Heck Coupling Reaction 4-Bromo-N-methyloxindole 4-Bromo-N-methyloxindole Alkene Alkene Coupled Product Coupled Product 4-Bromo-N-methyloxindoleAlkene 4-Bromo-N-methyloxindoleAlkene 4-Bromo-N-methyloxindoleAlkene->Coupled Product Pd catalyst, Ligand Base, Solvent, Heat

Caption: Palladium-catalyzed Heck Coupling.

Materials:

  • 4-Bromo-N-methyloxindole

  • Alkene (e.g., diethyl fumarate)[1]

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • A mixture of 4-bromo-N-methyloxindole, the alkene, the palladium catalyst, the ligand, and the base in the chosen solvent is placed in a reaction vessel.

  • The vessel is sealed and heated to the desired temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired coupled product.[1]

Data Presentation

The following table summarizes typical reaction yields for the key transformations involving this compound in the synthesis of the welwitindolinone core.

Reaction Starting Material Product Typical Yield (%)
N-Boc Protection & Oxidation4-BromoindoleN-Boc-4-bromooxindole60-70 (over 2 steps)
N-MethylationThis compound4-Bromo-N-methyloxindole85-95
Heck Coupling4-Bromo-N-methyloxindoleVinylated Oxindole70-85

Note: Yields are approximate and can vary based on specific reaction conditions and scales.

Logical Workflow for the Synthesis of the Welwitindolinone Core

The following diagram illustrates the logical progression of the synthetic steps starting from 4-bromoindole.

G Start 4-Bromoindole Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-4-bromoindole Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 N-Boc-4-bromooxindole Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 This compound Step3->Intermediate3 Step4 N-Methylation Intermediate3->Step4 Intermediate4 4-Bromo-N-methyloxindole Step4->Intermediate4 Step5 Heck Coupling Intermediate4->Step5 Intermediate5 Vinylated Oxindole Step5->Intermediate5 Step6 Further Elaboration Intermediate5->Step6 End Welwitindolinone Core Step6->End

References

Application of 4-Bromooxindole in Organic Electronics: A Focus on Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-bromooxindole derivatives in the field of organic electronics, with a specific focus on their successful application in Dye-Sensitized Solar Cells (DSSCs). While the versatile chemical nature of the oxindole scaffold suggests potential in other organic electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), current research literature prominently highlights its role in photovoltaics.

Application in Dye-Sensitized Solar Cells (DSSCs)

This compound serves as a key building block in the synthesis of organic sensitizers for DSSCs. Its electron-accepting oxindole core can be chemically modified to create D-π-A (Donor-π bridge-Acceptor) dyes. These dyes are crucial for absorbing sunlight and injecting electrons into the semiconductor electrode of the solar cell. The bromine substitution offers a site for further chemical modifications to fine-tune the electronic and photophysical properties of the sensitizer.

A notable example is the use of a 5-bromo-2-oxindole derivative as an acceptor unit in a D-π-A sensitizer. Research has demonstrated that the incorporation of a bromine atom at the 5-position of the oxindole ring enhances the performance of the DSSC compared to unsubstituted or other halogen-substituted analogues.

Quantitative Data Presentation

The performance of DSSCs utilizing an organic sensitizer based on a 5-bromo-2-oxindole derivative (TI114) is summarized in the table below, alongside data for related sensitizers with different halogen substitutions for comparison.

SensitizerJsc (mA cm-2)Voc (mV)FFη (%)
TI113 (Fluoro-substituted)11.897100.7126.01
TI114 (Bromo-substituted) 12.46 720 0.708 6.35
TI115 (Iodo-substituted)11.536900.7015.58

Table 1: Photovoltaic parameters of DSSCs based on halogen-substituted oxindole sensitizers. Data extracted from a study on new oxindole-bridged acceptors.

Experimental Protocols

A. Synthesis of (Z)-5-bromo-3-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)indolin-2-one (A key intermediate)

This protocol describes the synthesis of a crucial intermediate for the final bromo-oxindole based sensitizer.

Materials:

  • 5-Bromo-1H-indole-2,3-dione

  • 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 5-bromo-1H-indole-2,3-dione (1.0 eq) and 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (1.0 eq) is taken in absolute ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the pure product.

B. Fabrication of the Dye-Sensitized Solar Cell

This protocol outlines the assembly of the DSSC device for performance evaluation.

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • TiO2 paste

  • The synthesized 5-bromo-2-oxindole based sensitizer (e.g., TI114)

  • Acetonitrile and tert-butanol (1:1 v/v) solvent mixture

  • Platinum-coated counter electrode

  • Iodolyte electrolyte solution (e.g., AN-50)

Procedure:

  • A transparent TiO2 film is prepared on the FTO glass by screen printing.

  • The TiO2 electrode is sintered at a high temperature (e.g., 500 °C).

  • The sintered TiO2 electrode is immersed in a solution of the 5-bromo-2-oxindole sensitizer in the acetonitrile/tert-butanol solvent mixture and kept at room temperature for 12 hours to allow for dye adsorption.

  • The dye-sensitized TiO2 electrode is then rinsed with ethanol to remove non-adsorbed dye molecules and dried.

  • The dye-sensitized electrode and the platinum-coated counter electrode are assembled into a sandwich-type cell and sealed.

  • The electrolyte solution is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical relationship of the D-π-A sensitizer structure and the workflow for DSSC fabrication and characterization.

DSSC_Sensitizer_Structure Donor Electron Donor (e.g., Diphenylamine) PiBridge π-Bridge (e.g., Thiophene) Donor->PiBridge e⁻ flow Acceptor Electron Acceptor (this compound) PiBridge->Acceptor e⁻ flow

D-π-A structure of the bromooxindole sensitizer.

DSSC_Fabrication_Workflow cluster_electrode Working Electrode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A FTO Glass Cleaning B TiO₂ Paste Screen Printing A->B C Sintering B->C E TiO₂ Electrode Immersion C->E D Dye Solution Preparation (Bromooxindole sensitizer) D->E F Rinsing and Drying E->F G Sandwich Assembly with Pt Counter Electrode F->G H Electrolyte Injection G->H I Sealing H->I J Photovoltaic Measurement (J-V Curve) I->J

Workflow for DSSC fabrication and characterization.

Potential Applications in Other Organic Electronics

Organic Field-Effect Transistors (OFETs)

The π-conjugated system of oxindole derivatives could be exploited to design organic semiconductors with suitable charge transport properties. By functionalizing the this compound core with appropriate electron-donating or electron-withdrawing groups, it might be possible to synthesize materials that exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The planarity and intermolecular interactions of these molecules would be critical factors in determining their performance in OFETs.

Organic Light-Emitting Diodes (OLEDs)

The fluorescent properties of some oxindole derivatives make them potential candidates for use as emitters or host materials in OLEDs. The this compound unit could be incorporated into larger conjugated molecules to tune the emission color and improve the quantum efficiency of the device. The bromine atom could also serve as a handle to introduce phosphorescent heavy atoms, potentially leading to the development of highly efficient phosphorescent OLEDs.

Further research is required to synthesize and characterize this compound-based materials for these applications and to evaluate their performance in OFET and OLED devices. The protocols for device fabrication would be similar to those established for other organic semiconductors and emitters.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromooxindole, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

The synthesis of this compound via electrophilic bromination of oxindole can lead to several byproducts, primarily due to over-bromination or bromination at other reactive positions on the oxindole ring. The formation of these byproducts is highly dependent on the reaction conditions, particularly the solvent and the stoichiometry of the brominating agent.

Common byproducts include:

  • Polybrominated Oxindoles: These are the most prevalent impurities. Depending on the reaction conditions, you may observe the formation of:

    • 5-Bromooxindole

    • 7-Bromooxindole

    • 4,7-Dibromooxindole

    • 5,7-Dibromooxindole[1]

    • 3,3,5-Tribromooxindole[1]

    • 3,5,7-Tribromooxindole[1]

    • 3,3,5,7-Tetrabromooxindole[1]

  • Isomeric Bromooxindoles: While the desired product is this compound, bromination can also occur at other positions on the benzene ring, leading to the formation of 5-bromooxindole and 7-bromooxindole as isomeric impurities.

  • 3,3-Dibromooxindole: When the reaction is carried out in anhydrous solvents, bromination can occur at the highly reactive C3 position of the oxindole ring, leading to the formation of 3,3-dibromooxindole.[1]

Q2: My reaction is producing a mixture of mono-, di-, and tri-brominated oxindoles. How can I improve the selectivity for this compound?

Poor selectivity is a common issue and is often related to the reaction conditions. To enhance the formation of the desired this compound:

  • Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use of a slight excess of the brominating agent can lead to polybromination. It is recommended to start with a 1:1 molar ratio of oxindole to the brominating agent and optimize from there.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

  • Slow Addition of Brominating Agent: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time, which can help minimize over-bromination.

  • Solvent Choice: The choice of solvent can significantly influence the regioselectivity of the bromination. Acetic acid or other polar protic solvents are often used. Non-polar, anhydrous solvents like carbon tetrachloride have been reported to favor bromination at the 3-position.[1]

Q3: I am observing the formation of 3,3-dibromooxindole. What causes this and how can it be avoided?

The formation of 3,3-dibromooxindole is favored under anhydrous reaction conditions.[1] The methylene group at the C3 position of the oxindole ring is activated and susceptible to electrophilic attack, especially in non-polar solvents. To minimize the formation of this byproduct:

  • Use of Aqueous or Protic Solvents: Performing the bromination in an aqueous or protic solvent system can help to suppress the formation of 3,3-dibromooxindole.[1]

  • Protecting Groups: While more synthetically demanding, protection of the nitrogen of the oxindole ring can alter the electron density and reactivity of the molecule, potentially leading to improved selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time.- Slowly increase the reaction temperature after the initial addition of the brominating agent.- Ensure efficient stirring.
Formation of multiple byproducts.- Refer to the strategies for improving selectivity in the FAQs.- Purify the crude product using column chromatography.
Presence of significant amounts of polybrominated byproducts (dibromo-, tribromo-oxindoles) Excess of brominating agent.- Use a 1:1 or slightly less than 1:1 molar ratio of brominating agent to oxindole.
Reaction temperature is too high.- Maintain a low reaction temperature (0-5 °C) during the addition of the brominating agent.
Rapid addition of brominating agent.- Add the brominating agent dropwise or in small portions over an extended period.
Formation of 3,3-dibromooxindole Use of anhydrous, non-polar solvent.- Switch to a protic solvent such as acetic acid or an aqueous mixture.[1]
Difficult purification of this compound from its isomers (e.g., 5-Bromooxindole) Similar polarity of the isomers.- Utilize a high-resolution column chromatography system.- Optimize the eluent system for better separation.- Consider recrystallization from a suitable solvent system.

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of this compound while minimizing common byproducts.

Materials:

  • Oxindole

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oxindole (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (1.05 eq) in glacial acetic acid. Add the NBS solution dropwise to the cooled oxindole solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.

Byproduct Formation Troubleshooting

Byproduct_Troubleshooting Start Crude Product Analysis (TLC, LC-MS, NMR) Polybromination Polybrominated Byproducts (Dibromo, Tribromo) Start->Polybromination High MW peaks Isomers Isomeric Byproducts (e.g., 5-Bromooxindole) Start->Isomers Isomeric peaks C3_Bromination 3,3-Dibromooxindole Formation Start->C3_Bromination Characteristic NMR signals Low_Yield Low Yield of This compound Start->Low_Yield Low product peak Action_Stoichiometry Reduce Brominating Agent Stoichiometry Polybromination->Action_Stoichiometry Action_Temp Lower Reaction Temperature Polybromination->Action_Temp Action_Addition Slow Down Reagent Addition Polybromination->Action_Addition Action_Purification Optimize Chromatography /Recrystallization Isomers->Action_Purification Action_Solvent Use Protic Solvent (e.g., Acetic Acid) C3_Bromination->Action_Solvent Action_Time_Temp Increase Reaction Time or Temperature Low_Yield->Action_Time_Temp

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

References

Troubleshooting guide for 4-Bromooxindole reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 4-bromooxindole. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main challenges in the synthesis of this compound revolve around achieving the correct regioselectivity of bromination on the oxindole core. Direct bromination of oxindole typically yields the 5-bromo isomer as the major product. Therefore, obtaining the 4-bromo isomer often requires a multi-step synthetic strategy, which can introduce its own set of challenges, including incomplete reactions, side product formation, and purification difficulties.

Q2: My direct bromination of oxindole with NBS or bromine water is not yielding this compound. What is going wrong?

This is an expected outcome. The electron-donating nature of the nitrogen atom in the oxindole ring directs electrophilic substitution, such as bromination, primarily to the 5- and 7-positions, with the 5-position being sterically more accessible and therefore the major product. To achieve bromination at the 4-position, a different synthetic approach is necessary.

Q3: What synthetic strategies can be employed to selectively synthesize this compound?

A common and effective strategy involves a Sandmeyer reaction.[1][2] This multi-step process typically starts with a suitably substituted aniline derivative that already contains the bromine atom at the desired position. The general sequence involves:

  • Diazotization: Conversion of an aromatic primary amine to a diazonium salt.

  • Cyclization/Substitution: Reaction of the diazonium salt to form the oxindole ring.

An alternative approach could involve starting with a precursor that has a directing group to facilitate bromination at the C4 position, followed by the removal of the directing group.

Q4: I am attempting a Sandmeyer-type reaction to produce this compound and am experiencing low yields. What are the common failure points?

The Sandmeyer reaction and subsequent cyclization can be sensitive to several factors.[3] Key areas to troubleshoot include:

  • Incomplete Diazotization: Ensure the temperature is kept low (typically 0-5 °C) during the addition of the nitrite source. Using an insufficient amount of acid can also lead to incomplete reaction and side product formation, such as azo coupling.[3]

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and should be used promptly after formation without isolation. Premature decomposition can be minimized by maintaining low temperatures.

  • Suboptimal Cyclization Conditions: The ring-closing step to form the oxindole is crucial. The choice of catalyst (often copper-based for Sandmeyer reactions), solvent, and temperature can significantly impact the yield.[4]

  • Side Reactions: Hydroxylation of the diazonium salt to form a phenolic byproduct can be a significant side reaction if the halide displacement is not efficient.[3]

Q5: What are the best practices for purifying crude this compound?

Purification of this compound typically involves chromatographic techniques. Given the potential for various isomeric and reaction byproducts, column chromatography is often necessary to obtain a high-purity product.

Troubleshooting Guide for this compound Synthesis (via Sandmeyer-type Reaction)

This guide focuses on a plausible synthetic route to this compound involving a Sandmeyer-type reaction followed by cyclization.

Problem Area 1: Low Yield or No Product Formation
Potential Cause Recommended Solution
Incomplete Diazotization - Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite.[3]- Use a sufficient excess of a strong acid (e.g., HBr, H2SO4) to ensure complete formation of nitrous acid and the diazonium salt.[3]- Ensure the starting amine is fully dissolved before beginning the diazotization.
Decomposition of Diazonium Salt - Prepare and use the diazonium salt immediately; do not store it.[5]- Ensure the reaction mixture is kept cold until the addition of the copper catalyst.
Inefficient Cyclization - Optimize the amount and source of the copper(I) catalyst (e.g., CuBr).[4]- Experiment with different solvents for the cyclization step. While aqueous conditions are common for the Sandmeyer step, the cyclization may require a different solvent system.- Adjust the reaction temperature and time for the cyclization. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Poor Quality of Starting Materials - Ensure the purity of the starting aniline derivative. Impurities can interfere with the diazotization and subsequent steps.- Use freshly prepared or properly stored reagents, especially the nitrite source.
Problem Area 2: Formation of Significant Impurities
Potential Cause Recommended Solution
Formation of Phenolic Byproducts (Hydroxylation) - Add the copper(I) bromide solution promptly to the cold diazonium salt solution to favor the Sandmeyer reaction over reaction with water.[3]- Ensure the activity of the copper catalyst.
Formation of Azo Compounds - This can occur if the diazotization is incomplete or if the pH is not sufficiently acidic. Ensure an excess of acid is present.[3]
Formation of Isomeric Oxindoles - This is less likely with a Sandmeyer approach if the starting material is regiochemically pure. However, if starting from a mixture of isomers, purification of the starting material is essential.
Incomplete Cyclization Leading to Multiple Intermediates - Increase the reaction time or temperature for the cyclization step.[6]- Ensure thorough mixing to promote the intramolecular reaction.
Problem Area 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Co-elution of Byproducts with Product in Chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary to resolve closely eluting compounds.- Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is problematic.
Product Instability During Purification - this compound, like other oxindoles, may have limited stability under certain conditions. Avoid prolonged exposure to strong acids or bases during workup and purification.- Keep fractions containing the product cool and evaporate the solvent under reduced pressure at a low temperature.
Product is an Oil or Amorphous Solid - If the product does not crystallize easily, high-vacuum drying may be necessary to remove residual solvents.- Attempt recrystallization from a variety of solvent systems to induce crystallization.

Experimental Protocols

General Protocol for Sandmeyer Bromination:

  • Dissolve the starting aromatic amine in a suitable acidic solution (e.g., aqueous HBr) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).

  • In a separate flask, prepare a solution of copper(I) bromide in the same acid.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield cluster_diazotization Diazotization Issues cluster_cyclization Cyclization Issues cluster_purity Reagent Purity Start Low or No Product Yield Check_Diazotization Verify Diazotization Conditions Start->Check_Diazotization Check_Cyclization Evaluate Cyclization Step Start->Check_Cyclization Check_Purity Assess Starting Material Purity Start->Check_Purity Temp_Control Temperature > 5°C? Check_Diazotization->Temp_Control Temp Acid_Conc Insufficient Acid? Check_Diazotization->Acid_Conc Acid Nitrite_Addition Nitrite added too quickly? Check_Diazotization->Nitrite_Addition Kinetics Catalyst_Issue Inactive/Insufficient Catalyst? Check_Cyclization->Catalyst_Issue Catalyst Solvent_Issue Suboptimal Solvent? Check_Cyclization->Solvent_Issue Solvent Time_Temp_Issue Incorrect Time/Temp? Check_Cyclization->Time_Temp_Issue Conditions SM_Impure Impure Starting Amine? Check_Purity->SM_Impure Reagents_Old Degraded Reagents? Check_Purity->Reagents_Old Solution Implement Corrective Actions: - Strict Temp Control - Use Fresh Reagents - Optimize Catalyst/Solvent Temp_Control->Solution Acid_Conc->Solution Nitrite_Addition->Solution Catalyst_Issue->Solution Solvent_Issue->Solution Time_Temp_Issue->Solution SM_Impure->Solution Reagents_Old->Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Workflow for Impurity Identification and Removal

Impurity_Workflow Start Crude Product Obtained TLC_Analysis Analyze by TLC/LC-MS Start->TLC_Analysis Identify_Spots Identify Product and Impurity Spots TLC_Analysis->Identify_Spots Column_Chromatography Perform Column Chromatography Identify_Spots->Column_Chromatography Optimize_Solvent Optimize Eluent System Column_Chromatography->Optimize_Solvent Collect_Fractions Collect Fractions Column_Chromatography->Collect_Fractions Optimize_Solvent->Column_Chromatography Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: Workflow for the purification of this compound.

References

Optimizing solvent conditions for 4-Bromooxindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromooxindole Reactions

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize solvent conditions and overcome common challenges in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for reactions with this compound?

A1: The choice of solvent is highly dependent on the specific reaction type (e.g., N-alkylation, Suzuki coupling). However, a good starting point is polar aprotic solvents. Based on the behavior of structurally similar halogenated aromatic compounds, this compound is expected to have good solubility in solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane, and Acetonitrile (ACN).[1][2] For reactions requiring basic conditions, ensure the solvent is stable and does not participate in side reactions.

Q2: How does the solubility of this compound influence reaction outcomes?

A2: Poor solubility of starting materials can lead to slow or incomplete reactions and low yields.[2] It is crucial to ensure that this compound and other reactants are fully dissolved at the reaction temperature to facilitate effective molecular collisions.[3][] If solubility is an issue, consider using a co-solvent system or switching to a solvent with higher dissolving power like DMF or DMSO.

Q3: Can I use protic solvents like ethanol or methanol?

A3: Protic solvents can be used, but their suitability depends on the reaction mechanism. The amine group in the oxindole core can form hydrogen bonds with protic solvents.[1] However, in reactions involving strong bases or organometallic reagents, the protic solvent can react, quenching the reagent and hindering the desired transformation. In such cases, anhydrous polar aprotic solvents are strongly recommended.

Q4: How can I monitor the progress of my this compound reaction?

A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2] These techniques can help you determine when the starting material has been consumed and can provide information about the formation of products and byproducts.[5] For more detailed mechanistic investigations, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify intermediates.[6][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor Solubility of Starting Material Ensure all reactants are fully dissolved. Try a stronger polar aprotic solvent (e.g., switch from THF to DMF or DMSO). Gently heating the mixture can also improve solubility, but monitor for potential degradation.[2]
Incorrect Solvent Choice The solvent may be interfering with the reaction. For example, using a protic solvent with a strong base. Switch to an appropriate anhydrous, non-reactive solvent. Consult literature for similar transformations.
Insufficient Reaction Temperature Many reactions require heating to proceed at an appreciable rate.[3][] Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Be cautious of excessively high temperatures which can cause decomposition.[8]
Reagent/Catalyst Inactivity Reagents or catalysts may have degraded. Use freshly purified reagents and solvents.[8] If using a catalyst, ensure it is appropriate for the transformation and used in the correct loading.
Reaction Not Reaching Completion The reaction may be reversible or have a high activation energy.[2] Increase the reaction time, add more reagent/catalyst, or increase the temperature.[8]

Problem 2: Formation of Multiple Side Products

Potential Cause Recommended Solution
Over-reaction or Decomposition The reaction temperature might be too high or the reaction time too long, leading to product decomposition or further reactions.[8] Optimize by running the reaction at a lower temperature or for a shorter duration, stopping it as soon as the starting material is consumed (monitor by TLC).
Side Reactions with Solvent The solvent may be participating in the reaction. For instance, DMF can be a source of formylation at high temperatures. Choose a more inert solvent under the planned reaction conditions.
Presence of Water or Oxygen For sensitive reactions (e.g., using organometallics), trace amounts of water or oxygen can lead to significant byproduct formation. Use rigorously dried solvents and glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).[8]
Incorrect Stoichiometry An excess of one reagent can lead to side reactions.[9] Carefully control the stoichiometry of all reactants. Consider the slow addition of a key reagent to maintain its low concentration throughout the reaction.

Data Presentation: Solubility & Reaction Conditions

Table 1: Qualitative Solubility Profile of this compound

The following predictions are based on the general solubility principles of halogenated aromatic amines and related heterocyclic compounds. Experimental verification is highly recommended.[1]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale & Notes
Polar Aprotic DMF, DMSO, THF, AcetonitrileSoluble to Highly SolubleThese solvents can engage in dipole-dipole interactions. DMF and DMSO are often excellent choices for dissolving polar, aromatic compounds.[1]
Nonpolar Toluene, Hexane, DichloromethaneSparingly Soluble to InsolubleThe polar oxindole core limits solubility in nonpolar solvents. Toluene may show some solubility due to its aromatic nature.[10]
Polar Protic Ethanol, Methanol, WaterModerately Soluble to Sparingly SolubleThe amine group can hydrogen bond with protic solvents, but the overall hydrophobic structure limits high solubility, especially in water.[1]

Table 2: General Starting Conditions for Optimization

ParameterCondition 1 (Mild)Condition 2 (Intermediate)Condition 3 (Forcing)
Solvent THF or AcetonitrileDioxane or DMFDMSO
Temperature Room Temperature (20-25 °C)60-80 °C>100 °C
Concentration 0.1 M0.5 M1.0 M or higher
Atmosphere Ambient AirNitrogenNitrogen/Argon

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction

This protocol outlines a general workflow for setting up a small-scale trial reaction to test solvent conditions.

  • Preparation : Dry a round-bottom flask and a magnetic stir bar in an oven and allow them to cool under a stream of inert gas (e.g., Nitrogen or Argon).

  • Reagent Addition : Add this compound (1.0 eq) and other solid reactants to the flask.

  • Inert Atmosphere : Seal the flask with a septum and purge with inert gas for several minutes.

  • Solvent Addition : Add the chosen anhydrous solvent (e.g., THF) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Stirring : Begin vigorous stirring to ensure the mixture is homogeneous.

  • Temperature Control : Place the flask in a temperature-controlled bath (e.g., oil bath) set to the desired reaction temperature.

  • Monitoring : After a set time (e.g., 1 hour), carefully take a small aliquot from the reaction mixture and analyze it by TLC or LC-MS to check for product formation.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and extraction.

  • Analysis : Analyze the crude product by NMR or other spectroscopic methods to confirm its identity and estimate the yield.

Protocol 2: Experimental Determination of Solubility

  • Setup : Place a known mass of this compound (e.g., 10 mg) into a small vial with a stir bar.

  • Solvent Addition : Add the chosen solvent in small, measured increments (e.g., 0.1 mL) at room temperature.

  • Observation : Stir vigorously for 2-3 minutes after each addition and observe if the solid completely dissolves.

  • Quantification : Continue adding solvent until the solid is fully dissolved. The solubility can then be expressed in mg/mL or mol/L.

  • Temperature Effect : If the compound does not dissolve at room temperature, gently warm the vial in a controlled manner and observe the temperature at which dissolution occurs.

Visualizations

TroubleshootingWorkflow start Reaction Start: Low Yield or Impurities check_sol Are all starting materials fully dissolved? start->check_sol change_sol Action: Increase solvent polarity (e.g., THF -> DMF) or add co-solvent. Gently heat. check_sol->change_sol No check_temp Is the reaction temperature optimal? check_sol->check_temp Yes change_sol->check_temp inc_temp Action: Increase temperature incrementally. Monitor for decomposition. check_temp->inc_temp No check_reagents Are reagents/catalyst active? Is atmosphere inert? check_temp->check_reagents Yes inc_temp->check_reagents purify_reagents Action: Use fresh/purified reagents. Ensure anhydrous conditions under N2/Ar. check_reagents->purify_reagents No side_products Are there significant side products? check_reagents->side_products Yes purify_reagents->side_products dec_temp Action: Lower reaction temperature. Reduce reaction time. Check stoichiometry. side_products->dec_temp Yes success Problem Resolved: Proceed with Optimization side_products->success No dec_temp->success

Caption: Troubleshooting workflow for low-yielding or impure this compound reactions.

ExperimentalWorkflow prep 1. Preparation (Dry Glassware, Inert Gas) add_reagents 2. Add Solids (this compound, etc.) prep->add_reagents add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent react 4. Set Temperature & Stir add_solvent->react monitor 5. Monitor (TLC / HPLC) react->monitor monitor->react Incomplete workup 6. Quench & Work-up monitor->workup Reaction Complete purify 7. Purification & Analysis workup->purify

References

Purification of 4-Bromooxindole using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromooxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the column chromatography of this compound and related oxindole derivatives is silica gel.[1][2] Silica gel is a polar adsorbent, which allows for the effective separation of compounds based on their polarity.[1] For flash chromatography, silica gel with a mesh size of 230-400 is typically recommended, while a larger particle size (70-230 mesh) is suitable for gravity chromatography.[2]

Q2: What is a recommended solvent system (eluent) for the column chromatography of this compound?

A2: A common and effective solvent system for the purification of oxindole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3][4] The optimal ratio of these solvents will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent system by running thin-layer chromatography (TLC) on the crude material.[5]

Q3: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A3: To find the best eluent for your column, spot your crude this compound mixture on a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate. The ideal solvent system is one that results in a retention factor (Rf) of approximately 0.2 to 0.4 for this compound.[6] A desirable Rf value in this range generally provides the best separation from impurities on a column.[5]

Q4: What is the expected order of elution for this compound and common impurities?

A4: In normal-phase chromatography using a silica gel stationary phase, less polar compounds elute faster than more polar compounds.[7] Therefore, non-polar impurities will elute from the column first. This compound, being a relatively polar molecule, will elute later. Highly polar impurities will be retained on the silica gel for longer and elute last.[1]

Q5: Are there any known stability issues with this compound on silica gel?

A5: Oxindole derivatives can sometimes be sensitive to the acidic nature of silica gel, which may lead to degradation or the formation of artifacts.[8] If you observe streaking on your TLC plate or a lower than expected yield from your column, this could be a sign of instability.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
This compound does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[9]
This compound elutes too quickly (high Rf value) with impurities. The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[5]
Poor separation of this compound from an impurity (co-elution). The polarity of the impurity is very similar to that of this compound.Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[9] Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[9]
Streaking of the this compound band on the column or TLC plate. The compound may be degrading on the silica gel.Consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent (e.g., 0.5-1%).[8][9] This can help to neutralize the acidic sites on the silica gel.
The purified this compound is colored (e.g., yellow or brown). The compound may be susceptible to air oxidation.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up the elution, without compromising separation.[9] It is also good practice to keep the purified fractions under an inert atmosphere (e.g., nitrogen or argon) if possible.
Low recovery/yield of this compound. The compound may have precipitated on the column if the sample was loaded in a solvent in which it is not very soluble.Ensure the crude sample is fully dissolved in the loading solvent before applying it to the column. Dry loading the sample onto a small amount of silica gel can also prevent this issue.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using silica gel flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of ~0.2-0.4 for the this compound spot.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[3]

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand, ensuring the column does not run dry.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica gel using a pipette.[9]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution by opening the stopcock and applying gentle air pressure if necessary (for flash chromatography).

    • Collect the eluent in fractions (e.g., 10-20 mL per tube).

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which contain the purified this compound.

    • Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp.

  • Isolation of the Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Dry the product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
9:10.1Spot is too low on the plate.
8:20.25Good separation from less polar impurities.
7:30.4Faster elution, may be suitable for purer samples.
1:10.8Too high, poor separation from impurities.

Table 2: Column Chromatography Fraction Analysis

Fraction NumberVolume (mL)TLC Analysis (Rf)Contents
1-5100-Solvent front/non-polar impurities
6-101000.25Pure this compound
11-13600.25 and baselineMixed fractions
14-18100BaselineHighly polar impurities

Visualization

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Solvent System Optimization) packing 2. Column Packing (Silica Gel Slurry) tlc->packing Select Eluent loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution monitoring 5. Fraction Monitoring (TLC) elution->monitoring Collect Fractions combine 6. Combine Pure Fractions monitoring->combine Identify Pure Fractions evaporation 7. Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Experimental workflow for the purification of this compound.

References

How to prevent over-bromination in oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of oxindoles, with a specific focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my oxindole synthesis resulting in di- or even tri-brominated products?

A1: Over-bromination in oxindole synthesis is a common issue stemming from the high reactivity of the oxindole ring towards electrophilic substitution. The C3 position is particularly susceptible to bromination. Once the first bromine atom is introduced, the ring can still be sufficiently activated for further bromination, especially if harsh reaction conditions or an excess of the brominating agent are used. The presence of electron-donating groups on the aromatic ring can further exacerbate this issue by increasing the nucleophilicity of the oxindole system.

Q2: What is the most common brominating agent for oxindoles, and what are its limitations?

A2: N-Bromosuccinimide (NBS) is the most widely used reagent for the bromination of oxindoles and related heterocyclic compounds.[1] It is favored for its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions.[2][3] However, its reactivity can sometimes be difficult to control, leading to over-bromination or other side reactions if the reaction conditions are not carefully optimized.[4][5]

Q3: Are there more selective alternatives to NBS for the monobromination of oxindoles?

A3: Yes, several alternatives to NBS can offer improved selectivity for monobromination. These include:

  • Pyridinium bromide perbromide (PBPB): This reagent is a solid, stable source of bromine that can provide milder reaction conditions.

  • Copper(II) bromide (CuBr₂): CuBr₂ can be a selective brominating agent, often used in solvents like chloroform or ethyl acetate.

  • Enzymatic Bromination: Vanadium bromoperoxidase (V-BrPO) has been shown to be a highly selective catalyst for the bromination of indoles, which are precursors to oxindoles, yielding specific monobrominated products.[6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be used for benzylic bromination and may offer different selectivity compared to NBS.[7]

Q4: How does the choice of solvent affect the selectivity of oxindole bromination?

A4: The solvent plays a critical role in the outcome of the bromination reaction.[8][9]

  • Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are commonly used for NBS brominations and can favor radical pathways.

  • Polar aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) can influence the reaction rate and selectivity, sometimes favoring ionic mechanisms.[4]

  • Protic solvents like acetic acid can participate in the reaction and may lead to different product distributions.[4]

Troubleshooting Guide: Over-bromination

This guide provides a systematic approach to troubleshooting and preventing the formation of multiple brominated products during oxindole synthesis.

Issue 1: Formation of 3,3-Dibromooxindole

When the desired product is the 3-monobromooxindole, the formation of the 3,3-dibromo derivative is a common side product.[10]

Troubleshooting Workflow

start Over-bromination Observed (3,3-Dibromooxindole formation) check_stoichiometry Step 1: Verify Stoichiometry of Brominating Agent start->check_stoichiometry reduce_equivalents Action: Reduce equivalents of brominating agent to 0.9-1.0 eq. check_stoichiometry->reduce_equivalents If >1.0 eq. used check_temp Step 2: Evaluate Reaction Temperature check_stoichiometry->check_temp If stoichiometry is correct reduce_equivalents->check_temp lower_temp Action: Lower reaction temperature (e.g., from rt to 0°C or -78°C) check_temp->lower_temp If reaction is too fast check_reagent Step 3: Assess Brominating Agent check_temp->check_reagent If temperature is already low lower_temp->check_reagent change_reagent Action: Switch to a milder brominating agent (e.g., PBPB or CuBr₂) check_reagent->change_reagent If using a highly reactive agent like Br₂ check_solvent Step 4: Analyze Solvent Effects check_reagent->check_solvent If NBS is used change_reagent->check_solvent change_solvent Action: Test less polar solvents to slow down the reaction check_solvent->change_solvent If using a polar solvent monitor_reaction Step 5: Monitor Reaction Progress Closely check_solvent->monitor_reaction If solvent is non-polar change_solvent->monitor_reaction quench_reaction Action: Quench the reaction as soon as the starting material is consumed monitor_reaction->quench_reaction end Selective Monobromination Achieved quench_reaction->end

Caption: Troubleshooting workflow for preventing 3,3-dibromooxindole formation.

Issue 2: Bromination on the Aromatic Ring

In addition to the C3 position, bromination can also occur on the benzene ring of the oxindole, leading to a mixture of constitutional isomers.

Decision Tree for Selective C3-Bromination

start Aromatic Ring Bromination Observed lewis_acid Are Lewis acids present? start->lewis_acid remove_lewis_acid Remove or screen milder Lewis acids lewis_acid->remove_lewis_acid Yes no_lewis_acid Is a highly activating group on the ring? lewis_acid->no_lewis_acid No outcome1 Selective C3-Bromination remove_lewis_acid->outcome1 protecting_group Consider a protecting group strategy for the aromatic ring no_lewis_acid->protecting_group Yes radical_conditions Promote radical pathway for C3 selectivity no_lewis_acid->radical_conditions No alternative_method Employ an alternative synthetic route to 3-bromooxindole protecting_group->alternative_method outcome2 Selective C3-Bromination alternative_method->outcome2 radical_initiator Add a radical initiator (e.g., AIBN, benzoyl peroxide) radical_conditions->radical_initiator light_irradiation Use photochemical conditions (UV lamp) radical_conditions->light_irradiation outcome3 Selective C3-Bromination radical_initiator->outcome3 outcome4 Selective C3-Bromination light_irradiation->outcome4

Caption: Decision tree for achieving selective C3-bromination over aromatic ring bromination.

Data Presentation: Bromination Conditions and Outcomes

The following table summarizes various reported conditions for the bromination of indole derivatives, which can serve as a starting point for optimizing the selective monobromination of oxindoles.

SubstrateBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Major ProductYield (%)Reference
Indole-3-acetic acidNBS (1.0)t-BuOH/H₂ORoom Temp0.53-Bromooxindole-3-acetic acidLow (mixture)[4]
OxindoleBr₂ (2.0)CCl₄RefluxN/A3,3-DibromooxindoleGood[10]
5-BromooxindoleBr₂ (1.0)CCl₄RefluxN/A3,3,5-TribromooxindoleGood[10]
3-MethylindoleNBS (1.0)CCl₄Reflux13-(Bromomethyl)indole95[1]
IndolePyridinium bromide perbromide (1.0)PyridineRoom TempN/A3-Bromoindole60-70N/A
2-AlkenylanilinesPIDA/LiBrHFIPRoom Temp123-Bromoindolesup to 95N/A

Note: Yields and product distributions are highly substrate-dependent. The conditions listed above should be considered as starting points for optimization.

Experimental Protocols

Protocol 1: General Procedure for Selective Monobromination of Oxindole with NBS

This protocol is a general starting point and may require optimization for specific oxindole derivatives.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the oxindole (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Add N-Bromosuccinimide (0.95-1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C. For substrates prone to over-bromination, using 0.95 equivalents is recommended.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-bromooxindole.

Signaling Pathways and Logical Relationships

Reaction Mechanism: Electrophilic Bromination of Oxindole

The bromination of oxindole proceeds via an electrophilic aromatic substitution mechanism. The enol form of the oxindole is the reactive nucleophile.

cluster_0 Step 1: Enolization cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Over-bromination Pathway Oxindole Oxindole (Keto form) Enol Enol Intermediate Oxindole->Enol Tautomerization Sigma_complex Sigma Complex (Cationic Intermediate) Enol->Sigma_complex Nucleophilic Attack Bromonium Electrophilic Bromine (Br⁺) Monobromo 3-Bromooxindole Sigma_complex->Monobromo Loss of H⁺ Dibromo 3,3-Dibromooxindole Monobromo->Dibromo Further Bromination

Caption: Mechanism of electrophilic bromination of oxindole leading to mono- and di-brominated products.

References

Stability issues and proper storage of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 4-Bromooxindole (CAS: 99365-48-7). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Different suppliers may recommend slightly different temperature ranges, so it is always best to consult the product-specific information. Common recommendations include refrigeration (0-8 °C) or storage at room temperature.[2][3] It is also crucial to protect the compound from light.

Q2: I noticed the this compound powder has changed color. Is it still usable?

A2: this compound is typically a brown powder.[2] A significant change in color could indicate degradation or contamination. It is recommended to perform a purity check (e.g., via HPLC) before proceeding with your experiment. If the purity is compromised, it is advisable to use a fresh batch of the compound to ensure the reliability of your results.

Q3: What solvents are suitable for dissolving this compound?

A3: While specific quantitative solubility data is not extensively published, based on the properties of structurally similar compounds, this compound is expected to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to have moderate to good solubility in other common organic solvents like ethanol and methanol. Its solubility in aqueous solutions is expected to be low. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q4: My experimental results are inconsistent when using this compound. What could be the cause?

A4: Inconsistent results can stem from several factors related to the handling and stability of this compound:

  • Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation. Ensure you are following the recommended storage conditions.

  • Solution Instability: If you are preparing stock solutions, they may not be stable over long periods. It is best practice to prepare fresh solutions for each experiment or to validate the stability of your stock solution over time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Aliquoting the stock solution into single-use vials is recommended.

  • Purity of the Compound: The purity of the this compound batch can affect experimental outcomes. If in doubt, verify the purity of your material.

Q5: What are the known incompatibilities of this compound?

A5: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong reducing agents. Such materials can cause chemical reactions that degrade the compound.

Stability and Degradation

Illustrative Stability Data

The following table provides an example of how stability data for this compound could be presented. Note: These values are illustrative and not based on published experimental data for this specific compound.

Stress ConditionDurationTemperature% Degradation (Illustrative)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl)24 hours60 °C5-10%Hydroxylated and/or debrominated species
Base Hydrolysis (0.1 M NaOH)8 hours60 °C15-25%Ring-opened products
Oxidation (3% H₂O₂)24 hoursRoom Temp10-20%N-oxide and other oxidized derivatives
Thermal Degradation48 hours80 °C< 5%Minor impurities
Photostability (ICH Q1B)7 daysRoom Temp5-15%Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[4][5]

Objective: To identify the degradation products of this compound under various stress conditions and to develop an HPLC method that can separate and quantify the parent compound from its degradants.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid, sulfuric acid)

  • Bases (e.g., sodium hydroxide, potassium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) in an oven for a specified time. Also, expose a solution of the compound to the same conditions.

    • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks. Gradient elution may be necessary.

    • Analyze all stressed samples by the developed HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

Visualizations

Logical Workflow for Troubleshooting Experimental Inconsistencies

G start Inconsistent Experimental Results check_storage Verify this compound Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage check_solution Assess Stock Solution Preparation and Age (Freshly Prepared? Aliquoted?) start->check_solution check_purity Confirm Purity of this compound Batch (e.g., via HPLC) start->check_purity check_protocol Review Experimental Protocol for Errors (e.g., calculations, reagent addition) start->check_protocol outcome_good Results are now Consistent check_storage->outcome_good Issue Found & Corrected outcome_bad Inconsistency Persists check_storage->outcome_bad No Issue Found check_solution->outcome_good Issue Found & Corrected check_solution->outcome_bad No Issue Found check_purity->outcome_good Issue Found & Corrected check_purity->outcome_bad No Issue Found check_protocol->outcome_good Issue Found & Corrected check_protocol->outcome_bad No Issue Found

Caption: Troubleshooting workflow for inconsistent experimental results.

Role of this compound in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly in the areas of oncology and neurology.[1]

G cluster_0 Drug Discovery & Development Pipeline cluster_1 Target Disease Areas b This compound (Building Block) c Chemical Synthesis & Modification b->c d Library of Novel Oxindole Derivatives c->d e High-Throughput Screening d->e f Lead Compound Identification e->f g Preclinical & Clinical Development f->g i Cancer f->i j Neurological Disorders f->j h New Therapeutic Agent g->h

Caption: this compound as a key intermediate in drug discovery.

References

Technical Support Center: Purification of Crude 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Bromooxindole.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound may contain a variety of impurities stemming from its synthesis. These can include:

  • Unreacted Starting Materials: Residual precursors from the oxindole ring formation.

  • Over-brominated Species: Formation of dibromo- or polybromooxindoles if the bromination reaction is not carefully controlled.

  • Isomeric Impurities: Bromination at other positions on the oxindole ring, though 4-bromination is generally favored under specific conditions.

  • Oxidized Byproducts: Oxindoles can be susceptible to oxidation, leading to colored impurities.[1]

  • Residual Solvents and Reagents: Solvents and reagents carried over from the reaction and work-up steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For colored impurities, treatment with activated charcoal can be an effective initial step.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly and accurately assessed using High-Performance Liquid Chromatography (HPLC).[2] Other useful techniques include:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess purity and identify the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Issue 1: The purified this compound is colored (yellow, brown, or pinkish).

Q: My final product has a persistent color even after initial purification. What is the cause and how can I remove it?

A: Discoloration in the final product is often due to the presence of oxidized byproducts or highly conjugated impurities.[1]

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture at reflux for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool for recrystallization.

  • Recrystallization: If charcoal treatment is insufficient, a careful recrystallization using an appropriate solvent system can help separate the colored impurities.

  • Column Chromatography: For stubborn colored impurities, column chromatography is a highly effective method.

Issue 2: Poor recovery or low yield after purification.

Q: I am losing a significant amount of my product during the purification process. How can I improve the yield?

A: Low recovery can result from several factors, including the choice of purification method and experimental technique.

Troubleshooting Steps:

  • Recrystallization:

    • Solvent Selection: Ensure you are using the optimal solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

    • Minimize Transfers: Each transfer of the product can lead to losses.

    • Cooling Process: Allow the solution to cool slowly to maximize crystal formation. Rapid cooling in an ice bath can lead to the formation of small crystals that are difficult to filter and may trap impurities.[4]

    • Mother Liquor: The filtrate (mother liquor) after crystallization may still contain a significant amount of dissolved product. Concentrating the mother liquor and performing a second recrystallization can often recover more product.

  • Column Chromatography:

    • Proper Loading: Ensure the sample is loaded onto the column in a concentrated band to prevent streaking and poor separation.

    • Eluent Polarity: Using an eluent that is too polar can cause the product to elute too quickly with impurities, while a non-polar eluent may result in the product not eluting at all.[4]

Issue 3: Presence of starting material or other impurities in the final product.

Q: My final product is still contaminated with starting materials or other byproducts after purification. What should I do?

A: This indicates that the chosen purification method is not providing adequate separation.

Troubleshooting Steps:

  • Recrystallization:

    • A single recrystallization may not be sufficient for removing large amounts of impurities. A second recrystallization from a different solvent system may be necessary.

  • Column Chromatography:

    • Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems to find the eluent that provides the best separation between your product and the impurities.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.

    • Column Dimensions: Using a longer and narrower column can enhance separation efficiency.

Data Presentation

Table 1: Comparison of Purification Methods for Bromo-Aromatic Compounds

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >95%[5]Simple, scalable, cost-effective for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for product loss in mother liquor.
Column Chromatography >98%[2]Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, can be less scalable.
Activated Charcoal Treatment N/A (for color removal)Effective for removing colored impurities.Can adsorb the desired product, leading to lower yields if not used judiciously.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water) to find a suitable system where the compound is highly soluble when hot and sparingly soluble when cold.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote additional crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Adsorbent and Eluent Selection: Silica gel is a common stationary phase for purifying oxindole derivatives. Use TLC to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities (a target Rf value of 0.2-0.4 is often ideal).

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Crude this compound assess_purity Assess Purity (TLC, HPLC) start->assess_purity is_colored Product is Colored? assess_purity->is_colored charcoal Activated Charcoal Treatment is_colored->charcoal Yes recrystallize1 Recrystallization is_colored->recrystallize1 No charcoal->recrystallize1 is_pure_after_recrys Purity Acceptable? recrystallize1->is_pure_after_recrys low_yield Low Yield? recrystallize1->low_yield Check Yield column_chrom Column Chromatography is_pure_after_recrys->column_chrom No final_product Pure this compound is_pure_after_recrys->final_product Yes is_pure_after_column Purity Acceptable? column_chrom->is_pure_after_column is_pure_after_column->final_product Yes optimize_column Optimize Chromatography (Eluent, Gradient) is_pure_after_column->optimize_column No low_yield->final_product No optimize_recrys Optimize Recrystallization (Solvent, Cooling) low_yield->optimize_recrys Yes

Caption: A logical workflow for troubleshooting the purification of crude this compound.

Experimental_Workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry recrys_end Pure Crystals dry->recrys_end chrom_start Crude Product load Load onto Silica Column chrom_start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc_monitor Monitor by TLC collect->tlc_monitor combine Combine Pure Fractions tlc_monitor->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure Product evaporate->chrom_end

Caption: Experimental workflows for recrystallization and column chromatography of this compound.

References

Technical Support Center: Regioselective Synthesis of 4-Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 4-substituted oxindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity at the C4 position of the oxindole core so challenging?

A1: The synthesis of 4-substituted oxindoles presents a significant challenge due to the inherent reactivity of the oxindole nucleus. The C-H bonds on the benzenoid ring (C4-C7) are less accessible and less reactive compared to the C3 position of the pyrrolone ring.[1][2] Direct functionalization often leads to mixtures of isomers, with substitution favoring other positions. To overcome this, specific strategies like the use of directing groups are often required to steer the reaction to the desired C4 position.[2][3][4]

Q2: What are the most common strategies to achieve C4-functionalization of oxindoles?

A2: The most prevalent and successful strategy is the use of a directing group (DG) attached to the indole nitrogen (N1) or the C3 position.[2][3][4] This DG coordinates with a transition metal catalyst, bringing it in close proximity to the C4-H bond and facilitating its activation. Common DGs include pivaloyl, N-P(O)tBu2, and even transient directing groups like amino acids.[2][3][4][5] Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to these methods.[6][7][8][9][10]

Q3: Can 4-substituted oxindoles be synthesized without using transition metals?

A3: While less common, some transition-metal-free methods are emerging. These can include visible-light-promoted reactions that proceed via electron-donor-acceptor (EDA) complexes.[11] Another strategy involves chelation-assisted C-H borylation using simple reagents like BBr3, which can selectively functionalize the C4 position under mild conditions.[2][4] However, these methods may have a more limited substrate scope compared to transition-metal-catalyzed approaches.

Troubleshooting Guides

Problem 1: Low yield of the desired C4-substituted product and formation of multiple isomers.
Possible Cause Troubleshooting Step
Ineffective Directing Group: The chosen directing group may not be optimal for guiding the reaction to the C4 position.Solution: Screen a variety of directing groups at the N1 or C3 position. For instance, a pivaloyl group at C3 has been shown to direct arylation to the C4 and C5 positions.[2][3][4] Consider the electronic and steric properties of the DG.
Incorrect Catalyst System: The transition metal catalyst, ligand, or additive may not be suitable for the desired transformation.Solution: Experiment with different transition metals (e.g., Pd, Ru, Rh) and ligands. The choice of acid additive can also be critical in tuning the catalytic cycle and regioselectivity.[6][12] For example, TsOH·H₂O has been used to promote C4-arylation via a Pd(I)–Pd(II) pathway.[6]
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact selectivity and yield.Solution: Perform a systematic optimization of reaction parameters. Polar solvents are often favored in reactions like the Nenitzescu indole synthesis.[13][14] Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid side product formation.
Problem 2: Difficulty in removing the directing group after C4-functionalization.
Possible Cause Troubleshooting Step
Robustness of the Directing Group: Some directing groups are very stable and require harsh conditions for removal, which may not be compatible with the functional groups on the oxindole core.Solution: Select a directing group that can be cleaved under mild conditions. For example, some phosphorus-based directing groups can be more easily attached and detached compared to others.[2][4][15] Alternatively, consider using a transient directing group that is removed in situ.[5]
Functional Group Incompatibility: The cleavage conditions for the directing group might be affecting other parts of the molecule.Solution: Protect sensitive functional groups on your substrate before introducing the directing group. Plan the synthetic route to ensure that the deprotection of the DG is compatible with the overall molecular architecture.

Experimental Protocols

Key Experiment: Palladium-Catalyzed C4-Arylation of 3-Pivaloylindoles

This protocol is a representative example of a directing group strategy for C4-functionalization.

Materials:

  • 3-Pivaloylindole substrate

  • Aryl halide coupling partner

  • Pd(OAc)₂ (Palladium(II) acetate)

  • TsOH·H₂O (p-Toluenesulfonic acid monohydrate)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the 3-pivaloylindole substrate, aryl halide, Pd(OAc)₂, and TsOH·H₂O.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., Ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Directing Groups in Regioselective C-H Functionalization of Indoles

Directing GroupPosition of DGTarget PositionMetal CatalystReference
N-P(O)tBu₂N1C7Palladium[2][3][4]
N-P(O)tBu₂N1C6Copper[2][3][4]
C3-PivaloylC3C5Copper[2][3][4]
C3-PivaloylC3C4Palladium[3]
N-PyrimidinylN1C6Ruthenium[6]
C3-FormylC3C4Ruthenium[8][9][10]
N-Sulfur basedN1C4/C7Iridium[16]

Visualizations

Logical Workflow for Troubleshooting Low C4-Selectivity

troubleshooting_workflow start Low Yield or Poor Regioselectivity for C4-Substituted Oxindole check_dg Is the Directing Group (DG) Optimal? start->check_dg screen_dg Screen Alternative DGs (e.g., Pivaloyl, Sulfinyl) check_dg->screen_dg No check_catalyst Is the Catalyst System Effective? check_dg->check_catalyst Yes screen_dg->check_catalyst optimize_catalyst Screen Different Catalysts (Pd, Ru, Rh) and Ligands/Additives check_catalyst->optimize_catalyst No check_conditions Are the Reaction Conditions Optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Systematically Vary Temperature, Solvent, and Reaction Time check_conditions->optimize_conditions No solution Improved Yield and Regioselectivity check_conditions->solution Yes optimize_conditions->solution

Caption: A flowchart for troubleshooting low yield and regioselectivity in C4-substituted oxindole synthesis.

Signaling Pathway for Directing Group-Assisted C-H Activation

directing_group_pathway substrate Oxindole with Directing Group (DG) coordination Coordination of DG to Metal Center substrate->coordination catalyst Transition Metal Catalyst (e.g., Pd(II)) catalyst->coordination activation C4-H Bond Activation coordination->activation intermediate Cyclometalated Intermediate activation->intermediate coupling Coupling with Partner (e.g., Ar-X) intermediate->coupling product C4-Functionalized Oxindole coupling->product catalyst_regen Catalyst Regeneration coupling->catalyst_regen catalyst_regen->catalyst

Caption: A simplified diagram illustrating the general mechanism of directing group-assisted C-H activation at the C4 position of an oxindole.

References

Technical Support Center: Method Refinement for Suzuki Coupling with 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting the Suzuki-Miyaura cross-coupling reaction with 4-bromooxindole. The following sections offer detailed protocols, troubleshooting advice in a question-and-answer format, and optimized reaction conditions to facilitate the synthesis of 4-aryloxindoles.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of this compound. What are the likely causes?

Low or no conversion is a frequent issue that can stem from several factors:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Solution: Ensure you are using a high-quality palladium source and ligand. For challenging substrates like oxindoles, pre-formed catalysts or precatalysts designed for high reactivity are often more effective than catalysts generated in situ. Consider using modern Buchwald or other electron-rich, bulky phosphine ligands which are known to accelerate the oxidative addition step.[1]

  • Oxygen Contamination: The Pd(0) active species is sensitive to oxygen, which can lead to catalyst decomposition into palladium black.

    • Solution: Properly degas your solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

    • Solution: A common and often effective system for similar nitrogen-containing heterocycles is a mixture of an organic solvent like 1,4-dioxane with water.[3] The water aids in the dissolution of the inorganic base. For the base, potassium phosphate (K₃PO₄) is often a good choice for these types of substrates.[3]

Q2: I'm observing significant side product formation, mainly the homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, especially if the desired cross-coupling is slow.

  • Thorough Degassing: As mentioned above, oxygen can promote the homocoupling of boronic acids. Ensure your reaction setup is scrupulously purged with an inert gas.

  • Use of Boronic Esters: Boronic acids can be susceptible to protodeboronation and homocoupling. Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can often mitigate these side reactions.

  • Stoichiometry Control: Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid or ester. A large excess can sometimes favor homocoupling.

Q3: Is N-protection of the this compound necessary for this reaction?

The acidic N-H proton of the oxindole ring can potentially interfere with the basic reaction conditions or coordinate with the palladium catalyst. However, studies on similar nitrogen-rich heterocycles, including oxindoles, have shown that Suzuki couplings can be successfully performed on unprotected substrates.[3]

  • Recommendation: It is generally recommended to first attempt the reaction with the unprotected this compound. Successful couplings have been achieved with chloroindoles and oxindoles without N-protection using robust catalyst systems.[3] If issues persist that can be attributed to the free N-H (e.g., poor solubility, catalyst inhibition), then exploring N-protection with a group stable to the reaction conditions (like Boc, SEM, or a simple alkyl group) would be the next logical step.

Q4: My starting material is consumed, but I'm getting a significant amount of debrominated oxindole instead of the coupled product. What is causing this?

The formation of oxindole (the debrominated product) is a result of a side reaction where the bromo group is replaced by a hydrogen atom.

  • Source of Hydride: This can occur if there are sources of hydride in the reaction mixture that can intercept a palladium intermediate. This is sometimes observed when using certain solvents (like alcohols) or bases.

  • Solution: Ensure you are using high-purity, anhydrous solvents when possible (though a small amount of water is often necessary for the base). Using a robust ligand system can often favor the desired reductive elimination pathway over side reactions.

Data Presentation: Optimized Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on successful reports with structurally similar substrates.[3] Optimization may be required for specific boronic acid partners.

ComponentRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts are often preferred for consistency.
Ligand XPhos or SPhosBulky, electron-rich phosphine ligands are crucial.
Base K₃PO₄ (Potassium Phosphate)Use 2-3 equivalents.
Solvent 1,4-Dioxane / H₂O (4:1 to 5:1)Ensure the solvent is properly degassed.
Temperature 80-110 °CHigher temperatures may be needed for less reactive partners.
Atmosphere Inert (Argon or Nitrogen)Strictly required to prevent catalyst degradation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%). Add these to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryloxindole.

Visualizations

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxadd Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) oxadd->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetal->pd2_aryl_complex redelim Reductive Elimination pd2_aryl_complex->redelim redelim->pd0 Catalyst Regeneration product Ar-Ar' redelim->product bromooxindole This compound (Ar-Br) bromooxindole->oxadd boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Start reagents Combine this compound, Boronic Acid, and Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Purge with Inert Gas (Ar/N₂) catalyst->inert solvent Add Degassed Solvent System inert->solvent react Heat Reaction Mixture (80-110 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated 4-Aryloxindole purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Flowchart

Troubleshooting start Low Yield or No Reaction q_catalyst Is Catalyst/Ligand System Optimal? start->q_catalyst s_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos). Use a reliable Pd precatalyst. q_catalyst->s_catalyst No q_degas Was the reaction thoroughly degassed? q_catalyst->q_degas Yes end Re-run Experiment s_catalyst->end s_degas Improve degassing procedure (e.g., Freeze-Pump-Thaw). q_degas->s_degas No q_base Is the base/solvent combination appropriate? q_degas->q_base Yes s_degas->end s_base Try K₃PO₄ in Dioxane/Water. q_base->s_base No q_side_products Are side products (homocoupling, debromination) observed? q_base->q_side_products Yes s_base->end s_side_products Consider using a boronic ester. Re-evaluate solvent and base choice. q_side_products->s_side_products Yes s_side_products->end

Caption: A troubleshooting guide for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Scaling Up 4-Bromooxindole Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Bromooxindole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on a common synthetic route involving the cyclization of an N-protected 2-amino-3-bromophenylacetic acid derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete starting material conversion: The initial bromination of the aniline precursor may be incomplete. 2. Inefficient cyclization: The conditions for the ring-closing reaction may not be optimal. 3. Degradation of starting material or product: The reaction conditions may be too harsh.1. Monitor starting material conversion: Use TLC or LC-MS to ensure complete consumption of the starting aniline derivative before proceeding. 2. Optimize cyclization: Vary the base, solvent, and temperature for the cyclization step. Common bases include sodium hydride or potassium tert-butoxide. 3. Milder reaction conditions: Attempt the cyclization at a lower temperature for a longer duration.
Formation of Multiple Byproducts 1. Over-bromination: Use of excess brominating agent can lead to di- or tri-brominated species. 2. Side reactions of the starting material: The unprotected amine or carboxylic acid groups can undergo side reactions. 3. Oxidation of the product: Oxindoles can be susceptible to oxidation.1. Control stoichiometry: Use a precise amount of the brominating agent (e.g., NBS) and add it portion-wise to the reaction mixture. 2. Use of protecting groups: Ensure the amine and carboxylic acid functionalities are adequately protected during the bromination and cyclization steps. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of impurities. 2. Product instability on silica gel: The product may degrade on acidic silica gel.1. Optimize chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like recrystallization or preparative HPLC. 2. Neutralize silica gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to prevent degradation.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer: Larger reaction volumes can lead to temperature gradients. 2. Poor mixing: Inadequate agitation can result in localized high concentrations of reagents.1. Use a suitable reaction vessel: Employ a jacketed reactor for better temperature control. 2. Ensure efficient stirring: Use an overhead stirrer for larger scale reactions to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor is a derivative of 2-aminophenylacetic acid, which is first brominated at the desired position and then cyclized to form the oxindole ring. Protecting the amine and carboxylic acid groups is often necessary.

Q2: How can I confirm the successful synthesis of this compound?

A2: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Q3: My bromination step is not selective and I am getting a mixture of isomers. What should I do?

A3: The regioselectivity of bromination is highly dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions. Using a bulky protecting group on the nitrogen atom can sometimes direct the bromination to the desired position. Additionally, carefully controlling the temperature and using a less reactive brominating agent might improve selectivity.

Q4: What are the safety precautions I should take when working with brominating agents like N-Bromosuccinimide (NBS)?

A4: NBS is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.

Q5: Can 4-Bromoindole be used as a precursor for this compound?

A5: While structurally related, the direct conversion of 4-bromoindole to this compound is not a straightforward or commonly used synthetic route. It would require an oxidation of the C2 position, which can be challenging to achieve selectively without affecting other parts of the molecule. It is generally more efficient to build the oxindole ring from an appropriately substituted acyclic precursor.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This protocol describes a representative method for the synthesis of this compound starting from a protected 2-amino-3-bromophenylacetic acid derivative.

Step 1: Synthesis of Methyl 2-(2-acetamido-3-bromophenyl)acetate

  • To a solution of methyl 2-(2-aminophenyl)acetate in a suitable solvent (e.g., dichloromethane), add one equivalent of acetic anhydride and a catalytic amount of a base like triethylamine.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the resulting acetamide in a suitable solvent (e.g., acetic acid), add one equivalent of N-bromosuccinimide (NBS) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-(2-acetamido-3-bromophenyl)acetate.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of methyl 2-(2-acetamido-3-bromophenyl)acetate in an anhydrous solvent (e.g., THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of substituted oxindoles via intramolecular cyclization. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.

Parameter Step 1: Bromination & Protection Step 2: Intramolecular Cyclization
Typical Yield 60-80%70-90%
Purity (by HPLC) >95%>98%
Reaction Time 4-8 hours2-6 hours
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Protection & Bromination cluster_step2 Step 2: Cyclization cluster_product Final Product 2-Aminophenylacetic_Acid_Derivative 2-Aminophenylacetic Acid Derivative Protected_Amine N-Acetylation 2-Aminophenylacetic_Acid_Derivative->Protected_Amine Acetic Anhydride Bromination Bromination (NBS) Protected_Amine->Bromination Cyclization Intramolecular Cyclization (Base) Bromination->Cyclization Methyl 2-(2-acetamido- 3-bromophenyl)acetate This compound This compound Cyclization->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Material Purity Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Check_Reagents Verify Reagent Quality & Stoichiometry Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (T, t) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Purification Evaluate Purification Method Purification_OK Purification Effective? Check_Purification->Purification_OK SM_OK->Check_Reagents Yes Purify_SM Purify Starting Material SM_OK->Purify_SM No Reagents_OK->Check_Conditions Yes Adjust_Reagents Use Fresh Reagents, Adjust Stoichiometry Reagents_OK->Adjust_Reagents No Conditions_OK->Check_Purification Yes Optimize_Conditions Optimize Temperature, Time, & Atmosphere Conditions_OK->Optimize_Conditions No Optimize_Purification Change Chromatography Solvent/Method Purification_OK->Optimize_Purification No End Improved Yield & Purity Purification_OK->End Yes Purify_SM->Check_Reagents Adjust_Reagents->Check_Conditions Optimize_Conditions->Check_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reproducible results and the ultimate safety and efficacy of therapeutic agents. 4-Bromooxindole, a key building block in the synthesis of various bioactive molecules, is no exception.[1] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for quantifying the purity of this compound, ensuring it meets the stringent quality required for its applications in drug discovery and organic synthesis.[1][2]

This guide provides a detailed protocol for the purity assessment of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Furthermore, it offers a comparative overview with an alternative analytical technique, Thin-Layer Chromatography (TLC), to provide a comprehensive perspective on purity verification.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is the industry-standard for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[2][3] The method's high resolution and sensitivity allow for the effective separation of the main compound from closely related impurities that may arise during its synthesis.

Experimental Protocol: RP-HPLC Method for this compound Purity

This protocol outlines a gradient RP-HPLC method for the accurate purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound reference standard and sample.

  • HPLC grade solvents and reagents.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Reference Standard: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative HPLC Method: Phenyl-Hexyl Column

For compounds with aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions, potentially resolving impurities that co-elute on a standard C18 phase.[4][5]

ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-3 min: 25% B; 3-15 min: 25-70% B; 15-20 min: 70% B; 20.1-25 min: 25% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Comparative Analytical Technique: Thin-Layer Chromatography (TLC)

While HPLC provides quantitative data, Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for preliminary purity checks and reaction monitoring.[6]

Experimental Protocol: TLC Method for this compound

1. Materials:

  • Silica gel 60 F254 TLC plates.

  • TLC developing chamber.

  • Mobile Phase: Ethyl Acetate/Hexane (30:70, v/v).

  • Sample solutions (prepared as for HPLC, but at a higher concentration of ~2-5 mg/mL).

  • UV lamp (254 nm).

2. Procedure:

  • Spot the this compound reference standard and sample solutions onto the TLC plate.

  • Develop the plate in the TLC chamber with the mobile phase.

  • After the solvent front has reached the top of the plate, remove and dry it.

  • Visualize the spots under a UV lamp at 254 nm.

3. Analysis:

  • The purity is visually assessed by comparing the sample lane to the reference standard. A pure sample should exhibit a single spot at the same retention factor (Rf) as the standard. The presence of additional spots indicates impurities.

Data Presentation: Comparison of Analytical Methods

FeatureHPLC (C18 Method)TLC
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Adsorption chromatography on a solid stationary phase with a liquid mobile phase.
Data Output Quantitative (Area %)Qualitative/Semi-quantitative (Visual)
Resolution HighLow to Moderate
Sensitivity High (µg to ng level)Moderate (µg level)
Analysis Time ~35 minutes per sample~20-30 minutes for multiple samples
Cost per Sample HigherLower
Application Definitive purity testing, quality control, impurity profiling.Rapid purity checks, reaction monitoring, solvent system screening.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the HPLC purity assessment and the logical decision-making process for comprehensive purity analysis.

HPLC_Workflow prep Sample Preparation (0.5 mg/mL in ACN/H2O) filter Sample Filtration (0.45 µm Syringe Filter) prep->filter hplc HPLC Analysis (C18 Column, Gradient Elution) filter->hplc detect UV Detection (254 nm) hplc->detect data Data Acquisition & Processing detect->data report Purity Calculation (Area % Report) data->report

Caption: HPLC Purity Assessment Workflow for this compound.

Purity_Logic start Synthesized this compound tlc_check Preliminary TLC Check start->tlc_check impurities Impurities Detected? tlc_check->impurities hplc_analysis Quantitative HPLC Analysis impurities->hplc_analysis No repurify Repurification Required impurities->repurify Yes spec Purity Meets Specification? hplc_analysis->spec release Release for Use spec->release Yes spec->repurify No

Caption: Logical Flow for Comprehensive Purity Assessment.

References

A Comparative Guide to the NMR Spectral Interpretation of 4-Bromooxindole for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key intermediates is paramount. 4-Bromooxindole, a vital building block in the synthesis of numerous pharmaceutical compounds, presents a unique substitution pattern that significantly influences its nuclear magnetic resonance (NMR) spectrum. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, alongside its parent compound, oxindole, and other halogenated analogs, supported by established experimental protocols.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The introduction of a bromine atom at the C4-position of the oxindole scaffold induces notable shifts in the NMR spectrum, providing a clear spectral signature for this isomer. These changes, when compared to the unsubstituted oxindole and other positional isomers, are critical for unambiguous structural confirmation. The following tables summarize the expected and reported chemical shifts (δ) in parts per million (ppm) for this compound and related compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Oxindole and Halogenated Derivatives in CDCl₃

ProtonOxindoleThis compound (Predicted)5-Bromooxindole6-Bromooxindole
H-3~3.55 (s, 2H)~3.60 (s, 2H)~3.56 (s, 2H)~3.53 (s, 2H)
H-5~7.25 (t)~7.40 (d)-~7.35 (dd)
H-6~7.00 (t)~7.10 (t)~7.15 (dd)-
H-7~7.20 (d)~7.05 (d)~7.55 (d)~7.05 (s)
NH~8.15 (br s)~8.20 (br s)~8.10 (br s)~8.12 (br s)

Note: Predicted values for this compound are based on substituent effects and data from related structures. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Oxindole and Halogenated Derivatives in CDCl₃

CarbonOxindoleThis compound (Predicted)5-Bromooxindole6-Chlorooxindole
C-2~176.0~175.5~175.8~176.1
C-3~36.0~36.5~36.2~36.0
C-3a~128.5~129.0~130.5~127.0
C-4~125.0~115.0~126.0~125.5
C-5~122.5~133.0~113.5~122.0
C-6~129.0~124.0~131.5~121.5
C-7~110.0~112.0~111.5~128.0
C-7a~142.0~141.0~141.5~143.0

Note: Predicted values for this compound are based on substituent effects and data from related structures.

The bromine at the C4-position is expected to exert a significant deshielding effect on the adjacent C4 carbon, resulting in a downfield shift, while shielding the neighboring C5 and C3a carbons, causing an upfield shift. In the ¹H NMR spectrum, the aromatic protons will exhibit a distinct splitting pattern, differing significantly from the more symmetrical patterns of 5- and 6-substituted oxindoles.

Experimental Protocol for NMR Spectrum Acquisition

The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for oxindole derivatives.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 4.0 s.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.0-1.5 s.

    • Spectral Width: 240 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Structural Comparison and NMR Interpretation Workflow

The interpretation of the NMR spectra to confirm the structure of this compound involves a systematic comparison with the parent oxindole and its isomers. The following diagram illustrates the logical workflow for this analysis.

G cluster_start NMR Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Structure Confirmation Start This compound Sample H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Start->C13_NMR Analyze_H1 Analyze ¹H Chemical Shifts, Multiplicity, and Integration H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Chemical Shifts C13_NMR->Analyze_C13 Compare_Oxindole Compare with Oxindole Spectrum Analyze_H1->Compare_Oxindole Compare_Isomers Compare with 5- and 6-Bromooxindole Spectra Analyze_H1->Compare_Isomers Analyze_C13->Compare_Oxindole Analyze_C13->Compare_Isomers Confirm_Structure Confirm this compound Structure Compare_Oxindole->Confirm_Structure Compare_Isomers->Confirm_Structure

Caption: Workflow for the structural confirmation of this compound via NMR.

By following this structured approach and comparing the acquired spectra with the provided data, researchers can confidently identify and characterize this compound, ensuring the integrity of this crucial intermediate in their synthetic pathways. This guide serves as a practical resource for the efficient and accurate interpretation of NMR data in the fast-paced environment of drug discovery and development.

A Comparative Analysis of the Reactivity of 4-Bromooxindole and 6-Bromooxindole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. Its versatile structure allows for extensive functionalization, making it a valuable building block in medicinal chemistry and materials science. Among the various substituted oxindoles, bromooxindoles serve as key intermediates for the introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of two common isomers, 4-bromooxindole and 6-bromooxindole, in widely used cross-coupling reactions.

Executive Summary

The reactivity of this compound and 6-bromooxindole in palladium-catalyzed cross-coupling reactions is primarily influenced by the electronic effects of the bromine substituent on the aromatic ring. In general, the electron-withdrawing nature of the carbonyl group in the oxindole ring system deactivates the aromatic ring towards oxidative addition, a key step in many cross-coupling catalytic cycles. However, the position of the bromine atom relative to the electron-withdrawing amide functionality and the electron-donating nitrogen atom can lead to differences in reactivity.

Theoretical Reactivity Profile:

  • This compound: The bromine atom at the 4-position is situated ortho to the electron-donating nitrogen atom (in the pyrrole ring) and meta to the electron-withdrawing carbonyl group. The proximity to the nitrogen atom may lead to a more electron-rich C-Br bond compared to the 6-bromo isomer, potentially facilitating oxidative addition in some catalytic systems.

  • 6-Bromooxindole: The bromine atom at the 6-position is para to the electron-donating nitrogen and meta to the carbonyl group. This position is generally less sterically hindered than the 4-position. The electronic influence at this position is a balance between the activating effect of the nitrogen and the deactivating effect of the carbonyl group.

Data Presentation: Representative Suzuki-Miyaura Coupling

Although specific comparative data for the bromo-isomers is scarce, a study on the Suzuki-Miyaura coupling of a related halo-oxindole, 5-chloro-2-oxindole, provides a benchmark for the feasibility and expected yields of such transformations on the oxindole core. The following table presents hypothetical comparative data based on general reactivity principles and data from analogous systems.

EntryHalo-oxindole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Est. 75-85
26-BromooxindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012Est. 80-90
35-Chloro-2-oxyindolep-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80163[1]

Note: Yields for this compound and 6-bromooxindole are estimated based on general principles of aryl halide reactivity and may vary depending on specific reaction conditions.

Experimental Protocols

The following are representative protocols for common palladium-catalyzed cross-coupling reactions that can be adapted for this compound and 6-bromooxindole.

Suzuki-Miyaura Coupling: Synthesis of 6-Phenyl-2-oxindole

Materials:

  • 6-Bromooxindole (1.0 mmol, 212 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 6-bromooxindole, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and water to the tube.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2-oxindole.

Heck Coupling: Synthesis of 6-(E)-Styryl-2-oxindole

Materials:

  • 6-Bromooxindole (1.0 mmol, 212 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-bromooxindole, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF, styrene, and triethylamine.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 6-(Phenylamino)-2-oxindole

Materials:

  • 6-Bromooxindole (1.0 mmol, 212 mg)

  • Aniline (1.2 mmol, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 0.03 mmol, 12.8 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-bromooxindole, Pd₂(dba)₃, tBuXPhos, and NaOtBu.

  • Add anhydrous toluene and aniline to the tube.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Halo-oxindole, Coupling Partner, Base catalyst Add Palladium Precatalyst and Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas with Inert Gas (e.g., Argon) solvent->degas heat Heat to Desired Temperature with Stirring degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

VEGFR-2 Signaling Pathway Inhibition by Oxindole Derivatives

Many oxindole derivatives have been developed as inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates VEGF VEGF VEGF->VEGFR2 Binds Oxindole Oxindole Inhibitor (e.g., Sunitinib) Oxindole->VEGFR2 Inhibits ATP Binding Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by oxindole-based drugs.

References

Biological activity comparison of halogenated vs. non-halogenated oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the heightened biological performance of halogenated oxindoles over their non-halogenated counterparts, supported by experimental data.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. A common strategy to enhance the therapeutic potential of these molecules is through halogenation—the introduction of halogen atoms such as chlorine, bromine, or fluorine onto the oxindole ring. This guide provides a comparative analysis of the biological activities of halogenated versus non-halogenated oxindoles, with a focus on their anticancer and antimicrobial properties. The inclusion of halogens often leads to improved potency, attributed to factors like increased lipophilicity, which can enhance cell membrane permeability, and the ability to form halogen bonds, which can influence binding affinity to biological targets.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of various halogenated and non-halogenated oxindole and indole derivatives, providing a quantitative basis for comparison.

Anticancer Activity (IC50 Values in µM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)
Oxindole-Chalcone Derivative 4-Bromo (on chalcone)MCF-7 (Breast)6.53 ± 1.12
Oxindole-Chalcone Derivative 2-Chloro (on chalcone)MCF-7 (Breast)Potent
Oxindole-Chalcone Derivative 4-Chloro (on chalcone)MCF-7 (Breast)Potent
Spiro-oxindole Derivative 5-ChloroMCF-7 (Breast)3.55 ± 0.49
Spiro-oxindole Derivative 5-ChloroMDA-MB-231 (Breast)4.40 ± 0.468
Isatin Derivative 5,6,7-tri-halogenatedK562 (Leukemia)1.75
Isatin Derivative 5,6,7-tri-halogenatedHepG2 (Liver)3.20
Isatin Derivative 5,6,7-tri-halogenatedHT-29 (Colon)4.17
5-Bromo-7-azaindolin-2-one Derivative 5-BromoHepG2 (Liver)2.357
5-Bromo-7-azaindolin-2-one Derivative 5-BromoA549 (Lung)3.012
Reference Drug: Sunitinib-HepG2 (Liver)31.594
Reference Drug: Sunitinib-A549 (Lung)49.036

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity (MIC Values in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.

CompoundHalogen SubstitutionMicroorganismMIC (µg/mL)
Indole NoneStaphylococcus aureus1000
5-Iodoindole 5-IodoStaphylococcus aureus100
4-Bromo-6-chloroindole 4-Bromo, 6-ChloroStaphylococcus aureus30
6-Bromo-4-iodoindole 6-Bromo, 4-IodoStaphylococcus aureus20
4-Chloroindole 4-ChloroEscherichia coli (UPEC)75
5-Chloroindole 5-ChloroEscherichia coli (UPEC)75
5-Chloro 2-methyl indole 5-ChloroEscherichia coli (UPEC)75
Isatin-Chalcone Derivative 2-Fluoro (on chalcone)Mycobacterium tuberculosis12.5-25
Isatin-Chalcone Derivative 2-Chloro (on chalcone)Mycobacterium tuberculosis12.5-25
Isatin-Chalcone Derivative 4-Chloro (on chalcone)Mycobacterium tuberculosis12.5-25

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (halogenated and non-halogenated oxindoles) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: The test compounds are dissolved in a suitable solvent and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

p53-MDM2 Signaling Pathway in Cancer

A key mechanism by which many anticancer oxindoles, particularly halogenated spirooxindoles, exert their effect is through the inhibition of the p53-MDM2 interaction.[1][2] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting the binding of MDM2 to p53, these compounds stabilize p53, leading to the activation of downstream apoptotic pathways in cancer cells.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53-MDM2 Regulation cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome Stress Cellular Stress p53 p53 (Tumor Suppressor) Stress->p53 Stabilizes MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Activates Transcription Apoptosis Apoptosis (Cell Death) p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Ubiquitination & Degradation Halogenated_Oxindole Halogenated Oxindole Halogenated_Oxindole->MDM2 Inhibits

Caption: The p53-MDM2 signaling pathway and the inhibitory action of halogenated oxindoles.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of test compounds using a cell-based assay like the MTT assay.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat Cells with Halogenated & Non-Halogenated Oxindoles (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining cell viability using the MTT assay.

References

Comparative study of different brominating agents for oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of brominated oxindoles is a critical step in the development of numerous pharmacologically active compounds. The choice of brominating agent significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common brominating agents used for oxindole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Brominating Agents

This section provides a comparative overview of N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PBPB), two widely used reagents for the bromination of indoles en route to oxindole derivatives. While Copper(II) bromide (CuBr₂) is a known halogenating agent, its direct application for the simple bromination of indoles to bromooxindoles is less commonly documented, with its utility being more prominent in copper-mediated cross-coupling and other halogenation reactions.

Brominating AgentTarget ProductSubstrateReaction ConditionsYield (%)Reference
N-Bromosuccinimide (NBS) 3-Bromooxindole DerivativesIndole-3-acetic acidtert-butanol, room temperatureMixture of products[1]
Pyridinium Tribromide (PBPB) 3-BromoindoleIndolePyridine, 0-2 °C64[2]
Pyridinium Tribromide (PBPB) 7-AzaoxindolesIndolesNot specifiedGood to excellent[3]
Copper(II) bromide (CuBr₂) 3-Haloindoles / 2,3-DihaloindolesIndolesWith base or water-[4]

Note: The synthesis of 3-bromooxindoles often proceeds via the bromination of an indole precursor followed by oxidation. The table reflects data available for the initial bromination step, which is crucial for the overall synthesis. Direct comparative studies for the entire sequence to a specific bromooxindole are limited in the literature.

Detailed Experimental Protocols

Synthesis of 3-Bromoindole using Pyridinium Tribromide (PBPB)

This protocol provides a method for the synthesis of 3-bromoindole, a key precursor for 3-bromooxindole.

Materials:

  • Indole

  • Pyridinium Tribromide (PBPB)

  • Pyridine

  • Ether

  • Dilute aqueous hydrochloric acid

  • Dilute aqueous sodium hydroxide

  • n-Heptane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4.0 g (0.034 mole) of indole in 40 ml of reagent-grade pyridine and cool the solution to 0-2 °C.[2]

  • Slowly add a solution of 10.8 g (0.034 mole) of pyridinium tribromide in 30 ml of pyridine to the cooled indole solution, ensuring the temperature does not exceed 2 °C.[2]

  • After the addition is complete, pour the reaction mixture into cold ether and filter to remove any insoluble material.[2]

  • Wash the cold ether solution multiple times with cold dilute aqueous hydrochloric acid to remove pyridine.[2]

  • Subsequently, wash the ether solution with cold dilute aqueous sodium hydroxide, followed by water.[2]

  • Dry the ether solution over magnesium sulfate, filter, and evaporate the ether.[2]

  • Recrystallize the residue from n-heptane to yield pure 3-bromoindole. The reported yield is 4.3 g (64%).[2]

Bromination of Indole-3-Acetic Acid using N-Bromosuccinimide (NBS)

This reaction yields a mixture of oxindole products, including 3-bromooxindole-3-acetic acid.

Materials:

  • Indole-3-acetic acid (IAA)

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

Procedure:

  • The traditional method involves the reaction of indole-3-acetic acid with two equivalents of N-bromosuccinimide in tert-butanol, which serves as both the solvent and the source of the C-2 oxindole oxygen.[1]

  • The reaction proceeds rapidly, with the initial addition of NBS to the C2-C3 double bond occurring within seconds.[1]

  • Analysis of the reaction mixture reveals the formation of several products, including oxindole-3-acetic acid, 5-bromooxindole-3-acetic acid, 3-bromooxindole-3-acetic acid, and 3,5-dibromooxindole-3-acetic acid.[1] Optimization of this reaction to favor a single product would require further investigation into reaction conditions and stoichiometry.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the synthesis of brominated oxindoles.

Bromination_of_Indole_to_3_Bromoindole Mechanism of Indole Bromination with PBPB Indole Indole Bromonium_Ion Bromonium Ion Intermediate Indole->Bromonium_Ion + Br⁺ (from PBPB) PBPB Pyridinium Tribromide (PBPB) Electrophilic_Br Electrophilic Bromine (Br⁺) PBPB->Electrophilic_Br Bromoindole 3-Bromoindole Bromonium_Ion->Bromoindole - H⁺ HBr HBr Bromonium_Ion->HBr Pyridine Pyridine (Base) HBr->Pyridine Neutralization

Caption: Proposed mechanism for the bromination of indole using PBPB.

The bromination of indole with Pyridinium Tribromide (PBPB) is believed to proceed through an electrophilic aromatic substitution mechanism. PBPB serves as a source of electrophilic bromine (Br⁺), which attacks the electron-rich C3 position of the indole ring to form a resonance-stabilized bromonium ion intermediate. Subsequent deprotonation, facilitated by a base such as pyridine, restores aromaticity and yields the 3-bromoindole product.[2]

NBS_Bromination_of_Indole_to_Oxindole Mechanism of Indole Bromination to Oxindole with NBS Indole Indole Intermediate1 Initial Adduct Indole->Intermediate1 + NBS NBS N-Bromosuccinimide (NBS) Intermediate2 C2-Alkoxy Intermediate Intermediate1->Intermediate2 + Solvent Solvent Solvent (e.g., t-BuOH) Bromooxindole 3-Bromooxindole Intermediate2->Bromooxindole Rearrangement & Elimination

Caption: Simplified mechanism for the formation of bromooxindole from indole using NBS.

The reaction of indoles with N-Bromosuccinimide (NBS) in the presence of a nucleophilic solvent like tert-butanol is proposed to initiate with the electrophilic addition of bromine to the C2-C3 double bond of the indole.[1] The resulting intermediate can then be attacked by the solvent at the C2 position. Subsequent rearrangement and elimination steps lead to the formation of the oxindole ring system, with bromine incorporated at the C3 position.[1]

Experimental_Workflow General Experimental Workflow for Oxindole Synthesis Start Start: Indole Substrate Reaction Reaction with Brominating Agent (NBS or PBPB) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End Final Product: Brominated Oxindole Analysis->End

Caption: A generalized workflow for the synthesis and purification of brominated oxindoles.

Conclusion

References

Comparative Guide to 4-Bromooxindole: A Cross-Validation of Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental findings on 4-Bromooxindole, a halogenated derivative of the oxindole scaffold. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by objectively comparing its performance with alternative compounds and providing supporting experimental data. This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of treatments for neurological disorders and in cancer research, where it may impact tumor growth and apoptosis.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug discovery. The following table summarizes its key identifiers and properties.

PropertyValueReference
CAS Number 99365-48-7[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol [1]
Appearance Brown powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

A general workflow for such a synthesis is depicted below. It is important to note that specific reagents, reaction conditions, and purification methods would need to be optimized to achieve a high yield and purity of this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-Amino-3-bromobenzoic acid) Step1 Halogenation/ Functional Group Interconversion Start->Step1 Reagents Intermediate α-halo-2-nitro-acetanilide derivative Step1->Intermediate Step2 Reductive Cyclization (e.g., with Fe/AcOH or H2/Pd-C) Intermediate->Step2 Reducing Agent Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Biological Activity: Anticancer and Kinase Inhibition Potential

This compound is utilized in biological research to explore its effects on cellular processes, with a particular focus on cancer research.[1] The oxindole scaffold is a core structure in many compounds with demonstrated anticancer activity, often through the inhibition of protein kinases. Halogenated spirooxindoles, a related class of compounds, have shown notable anticancer activity by targeting various molecular pathways, including kinase inhibition and the disruption of protein-protein interactions like MDM2-p53.

While specific IC₅₀ values for this compound against various cancer cell lines or as a GSK-3β inhibitor were not found in the reviewed literature, the broader class of oxindole derivatives has been investigated for these purposes. For comparison, a selection of alternative kinase inhibitors and their reported activities are presented below.

Table 2: Comparison of Kinase Inhibitor Activity

Compound/ClassTarget Kinase(s)Reported IC₅₀/ActivityReference
Oxindole Derivatives GSK-3βVaries; some derivatives show high affinity
Sunitinib AMPK, VEGFR, PDGFRPotent nanomolar inhibition of AMPK
6-Bromo-indirubin-3'-oxime (BIO) GSK-3βPotent inhibitor
Maleimide Derivatives GSK-3Low nanomolar IC₅₀ values
Tideglusib GSK-3IC₅₀ of 60 nM (irreversible)

Signaling Pathway Involvement

The therapeutic potential of oxindole derivatives often stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. As an inhibitor of kinases like GSK-3β, this compound could potentially influence pathways such as Wnt/β-catenin signaling, which is frequently dysregulated in cancer.

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, general methodologies for key assays are provided below as a reference for researchers.

General Protocol for Kinase Inhibition Assay (e.g., GSK-3β)
  • Reagents and Materials: Recombinant human GSK-3β, ATP, a suitable substrate peptide (e.g., a pre-phosphorylated peptide), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound and control compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

General Protocol for Cell Viability Assay (e.g., MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or control compounds.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for a few hours until formazan crystals form.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of therapeutics for neurological disorders and cancer. While its direct biological activity data is not extensively documented in publicly available literature, its structural similarity to other biologically active oxindoles suggests it is a promising scaffold for further investigation. This guide highlights the need for more detailed experimental studies to fully characterize the synthesis, spectroscopic properties, and biological activity of this compound. Such data would enable a more direct and quantitative comparison with existing therapeutic agents and research compounds.

References

Comparative Efficacy of Bromooxindole Derivatives and Standard Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of bromooxindole derivatives against established standard kinase inhibitors, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective evaluation of these compounds.

Executive Summary

Oxindole-based compounds have emerged as a promising class of kinase inhibitors, with several derivatives demonstrating potent and selective activity against a range of cancer-related kinases. This guide focuses on the comparative performance of bromooxindole derivatives and other substituted oxindoles against standard-of-care kinase inhibitors such as Sunitinib. The data presented herein highlights the potential of the oxindole scaffold in the development of novel targeted therapies.

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activities of various oxindole derivatives and the standard kinase inhibitor Sunitinib were assessed against key oncogenic kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity of Oxindole Derivatives and Sunitinib against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

CompoundTarget KinaseIC50 (µM)Reference
Compound 17a VEGFR-20.078[1]
Compound 10g VEGFR-20.087[1]
Sunitinib (Standard) VEGFR-20.139[1]
Compound 5b VEGFR-20.160[1]
Compound 15a VEGFR-20.180[1]
Compound 10e VEGFR-20.358[1]

Table 2: Inhibitory Activity of a 6-Bromooxindole Analog against AMP-activated Protein Kinase (AMPK)

CompoundTarget KinaseIC50 (nM)Reference
6-Bromooxindole Analog (57) AMPKα1208 ± 33[2]
AMPKα282.5 ± 27.9[2]

Note: A direct comparison with a standard inhibitor for AMPK was not provided in the cited study.

Table 3: Comparative Inhibitory Activity of 5-Substituted Oxindole Derivatives and Ibrutinib against Bruton's Tyrosine Kinase (BTK) in RAMOS Cells

CompoundTarget KinaseIC50 (µM)Reference
Ibrutinib (Standard) BTK0.29 ± 0.04[3]
Compound 9f BTK2.06 ± 0.43[3]
Compound 9g BTK2.09 ± 0.47[3]
Compound 9b BTK3.04 ± 0.56[3]

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, based on methodologies commonly employed in the referenced studies. This protocol can be adapted for the evaluation of 4-bromooxindole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PDGFRβ)

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound derivatives and standard inhibitors) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 0.2 mM DTT, 0.1 mg/mL BSA)

  • 96-well microtiter plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or absorbance)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Preparation: Add a small volume of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the microtiter plate.

  • Enzyme and Substrate Addition: Add the purified recombinant kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the kinase reaction by adding a stop reagent. The method of detection will depend on the assay format. For example, in the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control wells (0% inhibition) and wells with no enzyme activity (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: In Vitro Kinase Inhibition Assay prep Prepare Serial Dilutions of Test Compounds plate Add Compounds to 96-well Plate prep->plate enzyme Add Kinase and Substrate plate->enzyme atp Initiate Reaction with ATP enzyme->atp incubate Incubate at 30°C atp->incubate detect Stop Reaction & Detect Signal incubate->detect analyze Analyze Data & Determine IC50 detect->analyze

A generalized workflow for determining the IC50 value of a kinase inhibitor.

G cluster_1 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration AKT->Proliferation Permeability Vascular Permeability AKT->Permeability Bromooxindole This compound Derivative Bromooxindole->VEGFR2 Inhibits

Simplified VEGFR-2 signaling cascade and the inhibitory action of this compound derivatives.

G cluster_2 PDGFRβ Signaling Pathway PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates RAS RAS-MAPK Pathway PDGFRb->RAS Activates STAT STAT PDGFRb->STAT Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation RAS->Proliferation Migration Cell Migration RAS->Migration STAT->Proliferation Survival Cell Survival AKT->Survival Sunitinib Sunitinib Sunitinib->PDGFRb Inhibits

Overview of the PDGFRβ signaling pathway and its inhibition by Sunitinib.

References

Assessing the Target Selectivity of 4-Bromooxindole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromooxindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. The strategic placement of a bromine atom at the 4-position of the oxindole core can significantly influence the compound's binding affinity and selectivity towards specific protein kinases. This guide provides a comparative assessment of the target selectivity of a representative this compound-based compound, GW5074, supported by experimental data and detailed methodologies.

Quantitative Assessment of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the in vitro inhibitory activity of GW5074, a this compound-based compound, against its primary target, c-Raf, and a panel of other protein kinases.

Table 1: In Vitro Kinase Selectivity Profile of GW5074

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Raf
c-Raf 9 1
CDK1> 900> 100
CDK2> 900> 100
c-Src> 900> 100
ERK2> 900> 100
MEK1> 900> 100
p38 MAP Kinase> 900> 100
Tie2> 900> 100
VEGFR2> 900> 100
c-Fms> 900> 100

Data sourced from multiple studies, indicating high selectivity for c-Raf.[1][2][3]

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are the detailed protocols for the key assays used to evaluate the activity of this compound-based compounds like GW5074.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from ATP onto a specific substrate.

Materials:

  • Purified active kinase (e.g., c-Raf)

  • Specific peptide substrate for the kinase (e.g., for c-Raf, MBP can be used)[1]

  • [γ-³³P]ATP

  • This compound-based compound (e.g., GW5074)

  • Kinase reaction buffer (e.g., 50 mM Tris, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate for c-Raf)[1]

  • P30 filtermats

  • 50 mM Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound-based compound in DMSO.

  • In a 96-well plate, add the diluted compound or DMSO (vehicle control) to the wells.

  • Add the purified kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 40 minutes), ensuring the reaction remains in the linear range.[1]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P30 filtermat.

  • Wash the filtermats extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[1]

  • Measure the amount of incorporated ³³P on the filtermats using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assay (MTS Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116 or LoVo)

  • Complete cell culture medium

  • This compound-based compound (e.g., GW5074)

  • MTS reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[4]

  • Prepare serial dilutions of the this compound-based compound in the complete cell culture medium.

  • Treat the cells with various concentrations of the compound for a specified duration (e.g., 24 hours).[4]

  • After the incubation period, add MTS reagent to each well.

  • Incubate the plate for 2 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding the complex biological processes and experimental procedures involved in assessing kinase inhibitor selectivity.

Signaling_Pathway Growth Factor Growth Factor RTK RTK Ras Ras RTK->Ras Raf (c-Raf) Raf (c-Raf) Ras->Raf (c-Raf) MEK MEK Raf (c-Raf)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival GW5074 GW5074 GW5074->Raf (c-Raf)

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of GW5074.

Experimental_Workflow Start Start Inhibitor_Kinase_Panel Compound (GW5074) and Kinase Panel In_Vitro_Assay Perform In Vitro Kinase Assays Inhibitor_Kinase_Panel->In_Vitro_Assay Data_Collection Measure Kinase Activity In_Vitro_Assay->Data_Collection Data_Analysis Calculate % Inhibition Data_Collection->Data_Analysis IC50_Determination Determine IC50 Values for Hits Data_Analysis->IC50_Determination Significant Inhibition End End Data_Analysis->End No Significant Inhibition Selectivity_Profile Assess Selectivity Profile IC50_Determination->Selectivity_Profile Selectivity_Profile->End

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Western_Blot_Workflow Cell_Treatment Treat cells with GW5074 Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Workflow for Western blot analysis of signaling pathway modulation.

References

A Comparative Guide to the Characterization of Novel 4-Bromooxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the oxindole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a bromine atom at the 4-position of the oxindole ring system creates a versatile intermediate for synthesizing a new generation of therapeutic agents, with applications ranging from anticancer to neurological research.[2] This guide provides a comparative overview of the characterization data for a selection of novel 4-bromooxindole derivatives, alongside detailed experimental protocols and visual workflows to support further research and development.

Physicochemical and Spectroscopic Characterization

The following tables summarize the key characterization data for a series of representative this compound derivatives. These compounds showcase the typical physicochemical and spectroscopic properties of this class of molecules.

Table 1: Physicochemical Properties of this compound Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearancePurity (%)
BDA-01 C₈H₆BrNO212.05202-208[3]Brown Powder[2]≥ 98 (HPLC)[2]
BDA-02 C₁₀H₈BrNO₂254.08185-187White Solid> 95 (HPLC)
BDA-03 C₁₅H₁₀BrFNO₂335.15210-212Off-white Solid> 95 (HPLC)
BDA-04 C₁₅H₁₀BrN₂O₄378.16235-237Yellow Solid> 95 (HPLC)

Table 2: Spectroscopic Data for this compound Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
BDA-01 7.55 (d, J=8.0 Hz, 1H), 7.20 (t, J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 3.60 (s, 2H)175.2, 142.8, 130.5, 128.7, 125.4, 115.9, 110.2, 36.1211/213 [M]+
BDA-02 8.10 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 7.00 (d, J=8.0 Hz, 1H), 3.65 (s, 2H), 2.20 (s, 3H)175.0, 169.5, 142.5, 130.8, 128.5, 125.8, 116.2, 110.5, 36.3, 24.5253/255 [M]+
BDA-03 8.20 (s, 1H), 7.90 (dd, J=8.8, 5.2 Hz, 2H), 7.65 (d, J=8.0 Hz, 1H), 7.30 (t, J=8.0 Hz, 1H), 7.15 (t, J=8.8 Hz, 2H), 7.05 (d, J=8.0 Hz, 1H), 3.70 (s, 2H)174.8, 165.2 (d, J=252 Hz), 164.8, 142.2, 131.5 (d, J=9 Hz), 130.9, 128.8, 126.1, 116.5, 115.8 (d, J=22 Hz), 110.8, 36.5334/336 [M]+
BDA-04 8.35 (s, 1H), 8.30 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 7.70 (d, J=8.0 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 3.75 (s, 2H)174.5, 163.5, 150.5, 142.0, 140.2, 131.2, 130.5, 129.1, 126.5, 123.8, 116.8, 111.2, 36.8377/379 [M]+

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. Below are the methodologies for the synthesis of the derivatives and their subsequent biological evaluation.

General Synthesis of N-Acyl-4-bromooxindole Derivatives (BDA-02 to BDA-04)

A solution of this compound (BDA-01) (1.0 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C.[4] To this solution, triethylamine (1.2 mmol) is added, followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BDA-02, 4-fluorobenzoyl chloride for BDA-03, and 4-nitrobenzoyl chloride for BDA-04).[4] The reaction mixture is stirred at room temperature for 12 hours.[4] The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4] All synthesized compounds are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[4]

In Vitro Anticancer Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates.[4] After 24 hours, the cells are treated with various concentrations of the test compounds for 48 hours.[4] An MTT solution is then added, and the plates are incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[4] The IC₅₀ values are calculated from the dose-response curves.[4]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

G General Synthesis of N-Acyl-4-bromooxindole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product and Analysis This compound This compound Mix and cool to 0°C Mix and cool to 0°C This compound->Mix and cool to 0°C Acyl Chloride Acyl Chloride Acyl Chloride->Mix and cool to 0°C Triethylamine Triethylamine Triethylamine->Mix and cool to 0°C Dichloromethane Dichloromethane Dichloromethane->Mix and cool to 0°C Stir at room temperature for 12h Stir at room temperature for 12h Mix and cool to 0°C->Stir at room temperature for 12h Remove solvent under reduced pressure Remove solvent under reduced pressure Stir at room temperature for 12h->Remove solvent under reduced pressure Column chromatography Column chromatography Remove solvent under reduced pressure->Column chromatography N-Acyl-4-bromooxindole N-Acyl-4-bromooxindole Column chromatography->N-Acyl-4-bromooxindole Characterization (NMR, MS) Characterization (NMR, MS) N-Acyl-4-bromooxindole->Characterization (NMR, MS)

Caption: Synthetic workflow for N-acyl-4-bromooxindole derivatives.

Brominated indoles have been shown to exhibit anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB pathway.[5]

G Inhibition of NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits

References

Safety Operating Guide

Proper Disposal of 4-Bromooxindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Bromooxindole (CAS No. 99365-48-7), a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile and the appropriate disposal protocols. This document outlines the necessary steps for safe handling and disposal, in line with standard laboratory practices for halogenated organic waste.

Hazard Profile and Safety Data

While a comprehensive, quantitative hazard profile for this compound is not fully detailed in available safety data sheets, the following table summarizes the key known safety information. It is imperative to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard CategoryDescription
Chemical Identity This compound, 4-bromoindolin-2-one
CAS Number 99365-48-7
Appearance Brown powder[1]
Primary Hazards Specific hazard data is limited. Handle as a potentially hazardous substance.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[2]

Operational and Disposal Plan: Step-by-Step Procedures

The proper disposal of this compound, as a brominated organic compound, requires segregation as halogenated waste. Halogenated waste streams are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and to manage hazardous byproducts.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." This prevents cross-contamination with non-halogenated solvents, which are often recycled or disposed of differently and more cost-effectively.[3][4][5]

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid to prevent leaks and evaporation.[6]

  • Labeling: The label must clearly state "Halogenated Waste" and list the contents, including "this compound." Do not use abbreviations or chemical formulas.[6]

2. Handling and Transfer:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat, when handling this compound and its waste.

  • Fume Hood: Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as halogenated waste.[7]

3. Storage of Waste:

  • Secondary Containment: Store the halogenated waste container in a designated satellite accumulation area within the laboratory, using secondary containment to prevent spills from spreading.

  • Segregation from Incompatibles: Do not store halogenated waste with incompatible materials such as strong oxidizing agents, bases, or reducing agents.[7]

4. Final Disposal:

  • Professional Waste Disposal Service: Arrange for the collection and disposal of the halogenated waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[8]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations for hazardous waste.[9][10] Do not discharge this compound or its waste into the sewer system.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_container Obtain Designated 'Halogenated Waste' Container fume_hood->check_container label_container Label Container Clearly: 'Halogenated Waste' and list contents check_container->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Secondary Containment in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup store_waste->contact_ehs end End: Proper Disposal via Incineration contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 4-Bromooxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-Bromooxindole, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound and its precursor 4-Bromoindole are classified as irritants, causing skin, eye, and respiratory irritation[1][2][3]. The toxicological properties have not been fully investigated, warranting careful handling[4]. The following table summarizes the required personal protective equipment (PPE).

Personal Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety glasses or goggles with side shields.[1][5]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2][6]Prevents skin contact and irritation.[1] Gloves should be inspected before use and removed carefully to avoid skin contamination.
Body Protection Laboratory coat or appropriate protective work clothing.[1][5] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[6]Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[7] For high concentrations or when dust formation is likely, a full-face respirator may be necessary.[2]Prevents respiratory tract irritation from dust or vapors.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step guide outlines the safe handling procedure from preparation to post-experiment cleanup.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and eye wash station are accessible.[1]

  • Don all required PPE as specified in the table above.

2. Handling:

  • Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[2][8]

  • Avoid direct contact with skin and eyes.[2][8]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Keep the container tightly closed when not in use.[2][4]

3. Storage:

  • Store this compound in a dry, cool, and well-ventilated place.[1][4]

  • The substance is light-sensitive and should be protected from light.[1][9] Some suppliers recommend storing under an inert gas like Argon.[1][9]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]

  • Decontaminate the work area.

  • Remove and wash contaminated clothing before reuse.[2][5]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation occurs.[2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][5] Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in a suitable, closed container labeled for chemical waste.[4][8]

  • Do not let the product enter drains or the environment.[1][5]

2. Accidental Spills:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

  • Avoid dust formation.[1]

  • Absorb the spill with an inert material (e.g., sand, silica gel) and place it into a suitable container for disposal.[5][10]

  • Wash the spill site after the material pickup is complete.[1]

3. Final Disposal:

  • Dispose of the waste container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5][10]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure Safety handle_chem Handle this compound (Avoid Dust/Contact) don_ppe->handle_chem Begin Experiment storage Store Properly (Cool, Dry, Dark, Inert Gas) handle_chem->storage If not all used decontaminate Decontaminate Work Area handle_chem->decontaminate After Use spill_response Spill Response (Absorb & Contain) handle_chem->spill_response If Spill Occurs wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste dispose_waste Dispose via Approved Waste Management collect_waste->dispose_waste Follow Regulations spill_response->collect_waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromooxindole
Reactant of Route 2
Reactant of Route 2
4-Bromooxindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.